molecular formula C8H16ClNO B1358157 2-Oxa-7-azaspiro[4.5]decane hydrochloride CAS No. 374795-37-6

2-Oxa-7-azaspiro[4.5]decane hydrochloride

Katalognummer: B1358157
CAS-Nummer: 374795-37-6
Molekulargewicht: 177.67 g/mol
InChI-Schlüssel: BKIKSGHRHONONE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxa-7-azaspiro[4.5]decane hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-oxa-9-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIKSGHRHONONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620738
Record name 2-Oxa-7-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374795-37-6
Record name 2-Oxa-7-azaspiro[4.5]decane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374795-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-7-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxa-7-azaspiro[4.5]decane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxa-7-azaspiro[4.5]decane Hydrochloride: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxa-7-azaspiro[4.5]decane hydrochloride is a heterocyclic organic compound featuring a unique spirocyclic system where a piperidine ring and a tetrahydrofuran ring are joined by a common carbon atom. This structural motif imparts a three-dimensional architecture that is of significant interest in medicinal chemistry. Primarily utilized as a key intermediate or building block, its rigid framework allows for the precise spatial orientation of functional groups, making it a valuable scaffold in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2] The hydrochloride salt form generally enhances the compound's solubility and stability, facilitating its use in various synthetic and experimental settings.

Chemical and Physical Properties

Comprehensive experimental data for this compound is not widely available in peer-reviewed literature, with most information originating from commercial supplier data sheets and computational databases. The melting point is consistently reported as not applicable, which may suggest decomposition or lack of a sharp melting transition under standard conditions.

Identifiers and General Properties
PropertyValueSource(s)
CAS Number 374795-37-6[3]
Molecular Formula C₈H₁₆ClNO[3]
Molecular Weight 177.67 g/mol [1][3]
IUPAC Name 2-oxa-7-azaspiro[4.5]decane;hydrochloride[3]
Synonyms 2-oxa-7-azaspiro(4.5)decane hydrochloride[3]
Physical Form Solid
Purity Typically ≥95% (commercial)[1]
Computed Physicochemical Data

The following properties have been computationally predicted and are provided by chemical databases such as PubChem.

PropertyPredicted ValueSource(s)
Monoisotopic Mass 177.0920418 Da[3][4]
InChI 1S/C8H15NO.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1H[3]
InChIKey BKIKSGHRHONONE-UHFFFAOYSA-N[3]
SMILES C1CC2(CCOC2)CNC1.Cl[3]
XLogP3 0.4[4]
Topological Polar Surface Area 21.3 Ų[3]

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not publicly available. Commercial suppliers often state that the structure is confirmed by NMR, but do not provide the spectral data. Predicted mass spectrometry data for the free base is available.

Predicted Mass Spectrometry Data (for C₈H₁₅NO)
Adductm/zPredicted CCS (Ų)Source(s)
[M+H]⁺ 142.12265131.3[4]
[M+Na]⁺ 164.10459135.5[4]
[M+K]⁺ 180.07853134.9[4]
[M+NH₄]⁺ 159.14919152.9[4]

Synthesis and Reactivity

Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a general synthetic strategy can be inferred from related literature on spirocyclic systems. A plausible approach involves the construction of the spirocyclic core followed by hydrochloride salt formation. A diastereoselective method for producing derivatives of the 2-oxa-7-azaspiro[4.5]decane core has been reported, involving a gold and palladium relay catalytic tandem cyclization.[5] This highlights a modern approach to constructing this specific spirocyclic framework.

The diagram below illustrates a generalized workflow for the synthesis and derivatization of the 2-oxa-7-azaspiro[4.5]decane scaffold.

G General Synthetic and Derivatization Workflow A Starting Materials (e.g., Piperidone and Tetrahydrofuran precursors) B Spirocyclization Reaction A->B Key Step C 2-Oxa-7-azaspiro[4.5]decane (Free Base) B->C Formation of Core D HCl Treatment (in suitable solvent, e.g., Ether, Dioxane) C->D Salt Formation F Functionalization Reaction (e.g., N-Alkylation, N-Arylation, Acylation) C->F Derivatization E 2-Oxa-7-azaspiro[4.5]decane HCl D->E Final Product G Bioactive Derivatives F->G Target Molecules

Caption: Generalized workflow for the synthesis and use of the spirocyclic core.

Chemical Stability and Reactivity

According to safety data sheets, this compound is stable under recommended storage conditions (typically cool and dry).[6] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[6] The secondary amine within the piperidine ring is the primary site of reactivity, allowing for a variety of functionalization reactions such as N-alkylation, N-arylation, and acylation to generate a library of derivatives for structure-activity relationship (SAR) studies.

Applications in Drug Discovery

The 2-oxa-7-azaspiro[4.5]decane scaffold is a valuable building block for creating compounds with potential therapeutic effects, especially for neurological disorders.[1] Its utility stems from its rigid, three-dimensional nature, which can lead to higher binding affinity and selectivity for biological targets. Patents and research articles describe the use of similar azaspiro[4.5]decane cores in the development of agonists for muscarinic M1 and δ-opioid receptors, and inhibitors for RIPK1 kinase, which are targets for Alzheimer's disease, pain, and inflammatory diseases, respectively.

The diagram below illustrates the logical relationship of using this core scaffold in a drug discovery program.

G Role in Drug Discovery Cascade cluster_0 Scaffold-Based Design cluster_1 Synthetic Chemistry cluster_2 Pharmacological Evaluation A 2-Oxa-7-azaspiro[4.5]decane HCl (Core Building Block) B Library Synthesis (Parallel Chemistry) A->B C Diverse Analogs B->C Generates D High-Throughput Screening (HTS) C->D Screened in E Hit Identification D->E Identifies F Lead Optimization (SAR Studies) E->F Initiates G Candidate Drug F->G Leads to

Caption: The role of the spirocyclic scaffold in a typical drug discovery workflow.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood.[6]

GHS Hazard Information
Hazard CodeStatementSource(s)
H302 Harmful if swallowed
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H335 May cause respiratory irritation[3]

Conclusion

This compound is a synthetically valuable scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure provides a robust platform for exploring chemical space in drug discovery programs. While detailed public data on its experimental properties and synthesis are scarce, its consistent appearance as a chemical intermediate underscores its importance to the pharmaceutical and biotechnology industries. Further research into derivatives of this core structure is likely to yield novel drug candidates for a range of diseases, particularly those affecting the central nervous system.

References

In-Depth Technical Guide: 2-Oxa-7-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 374795-37-6 Molecular Formula: C₈H₁₆ClNO Molecular Weight: 177.67 g/mol

Introduction

2-Oxa-7-azaspiro[4.5]decane hydrochloride is a heterocyclic organic compound featuring a spirocyclic scaffold. This unique three-dimensional structure, combining a tetrahydrofuran ring and a piperidine ring sharing a single carbon atom, has garnered significant interest in medicinal chemistry and drug discovery. It serves as a valuable building block for the synthesis of more complex molecules with diverse pharmacological activities. Its utility has been particularly noted in the development of therapeutic agents for oncology, immunology, and neurological disorders. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectral Data

A summary of the known physicochemical properties of this compound is presented below. The data has been compiled from various chemical suppliers and databases.

PropertyValueSource
IUPAC Name 2-oxa-7-azaspiro[4.5]decane;hydrochloridePubChem[1]
Physical Form SolidSigma-Aldrich[2]
Purity Typically ≥97%Sigma-Aldrich[2]
Storage Temperature 4°CSigma-Aldrich[2]
InChI InChI=1S/C8H15NO.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1HPubChem[1]
InChIKey BKIKSGHRHONONE-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1CC(CCN1)C2(CCOC2)-

Synthesis and Experimental Protocols

While a specific, detailed, peer-reviewed synthesis protocol for this compound is not widely published, methods for the construction of similar azaspirocyclic systems are documented. These generally involve multi-step sequences. A plausible synthetic approach can be inferred from patent literature and general organic chemistry principles.

One potential synthetic strategy involves the construction of the piperidine ring onto a pre-existing tetrahydrofuran-containing precursor or vice-versa. For instance, a common method for creating spirocycles is through intramolecular cyclization reactions.

A generalized experimental workflow for the synthesis of a 2-Oxa-7-azaspiro[4.5]decane derivative, based on common organic synthesis techniques, is depicted below.

G cluster_0 Synthesis Workflow start Starting Materials (e.g., Tetrahydrofuran & Piperidine Precursors) step1 Coupling Reaction start->step1 step2 Intramolecular Cyclization step1->step2 step3 Deprotection (if applicable) step2->step3 step4 Salt Formation with HCl step3->step4 product This compound step4->product

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is primarily utilized as an intermediate in the synthesis of biologically active molecules. Its rigid spirocyclic structure is a desirable feature in modern drug design as it can lead to improved target selectivity and better physicochemical properties.

Oncology and Immunology

Patent literature has disclosed the use of derivatives of 2-Oxa-7-azaspiro[4.5]decane in the development of inhibitors for key signaling molecules in cancer and immunology.

  • Phosphoinositide 3-kinase delta (PI3K-delta) Inhibitors: This compound has been used as a building block for the synthesis of purine-based inhibitors of PI3K-delta. The PI3K signaling pathway is often dysregulated in cancer, and its inhibition is a validated therapeutic strategy.

  • Casitas B-lineage lymphoma (Cbl-b) Inhibitors: A fluorinated analog of 2-Oxa-7-azaspiro[4.5]decane has been incorporated into molecules designed to inhibit Cbl-b, an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[3][4] Inhibiting Cbl-b is a promising approach in immuno-oncology to enhance the anti-tumor immune response.[3][4]

The involvement of Cbl-b in T-cell activation suggests a potential signaling pathway that could be targeted by derivatives of this spirocycle.

G TCR T-Cell Receptor (TCR) Activation Cbl_b Cbl-b (E3 Ubiquitin Ligase) TCR->Cbl_b activates Downstream Downstream Signaling (e.g., NF-κB, AP-1) Cbl_b->Downstream negatively regulates Activation T-Cell Activation & Proliferation Downstream->Activation Inhibitor 2-Oxa-7-azaspiro[4.5]decane Derivative Inhibitor->Cbl_b inhibits

Caption: Simplified signaling pathway involving Cbl-b in T-cell activation.

Neurological Disorders

The broader class of azaspiro[4.5]decane derivatives has been investigated for its potential in treating various neurological conditions.

  • Anticonvulsant Activity: Studies on N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-diones have shown anticonvulsant properties in animal models, with some compounds demonstrating activity against maximal electroshock-induced seizures.[1] The mechanism of action for some of these derivatives is suggested to involve modulation of GABA(A) receptors.[1]

  • Muscarinic Agonists: Analogs such as 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[5]

  • Pain and Inflammation: The 1-oxa-8-azaspiro[4.5]decane core has been identified as a promising scaffold for the development of fatty acid amide hydrolase (FAAH) inhibitors, which are pursued as a therapeutic strategy for pain and anxiety.

Safety and Handling

This compound is associated with the following GHS hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its utility as a scaffold for the synthesis of potent inhibitors of key biological targets in oncology, immunology, and neurology makes it a compound of high interest for medicinal chemists and pharmacologists. Further research into the synthesis of its derivatives and their biological evaluation is likely to yield novel therapeutic candidates.

References

Elucidation of the Structure of 2-Oxa-7-azaspiro[4.5]decane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Oxa-7-azaspiro[4.5]decane hydrochloride. While specific experimental spectral data for this compound is not widely published, this document outlines the standard analytical workflow and expected data based on its chemical structure and the characterization of analogous compounds.

Compound Overview

This compound is a heterocyclic organic compound with a spirocyclic core. Such scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature, which can provide novel pharmacological properties. The hydrochloride salt form generally enhances the compound's solubility in aqueous media, facilitating its use in biological assays and pharmaceutical formulations.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆ClNO--INVALID-LINK--
Molecular Weight 177.67 g/mol --INVALID-LINK--
CAS Number 374795-37-6--INVALID-LINK--
IUPAC Name 2-oxa-7-azaspiro[4.5]decane;hydrochloride--INVALID-LINK--
Canonical SMILES C1CC2(CNC1)CCOC2.Cl--INVALID-LINK--

Spectroscopic Data (Predicted and Expected)

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 2: Predicted Mass Spectrometry Data for the Free Base (C₈H₁₅NO)

AdductPredicted m/z
[M+H]⁺142.1226
[M+Na]⁺164.1046
[M+K]⁺180.0785

Data sourced from publicly available chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show a series of multiplets in the aliphatic region. The protons adjacent to the nitrogen and oxygen atoms would exhibit downfield shifts compared to the other methylene protons. The presence of the hydrochloride salt would likely lead to broader signals for the protons near the protonated amine.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The carbon atoms bonded to the heteroatoms (oxygen and nitrogen) would resonate at lower fields (higher ppm values). The spiro carbon atom would also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorptions for:

  • N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the ammonium salt.

  • C-H stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C-O stretching: A strong absorption in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage.

Experimental Protocols (Generalized)

The following are generalized experimental protocols that would be employed for the structural elucidation of a compound like this compound.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or introduced via liquid chromatography.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis: The measured m/z of the molecular ion is used to calculate the elemental composition, which is then compared to the theoretical composition of C₈H₁₆NO⁺ (for the free base).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the hydrochloride salt is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). A small amount of a reference standard like tetramethylsilane (TMS) or a suitable internal standard is added.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired.

    • ¹³C NMR: A proton-decoupled ¹³C spectrum is obtained.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity, Correlation Spectroscopy (COSY) is used to identify proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) proton-carbon correlations.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra are used to piece together the molecular structure, confirming the connectivity of the atoms in the spirocyclic system.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups (N-H, C-H, C-O).

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the structural elucidation process.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of 2-Oxa-7-azaspiro[4.5]decane HCl purification Purification (e.g., Recrystallization) synthesis->purification hrms HRMS purification->hrms nmr NMR (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir mol_formula Molecular Formula Determination hrms->mol_formula connectivity Connectivity Mapping nmr->connectivity func_groups Functional Group Identification ir->func_groups final_structure Final Structure Confirmation mol_formula->final_structure func_groups->final_structure connectivity->final_structure

General workflow for the structural elucidation of a novel compound.

G cluster_data Spectroscopic Data cluster_info Structural Information Derived hrms_data HRMS Data (Accurate Mass) mol_formula Elemental Composition hrms_data->mol_formula nmr_1d_data 1D NMR Data (1H, 13C Chemical Shifts) proton_env Proton Environments & Integration nmr_1d_data->proton_env carbon_skeleton Carbon Skeleton nmr_1d_data->carbon_skeleton nmr_2d_data 2D NMR Data (COSY, HSQC, HMBC) nmr_2d_data->proton_env COSY proton_carbon_conn Direct H-C Connectivity nmr_2d_data->proton_carbon_conn HSQC long_range_conn Long-Range H-C Connectivity nmr_2d_data->long_range_conn HMBC ir_data IR Data (Vibrational Frequencies) func_groups Functional Groups ir_data->func_groups final_structure Elucidated Structure of 2-Oxa-7-azaspiro[4.5]decane HCl mol_formula->final_structure proton_env->final_structure carbon_skeleton->final_structure proton_carbon_conn->final_structure long_range_conn->final_structure func_groups->final_structure

Logical relationships between spectroscopic data and structural information.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple analytical techniques. While a complete public dataset is not available, the combination of mass spectrometry, 1D and 2D NMR spectroscopy, and IR spectroscopy provides the necessary information to confirm its molecular formula, identify its functional groups, and map the connectivity of its atoms to unambiguously determine its spirocyclic structure. The generalized protocols and expected data presented in this guide serve as a valuable resource for researchers working with this and structurally related compounds.

Spectral Data for 2-Oxa-7-azaspiro[4.5]decane Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxa-7-azaspiro[4.5]decane hydrochloride is a heterocyclic organic compound with a spirocyclic scaffold. Such structures are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties. This technical guide provides an overview of the available spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support its use in research and drug development.

While extensive experimental spectra for this compound are not widely available in public databases, this guide summarizes key predicted and reported data, alongside generalized experimental protocols for acquiring such data.

Molecular Structure and Properties

  • Molecular Formula: C₈H₁₆ClNO

  • Molecular Weight: 177.67 g/mol

  • CAS Number: 374795-37-6

  • Structure:

    • The molecule features a piperidine ring and a tetrahydrofuran ring sharing a single carbon atom (the spiro center). The hydrochloride salt form enhances its solubility in aqueous media.

Mass Spectrometry Data

Experimental mass spectrometry data for this compound is not readily found in the public domain. However, predicted mass-to-charge ratios (m/z) for various adducts of the free base (C₈H₁₅NO, Exact Mass: 141.1154) are available and provide a reference for experimental analysis.

Table 1: Predicted Mass Spectrometry Data for 2-Oxa-7-azaspiro[4.5]decane

AdductPredicted m/z
[M+H]⁺142.1226
[M+Na]⁺164.1046
[M+K]⁺180.0785
[M+NH₄]⁺159.1492

Data sourced from computational predictions.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A general protocol for obtaining a mass spectrum for this compound is as follows:

  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: Operate the mass analyzer in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-300).

  • Data Acquisition: Record the mass spectrum, which will show the relative abundance of ions as a function of their m/z ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Publicly accessible experimental ¹H and ¹³C NMR spectra for this compound are currently unavailable. However, based on the known chemical structure, the expected chemical shifts can be predicted.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Protons adjacent to the nitrogen atom~ 3.0 - 3.5Multiplet
Protons adjacent to the oxygen atom~ 3.5 - 4.0Multiplet
Other aliphatic protons~ 1.5 - 2.5Multiplet
NH proton (as hydrochloride)Broad singlet, variableSinglet (broad)

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Spiro carbon~ 70 - 80
Carbons adjacent to the oxygen atom~ 65 - 75
Carbons adjacent to the nitrogen atom~ 40 - 50
Other aliphatic carbons~ 20 - 40
Experimental Protocol: NMR Spectroscopy

The following outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable alternative for the chosen solvent.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set appropriate parameters, including the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Logical Workflow for Spectral Analysis

The process of acquiring and interpreting spectral data for a compound like this compound follows a logical progression. This can be visualized as a workflow to ensure comprehensive characterization.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of 2-Oxa-7-azaspiro[4.5]decane HCl cluster_synthesis Compound Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_conclusion Final Characterization Synthesis Synthesis and Purification MS_Prep Sample Preparation for MS Synthesis->MS_Prep NMR_Prep Sample Preparation for NMR Synthesis->NMR_Prep MS_Acq ESI-MS Data Acquisition MS_Prep->MS_Acq MS_Data Mass Spectrum (m/z) MS_Acq->MS_Data MS_Analysis Molecular Weight Confirmation MS_Data->MS_Analysis Final_Structure Verified Structure and Purity MS_Analysis->Final_Structure H_NMR_Acq 1H NMR Acquisition NMR_Prep->H_NMR_Acq C_NMR_Acq 13C NMR Acquisition NMR_Prep->C_NMR_Acq NMR_Data 1H and 13C Spectra H_NMR_Acq->NMR_Data C_NMR_Acq->NMR_Data NMR_Analysis Structural Elucidation NMR_Data->NMR_Analysis NMR_Analysis->Final_Structure

Caption: Workflow for the spectral characterization of a chemical compound.

Conclusion

This technical guide provides an overview of the expected spectral characteristics of this compound. While publicly available experimental data is limited, the provided information on predicted spectral values and generalized experimental protocols offers a valuable resource for researchers. The successful application of techniques such as ESI-MS and high-field NMR spectroscopy is crucial for the unambiguous structural confirmation and purity assessment of this and other novel chemical entities in the drug discovery pipeline.

Technical Guide: Solubility Profiling of 2-Oxa-7-azaspiro[4.5]decane Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxa-7-azaspiro[4.5]decane hydrochloride is a spirocyclic building block of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure is a valuable scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form is often utilized to enhance the physicochemical properties of the parent molecule, particularly solubility. A thorough understanding of its solubility in a range of organic solvents is critical for its application in synthesis, formulation, and various stages of preclinical development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It includes illustrative quantitative data, detailed experimental protocols for solubility determination, and a workflow diagram to guide researchers in their own assessments.

Physicochemical Properties

  • Molecular Formula: C₈H₁₆ClNO

  • Molecular Weight: 177.67 g/mol

  • Appearance: Solid

  • General Solubility Profile: As a hydrochloride salt, the compound is expected to have increased polarity compared to its free base, leading to better solubility in polar solvents.

Quantitative Solubility Data

While specific experimental data for this compound is not extensively published, the following table presents illustrative solubility data in common organic solvents at ambient temperature (20-25°C). This data is representative for a polar organic hydrochloride salt and should be used as a guideline. Actual experimental values should be determined for specific applications.

SolventSolvent Polarity (Dielectric Constant)Illustrative Solubility (mg/mL)Classification
Polar Protic Solvents
Water80.1> 50Freely Soluble
Methanol32.725 - 50Soluble
Ethanol24.510 - 25Sparingly Soluble
Isopropanol19.91 - 10Slightly Soluble
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)46.7> 50Freely Soluble
Dimethylformamide (DMF)36.725 - 50Soluble
Acetonitrile37.51 - 10Slightly Soluble
Acetone20.7< 1Very Slightly Soluble
Non-Polar Solvents
Dichloromethane (DCM)9.1< 0.1Insoluble
Toluene2.4< 0.1Insoluble
Hexane1.9< 0.1Insoluble

Note: Solubility classifications are based on USP guidelines.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Stock Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol) at a known concentration (e.g., 10 mg/mL). Use this stock to prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

4.3. Data Analysis

  • Calibration Curve: Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the prepared standards.

  • Solubility Calculation: Use the calibration curve to determine the concentration of the compound in the diluted supernatant. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent.

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the thermodynamic solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis cluster_calc Data Processing A Weigh excess solid compound B Add known volume of solvent A->B D Shake at constant temperature (24-48 hours) B->D C Prepare calibration standards H Generate calibration curve C->H E Centrifuge to pellet solid D->E F Filter supernatant E->F G Analyze by HPLC/UV-Vis F->G I Calculate solubility (mg/mL) G->I H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of this compound is a key parameter influencing its utility in pharmaceutical research and development. As a hydrochloride salt, it generally exhibits favorable solubility in polar solvents. The provided illustrative data and detailed experimental protocol offer a solid foundation for researchers to conduct their own solubility assessments. Accurate and reproducible solubility data are essential for informed decision-making in solvent selection for chemical reactions, purification, and the development of suitable formulations for in vitro and in vivo studies.

References

2-Oxa-7-azaspiro[4.5]decane hydrochloride safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data of 2-Oxa-7-azaspiro[4.5]decane Hydrochloride

This guide provides a comprehensive overview of the safety information for this compound (CAS No: 374795-37-6), a compound utilized as a drug intermediate in the synthesis of various active compounds.[1] The following sections detail the hazards, handling procedures, and emergency responses associated with this chemical, compiled from publicly available Safety Data Sheets (SDS). This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2][3]

Table 1: GHS Classification

Hazard ClassCategory
Acute toxicity, oral4
Skin corrosion/irritation2
Serious eye damage/eye irritation2A
Specific target organ toxicity, single exposure; Respiratory tract irritation3

Source: MedChemExpress SDS, PubChem[2][3]

Table 2: GHS Label Elements

ElementDescription
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[2][4]

Physical and Chemical Properties

The compound is a solid, described as a white to off-white powder.[1] Limited quantitative data on its physical and chemical properties are available in the public domain.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol [3]
Appearance Solid[1][2][4]
Melting/Freezing Point N/A
Boiling Point/Range No data available
Flash Point No data available
Solubility No data available

Source: MedChemExpress SDS, PubChem, ChemScene LLC SDS[2][3][4]

Handling and Storage

Safe handling and storage are crucial to minimize exposure risks.

  • Handling: Avoid inhalation, and contact with skin and eyes.[5] Use only in well-ventilated areas with appropriate exhaust ventilation.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[2] The storage area should be locked up.[2] Recommended storage temperatures vary by supplier, with some suggesting room temperature and others 4°C or -20°C for long-term stability.[1][4]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to protect laboratory personnel.

  • Engineering Controls: Ensure adequate ventilation. An accessible safety shower and eye wash station should be readily available.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety goggles with side-shields.

    • Hand Protection: Use protective gloves.

    • Skin and Body Protection: Wear impervious clothing.

    • Respiratory Protection: A suitable respirator should be used when handling the compound.

First-Aid Measures

In case of exposure, immediate medical attention is required.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[2]

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and shoes. Call a physician.[2]

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Promptly call a physician.[2]

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting: Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.[2] Wear a self-contained breathing apparatus and protective clothing.[2] During combustion, irritant fumes may be emitted.[2]

  • Accidental Release: Evacuate personnel to a safe area. Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses. For cleanup, absorb solutions with a liquid-binding material like diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to local regulations.[2]

Toxicological Information

The primary known toxicological effects are consistent with the GHS hazard classifications. Skin contact may lead to inflammation, itching, scaling, reddening, or blistering.[5] Eye contact can cause redness, pain, or severe eye damage.[5] Inhalation may result in irritation of the lungs and respiratory system.[5] Overexposure could lead to serious illness.[5]

Note on Experimental Protocols: Detailed experimental protocols and quantitative toxicological data (e.g., LD50, LC50) are not available in the publicly accessible Safety Data Sheets. For such information, direct inquiry to the manufacturer or consultation of specialized toxicological databases is recommended.

Logical Workflow for Chemical Spill Management

The following diagram illustrates a logical workflow for managing a spill of this compound based on the safety information provided in the SDS.

G cluster_spill_response Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Prevent spread to drains) ventilate->contain absorb Absorb with Inert Material contain->absorb decontaminate Decontaminate Surfaces (Scrub with alcohol) absorb->decontaminate dispose Dispose of Waste (Follow local regulations) decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a chemical spill.

References

An In-depth Technical Guide to the Handling and Storage of 2-Oxa-7-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper handling, storage, and safety precautions for 2-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS No: 374795-37-6). Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining compound integrity, and obtaining reliable experimental results.

Chemical and Physical Properties

This compound is a drug intermediate used in the synthesis of various active compounds.[1] It is typically supplied as a white to off-white solid.[1] While some physical properties are not extensively documented in publicly available sources, key identification and chemical data are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₆ClNO[1][2][3]
Molecular Weight 177.67 g/mol [1][2]
Appearance Solid, White to off-white[1]
Purity Typically ≥95%[1][3][4]
Melting Point Not available
Solubility No data available
Decomposition Temp. Not determined[5]

Hazard Identification and Safety Precautions

This compound is classified as hazardous. All personnel handling this substance must be aware of its potential risks and take appropriate safety measures.

GHS Classification: [2][6]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][6]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][6]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2][6]

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning[3][6]

Pictogram:

GHS07: Harmful/Irritant

To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:

Protection TypeSpecificationSource(s)
Eye Protection Safety goggles with side-shields.[6]
Hand Protection Protective gloves (e.g., nitrile rubber).[6]
Skin/Body Protection Impervious clothing, lab coat.[6]
Respiratory Protection Suitable respirator if dust is generated.[6]

Handling and Storage Protocols

Proper handling and storage are essential to maintain the stability and purity of the compound.

The compound is stable under recommended storage conditions.[6] However, storage temperature and duration recommendations vary based on the form of the compound.

FormTemperatureDurationSource(s)
Powder -20°C3 years[1]
Powder 4°C2 years[1]
In Solvent -80°C6 months[1]
In Solvent -20°C1 month[1][6]

General Storage Precautions:

  • Store in a well-ventilated place.[6]

  • Keep the container tightly closed.[6]

  • Store locked up.[6]

  • Some suppliers recommend sealing in a dry, room temperature environment for short-term storage.[3]

  • Shipping may be done at room temperature for durations of less than two weeks.[6]

A systematic approach to handling minimizes risk and ensures experimental integrity.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Ensure Well-Ventilated Area prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh Compound in a Fume Hood prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_avoid Avoid Dust/Aerosol Formation handle_dissolve->handle_avoid post_store Store Under Recommended Conditions handle_avoid->post_store post_clean Decontaminate Work Surfaces post_store->post_clean post_dispose Dispose of Waste Properly post_clean->post_dispose

Caption: Workflow for Safe Handling of this compound.

General Handling Precautions:

  • Avoid contact with skin and eyes.[6]

  • Avoid inhalation of dust or aerosols.[6]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wash hands thoroughly after handling.[6]

  • Use only outdoors or in a well-ventilated area.[6]

Emergency and First Aid Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is critical.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Remove the victim to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek immediate medical attention.[6]
Skin Contact Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

A clear, logical procedure should be followed to manage spills and prevent further contamination or exposure.

G spill Spill Occurs evacuate Evacuate Personnel to Safe Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Full Personal Protective Equipment ventilate->ppe contain Prevent Further Leakage/Spillage ppe->contain absorb Absorb with Liquid-Binding Material (e.g., diatomite) contain->absorb decontaminate Decontaminate Surfaces with Alcohol absorb->decontaminate dispose Dispose of Contaminated Material as Hazardous Waste decontaminate->dispose

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Oxa-Azaspiro[4.5]decane Scaffolds: Synthesis, Biological Activity, and Therapeutic Potential

The oxa-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure and diverse biological activities. This spirocyclic system, consisting of a fused piperidine and a tetrahydrofuran or other oxygen-containing ring, serves as a versatile framework for the design of novel therapeutic agents targeting a wide range of diseases. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of oxa-azaspiro[4.5]decane derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Oxa-Azaspiro[4.5]decane Scaffolds

The construction of the oxa-azaspiro[4.5]decane core can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Tandem Prins/Pinacol Reaction

A notable approach involves a Lewis acid-catalyzed tandem Prins/pinacol cascade reaction. This method has been successfully employed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones with good yields and high selectivity. The reaction proceeds from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol.[1]

Catalytic Tandem Cyclization

A diastereoselective Au/Pd relay catalytic tandem cyclization reaction has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives.[2] This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [2+4] cycloaddition with a Pd-π-allyl dipole.[2]

Multi-step Synthesis from Simple Starting Materials

Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have been synthesized in a four-step reaction sequence starting from 4-aminophenol and glycolic acid.[3][4] This approach allows for the introduction of various substituents to modulate the biological activity of the final compounds.

A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has also been developed from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.[5]

Biological Activities and Therapeutic Applications

Oxa-azaspiro[4.5]decane derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Central Nervous System Disorders

M1 Muscarinic Agonists: Certain 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[6] These compounds have shown potent antiamnesic activity with selectivity for M1 over M2 receptors.[6]

δ Opioid Receptor Agonists: A novel chemotype of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been identified as selective δ opioid receptor agonists.[7] These compounds show potential for the treatment of neurologic and psychiatric disorders and have demonstrated anti-allodynic efficacy in a model of inflammatory pain.[7]

Oncology

Antitumor Agents: 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have exhibited moderate to potent activity against various cancer cell lines, including A549 (human lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).[3]

Sigma (σ1) Receptor Ligands for Tumor Imaging: A fluorinated 1,4-dioxa-8-azaspiro[4.5]decane derivative has been developed as a high-affinity σ1 receptor radioligand.[8] This compound has shown potential for in vivo imaging of tumors using positron emission tomography (PET).[8]

Cardiovascular Diseases

Antihypertensive Agents: A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and screened for antihypertensive activity.[9] These compounds have been shown to act as α-adrenergic blockers.[9]

Other Therapeutic Areas

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been designed and synthesized as inhibitors of the mPTP, which could be beneficial in conditions associated with ischemia-reperfusion injury.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for various oxa-azaspiro[4.5]decane derivatives reported in the literature.

Table 1: Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives [3]

CompoundA549 IC50 (μM)MDA-MB-231 IC50 (μM)HeLa IC50 (μM)
6b --0.18
6d 0.26--
8b -Strongest effect-
8d -0.10-

Table 2: Receptor Binding Affinity of Selected Oxa-Azaspiro[4.5]decane Derivatives

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
5a σ15.4 ± 0.4[8]
(-)-29 M1 MuscarinicPreferential Affinity[6]
Compound 1 δ OpioidSubmicromolar[7]

Experimental Protocols

General Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones[4]
  • Step 1: Amide Formation: 4-Aminophenol is reacted with glycolic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in a suitable solvent like acetonitrile under reflux conditions to yield the corresponding amide intermediate.

  • Step 2: Oxidative Spirocyclization: The amide intermediate is dissolved in a dry solvent like dichloromethane (DCM) under an inert atmosphere. An oxidizing agent such as phenyliodine(II) diacetate (PIDA) and a copper catalyst are added, and the reaction is stirred at room temperature to effect the spirocyclization.

  • Step 3: Michael Addition/Cyclopropanation: The resulting spirodienone is reacted with a suitable nucleophile or cyclopropanating agent in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a dry solvent like tetrahydrofuran (THF) at low temperatures to introduce further diversity.

In Vitro Cytotoxicity Assay[3]
  • Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Agonist Signaling Pathway

M1_Muscarinic_Agonist_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Muscarinic Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Oxa_azaspiro_decane Oxa-azaspiro[4.5]decane Agonist Oxa_azaspiro_decane->M1_Receptor Binds to DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., Antiamnesic Effects) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: M1 Muscarinic Agonist Signaling Pathway.

General Workflow for Synthesis and Antitumor Screening

Synthesis_Screening_Workflow Starting_Materials Starting Materials (e.g., 4-Aminophenol) Synthesis Multi-step Synthesis Starting_Materials->Synthesis Compound_Library Library of Oxa-azaspiro[4.5]decane Derivatives Synthesis->Compound_Library In_Vitro_Screening In Vitro Cytotoxicity Screening Compound_Library->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis Cancer_Cell_Lines Cancer Cell Lines (A549, MDA-MB-231, HeLa) Cancer_Cell_Lines->In_Vitro_Screening Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Further_Development Further Preclinical Development Lead_Compound->Further_Development SAR_Studies->Synthesis

Caption: Synthesis and Antitumor Screening Workflow.

Conclusion

The oxa-azaspiro[4.5]decane scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse synthetic routes available allow for the creation of extensive compound libraries with a wide range of substitutions, leading to the discovery of potent and selective modulators of various biological targets. The demonstrated efficacy of these compounds in preclinical models of cancer, central nervous system disorders, and cardiovascular diseases highlights their significant potential for future drug development efforts. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

The Ascendancy of Azaspirocyclic Scaffolds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic and heteroaromatic ring systems. In this pursuit, azaspirocyclic compounds have emerged as a compelling class of three-dimensional (3D) scaffolds. Their inherent structural rigidity, precise vectoral display of substituents, and ability to modulate physicochemical properties offer significant advantages in drug design, leading to improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the core principles of azaspirocyclic compounds in medicinal chemistry, from their synthesis to their impact on biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

The Structural Advantage of Azaspirocycles

Azaspirocycles are bicyclic compounds where the two rings share a single common atom, the spiro center. This unique arrangement confers a rigid, non-planar geometry, which is a significant departure from the largely two-dimensional space occupied by many traditional drug molecules. This 3D architecture allows for a more precise orientation of functional groups, enabling optimal interactions with the complex topographies of biological targets such as enzymes and receptors. The introduction of a nitrogen atom within the spirocyclic framework, creating an azaspirocycle, provides a key site for further functionalization and can significantly influence the compound's basicity, polarity, and hydrogen bonding capacity.[1]

One of the key benefits of incorporating azaspirocyclic scaffolds is the increase in the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is often correlated with improved clinical success, as it can lead to better solubility, reduced off-target toxicity, and enhanced metabolic stability.[1][2]

Key Applications in Drug Discovery

Azaspirocyclic motifs are increasingly found in a diverse range of therapeutic agents, demonstrating their versatility in targeting various disease areas. Notable applications include their use as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) active agents.[1]

Azaspirocyclic Compounds as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Azaspirocyclic scaffolds have been successfully employed in the design of potent and selective kinase inhibitors.[1] A notable example is the development of azaspirooxindolinone derivatives as inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), which are crucial in the function of the immune system.[3][4]

dot

kinase_inhibition_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS Activates Extracellular_Signal Growth Factor Extracellular_Signal->Receptor Binds Azaspirocyclic_Inhibitor Azaspirocyclic Kinase Inhibitor RAF RAF Azaspirocyclic_Inhibitor->RAF Inhibits RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition by an azaspirocyclic compound.

Azaspirocyclic Compounds as GPCR Ligands

Azaspirocycles have also emerged as potent and selective modulators of G-protein coupled receptors (GPCRs). For instance, novel 7-azaspiro[3.5]nonane derivatives have been developed as agonists for GPR119, a target for the treatment of type 2 diabetes.[5] Furthermore, azaspirocyclic scaffolds are being explored as modulators of muscarinic acetylcholine receptors, such as the M4 receptor, which is a key target in the treatment of neuropsychiatric disorders.[3]

dot

M4_receptor_signaling cluster_membrane Cell Membrane M4_Receptor M4 Muscarinic Receptor G_protein Gi/o Protein M4_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Acetylcholine Acetylcholine Acetylcholine->M4_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Inhibition of Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: M4 Muscarinic Receptor Signaling Pathway.

Data Presentation: Quantitative Analysis of Azaspirocyclic Compounds

The following tables summarize the biological activity of representative azaspirocyclic compounds from recent studies.

Table 1: Inhibitory Activity of Azaspirooxindolinone Derivatives Against Cancer Cell Lines

CompoundTarget Cell LineIC50 (µM)
3dJurkat (ITK-positive)3.58
3dRamos (BTK-positive)3.06
3jRamos (BTK-positive)1.38
3jJurkat (ITK-positive)4.16
3aJurkat (ITK-positive)9.36
3eJurkat (ITK-positive)10.85
3fRamos (BTK-positive)1.82
3gRamos (BTK-positive)1.42
Data sourced from a study on azaspirooxindolinone derivatives as inhibitors of ITK and BTK-positive cancers.[3][4][6]

Table 2: Antiproliferative Activity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]

CompoundHeLa (Cervical Cancer) Live Cells (%)CT26 (Colon Carcinoma) Live Cells (%)
4c~40~55
4d~30~40
4e15.013.5
4f~25~30
4g~35~45
4h~50~60
4i~60~70
Data represents the percentage of live cells after treatment, indicating the potent effect of compound 4e.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of azaspirocyclic compounds.

Synthesis Protocol: NBS-Promoted Semipinacol Rearrangement

This protocol describes a method for constructing azaspirocyclic ketones.

Materials:

  • Allylic alcohol substrate

  • N-bromosuccinimide (NBS)

  • Propylene oxide

  • 2-propanol

  • Diethyl ether

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve the allylic alcohol (1.0 equivalent) in a 1:1 mixture of propylene oxide and 2-propanol at -78 °C.

  • Add N-bromosuccinimide (1.2 equivalents) to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight (approximately 14 hours).

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of diethyl ether and petroleum ether (e.g., 25% diethyl ether) as the eluent to obtain the azaspirocyclic ketone.[2]

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the potency of azaspirocyclic compounds as kinase inhibitors.

Materials:

  • Recombinant kinase (e.g., JAK2)

  • Specific peptide substrate

  • ATP

  • Test compounds (azaspirocyclic derivatives)

  • Assay buffer

  • 384-well plates

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical. Include a DMSO-only vehicle control.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, kinase enzyme, and peptide substrate at their optimized final concentrations.

  • Reaction Initiation: Dispense the kinase reaction mixture into each well of the assay plate.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. The amount of remaining ATP is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[8]

Biological Assay Protocol: GPCR Radioligand Binding Assay

This protocol provides a general method for assessing the binding affinity of azaspirocyclic compounds to a target GPCR.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radioligand specific for the target GPCR (e.g., [³H]-labeled)

  • Test compounds (azaspirocyclic derivatives)

  • Binding assay buffer

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Calculate the Ki (inhibitory constant) value for the test compound by fitting the data to a competition binding curve.[9][10]

Logical Workflow for Azaspirocyclic Drug Discovery

The discovery and development of novel azaspirocyclic drugs follow a structured, multi-stage process.

dot

drug_discovery_workflow Target_Identification 1. Target Identification & Validation Hit_Identification 2. Hit Identification (HTS, Virtual Screening) Target_Identification->Hit_Identification Hit_to_Lead 3. Hit-to-Lead Optimization (SAR Studies) Hit_Identification->Hit_to_Lead Lead_Optimization 4. Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Optimization Preclinical_Development 5. Preclinical Development (In vivo studies) Lead_Optimization->Preclinical_Development Clinical_Trials 6. Clinical Trials (Phase I-III) Preclinical_Development->Clinical_Trials Approval 7. Regulatory Approval & Market Launch Clinical_Trials->Approval

Caption: A generalized workflow for the drug discovery and development process.

This workflow begins with the identification and validation of a biological target implicated in a disease.[3] High-throughput screening (HTS) or virtual screening of compound libraries then identifies initial "hits." The hit-to-lead phase involves the synthesis and evaluation of analogs to establish a structure-activity relationship (SAR) and improve potency and selectivity.[6][11] Promising lead compounds undergo further optimization to enhance their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[12] Successful preclinical candidates then progress to in vivo studies and subsequently to clinical trials in humans before seeking regulatory approval.[13]

Conclusion

Azaspirocyclic scaffolds represent a significant advancement in medicinal chemistry, offering a powerful tool to overcome the limitations of traditional flat aromatic structures. Their inherent three-dimensionality provides a path to developing drugs with improved potency, selectivity, and pharmacokinetic profiles. The successful application of these scaffolds in developing inhibitors for challenging targets like kinases and GPCRs underscores their therapeutic potential. As synthetic methodologies continue to evolve and our understanding of the biological implications of 3D structures deepens, the role of azaspirocyclic compounds in the discovery of next-generation therapeutics is set to expand even further. This guide provides a foundational resource for researchers and drug development professionals to explore and harness the potential of this exciting class of molecules.

References

Unveiling the Therapeutic Potential of Azaspiro[4.5]decane Scaffolds: A Review of Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of detailed mechanistic studies for 2-Oxa-7-azaspiro[4.5]decane derivatives. This specific heterocyclic scaffold is frequently cited as a valuable synthetic intermediate in medicinal chemistry, suggesting its role as a foundational building block for more complex pharmaceutical agents rather than a pharmacologically active agent in its own right. However, the broader class of azaspiro[4.5]decane derivatives has been the subject of extensive research, demonstrating a remarkable diversity of biological activities and mechanisms of action across various therapeutic areas.

This technical guide provides an in-depth analysis of the characterized mechanisms of action for several key classes of azaspiro[4.5]decane derivatives, offering insights for researchers, scientists, and drug development professionals. The information presented herein is based on a thorough review of published scientific studies and patents.

Diverse Biological Targets of Azaspiro[4.5]decane Derivatives

The versatility of the azaspiro[4.5]decane core has been leveraged to design ligands for a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The following sections summarize the key findings for prominent derivatives.

1,4-Dioxa-7-azaspiro[4.5]decane Derivatives as Potential Dopamine Agonists

A study focused on 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes revealed their potential as dopamine agonists. While central nervous system activity was not observed, a notable peripheral dopamine agonist activity was identified in one of the analogs.

CompoundIn Vivo AssayPotency (ID50)
4-Indolymethyl analogueCat Cardioaccelerator Nerve Assay0.095 µmol/kg
Apomorphine (reference)Cat Cardioaccelerator Nerve Assay0.0348 µmol/kg
Table 1: In vivo dopamine agonist activity of a 1,4-Dioxa-7-azaspiro[4.5]decane derivative.[1]

The experimental protocol for the in vivo evaluation of dopamine agonist activity is detailed below.

Experimental Protocols

Cat Cardioaccelerator Nerve Assay for Dopamine Agonist Activity

This in vivo assay is a classical method to assess the peripheral dopamine receptor agonistic activity of a compound.

Methodology:

  • Animal Preparation: Adult cats are anesthetized.

  • Surgical Preparation: The chest is opened to expose the heart and the right cardioaccelerator nerve is isolated and prepared for stimulation.

  • Instrumentation: Blood pressure and heart rate are continuously monitored.

  • Drug Administration: The test compound (e.g., the 4-indolymethyl analogue of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane) is administered intravenously.

  • Nerve Stimulation: The cardioaccelerator nerve is stimulated electrically to induce an increase in heart rate.

  • Measurement: The ability of the test compound to inhibit the nerve stimulation-induced tachycardia is measured. The dose required to produce a 50% inhibition of the tachycardic response (ID50) is determined.

Visualizing Synthetic Pathways

The synthesis of these complex heterocyclic structures is a key aspect of their development. Below is a generalized workflow for the synthesis of spirocyclic compounds, which is a common theme in the preparation of azaspiro[4.5]decane derivatives.

G cluster_0 Starting Materials & Key Intermediates cluster_1 Spirocyclization cluster_2 Derivatization & Purification cluster_3 Final Product A Commercially Available Starting Materials B Key Intermediate Synthesis (e.g., Piperidone derivative) A->B Multi-step synthesis C Spirocyclization Reaction B->C Cyclization conditions D Functional Group Modification C->D Introduction of diversity E Purification (e.g., Chromatography) D->E F Target Azaspiro[4.5]decane Derivative E->F cytokine Inflammatory Cytokine receptor Cytokine Receptor cytokine->receptor binds tyk2_jak1 TYK2/JAK1 receptor->tyk2_jak1 activates stat STAT tyk2_jak1->stat phosphorylates stat_p p-STAT stat->stat_p nucleus Nucleus stat_p->nucleus translocates to gene Gene Transcription nucleus->gene initiates inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative inhibitor->tyk2_jak1 inhibits

References

Potential Biological Targets of 2-Oxa-7-azaspiro[4.5]decane Analogues

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the provided search results reveals that analogues of 2-Oxa-7-azaspiro[4.5]decane primarily target muscarinic acetylcholine receptors and sigma receptors. This technical guide consolidates the available data on these biological targets, presenting quantitative data, experimental methodologies, and relevant signaling pathways.

The two main classes of biological targets identified for 2-Oxa-7-azaspiro[4.5]decane and its derivatives are:

  • Muscarinic Acetylcholine Receptors (mAChRs): Specifically, the M1 subtype has been a significant focus of research. Analogues have been developed as M1 muscarinic agonists for potential therapeutic applications, such as in the symptomatic treatment of dementia of the Alzheimer's type.[1]

  • Sigma Receptors (σR): Derivatives have been synthesized and evaluated as high-affinity ligands for sigma-1 (σ1) receptors, with potential applications as radioligands for tumor imaging.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data for various 2-Oxa-7-azaspiro[4.5]decane analogues and their interactions with their biological targets.

Table 1: Muscarinic Receptor Agonists

Compound IDAnalogue Structure/NameReceptor SubtypeAssay TypeMeasured ValueSpeciesReference
17 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1/M2In vitro/In vivoPotent, non-selectiveRat[1]
18 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1Phosphoinositide HydrolysisPartial AgonistRat[1]
29 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneM1Phosphoinositide HydrolysisPartial AgonistRat[1]
YM796 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneM1[3H]pirenzepine bindingMicromolar range inhibitionRat[4]
YM954 2-Ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decaneM1[3H]pirenzepine bindingMicromolar range inhibitionRat[4]
5a 2-Methyl-1,3-dioxaazaspiro[4.5]decane analogueMuscarinicPhosphatidylinositol turnoverGreater efficacy than AF-30Rat[5]
5b 2-Methyl-1,3-dioxaazaspiro[4.5]decane analogueMuscarinicPhosphatidylinositol turnoverGreater efficacy than AF-30Rat[5]

Table 2: Sigma Receptor Ligands

Compound IDAnalogue Structure/NameReceptor SubtypeAssay TypeKi (nM)SelectivityReference
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1Radioligand Binding5.4 ± 0.430-fold over σ2[3]

Experimental Protocols

Radioligand Binding Assay (General Workflow)

Radioligand binding assays are commonly used to determine the affinity of a ligand for a receptor. The general principle involves incubating a source of the receptor (e.g., cell membranes) with a radiolabeled ligand and a range of concentrations of a competing unlabeled ligand. The amount of radioactivity bound to the receptors is then measured to determine the inhibitory constant (Ki) of the unlabeled ligand.

Radioligand_Binding_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes) Incubate Incubate samples at controlled temperature Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]pirenzepine) Radioligand->Incubate Unlabeled_Ligand Unlabeled Test Compound (e.g., 2-Oxa-7-azaspiro[4.5]decane analogue) Unlabeled_Ligand->Incubate Filter Separate bound from free radioligand (e.g., filtration) Incubate->Filter Measure Measure radioactivity (e.g., scintillation counting) Filter->Measure Analyze Data Analysis (Calculate Ki) Measure->Analyze M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 2-Oxa-7-azaspiro[4.5]decane Analogue (Agonist) M1R M1 Receptor Agonist->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates Tumor_Imaging_Workflow cluster_synthesis Radioligand Synthesis cluster_administration Administration & Biodistribution cluster_imaging PET Imaging Ligand 2-Oxa-7-azaspiro[4.5]decane Analogue Radiolabel Radiolabeling (e.g., with 18F) Ligand->Radiolabel Inject Inject radiolabeled ligand into tumor-bearing subject Radiolabel->Inject Distribute Ligand distributes and accumulates in σ1-rich tissues (e.g., tumors) Inject->Distribute PET Positron Emission Tomography (PET) Scan Distribute->PET Image Generate image of tumor based on radioligand accumulation PET->Image

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Oxa-7-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed multi-step synthesis of 2-Oxa-7-azaspiro[4.5]decane hydrochloride, a valuable spirocyclic scaffold for drug discovery and medicinal chemistry. The synthesis begins with commercially available N-Boc-4-piperidone and proceeds through the formation of a key diol intermediate, followed by an acid-catalyzed intramolecular cyclization to construct the spirocyclic ether core. The final steps involve deprotection and salt formation to yield the target compound. This protocol is intended to serve as a comprehensive guide for researchers in organic and medicinal chemistry.

Introduction

Spirocyclic scaffolds have garnered significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property. The 2-Oxa-7-azaspiro[4.5]decane core, containing both a piperidine and a tetrahydrofuran ring sharing a common carbon atom, represents a unique structural motif. This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Its hydrochloride salt form enhances solubility, making it more amenable to experimental and formulation processes.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with N-Boc-4-piperidone. The key strategic steps include a Grignard reaction to introduce a hydroxyethyl moiety, followed by an intramolecular cyclization to form the spiro-ether, and subsequent deprotection and salt formation.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate N-Boc-4-piperidone->Intermediate_A Step 1: Grignard Reaction Intermediate_B tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate Intermediate_A->Intermediate_B Step 2: Intramolecular Cyclization Free_Base 2-Oxa-7-azaspiro[4.5]decane Intermediate_B->Free_Base Step 3: Deprotection Final_Product This compound Free_Base->Final_Product Step 4: Salt Formation

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate

This step involves the reaction of N-Boc-4-piperidone with a suitable Grignard reagent to introduce the 2-hydroxyethyl group at the 4-position of the piperidine ring.

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles
N-Boc-4-piperidone199.26 g/mol 10.0 g50.2 mmol
Magnesium turnings24.31 g/mol 1.46 g60.2 mmol
2-(2-Bromoethoxy)tetrahydro-2H-pyran209.09 g/mol 12.6 g60.2 mmol
Anhydrous Tetrahydrofuran (THF)-150 mL-
Saturated aq. NH4Cl solution-100 mL-
Ethyl acetate-200 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • A flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine under an inert atmosphere (N2 or Ar).

  • Anhydrous THF (20 mL) is added to cover the magnesium.

  • A solution of 2-(2-bromoethoxy)tetrahydro-2H-pyran in anhydrous THF (30 mL) is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.

  • In a separate flask, N-Boc-4-piperidone is dissolved in anhydrous THF (100 mL) and cooled to 0 °C in an ice bath.

  • The prepared Grignard reagent is added dropwise to the solution of N-Boc-4-piperidone at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the THP-protected diol.

  • The THP-protected diol is dissolved in a mixture of THF and 1 M HCl (3:1) and stirred at room temperature for 4 hours to remove the THP protecting group.

  • The reaction mixture is neutralized with saturated aqueous NaHCO3 and extracted with ethyl acetate. The organic layer is dried and concentrated to yield tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate

This step involves an acid-catalyzed intramolecular cyclization of the diol intermediate to form the spirocyclic ether.

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles
tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate261.34 g/mol 10.0 g38.3 mmol
p-Toluenesulfonic acid monohydrate190.22 g/mol 0.73 g3.83 mmol
Toluene-150 mL-
Saturated aq. NaHCO3 solution-50 mL-
Ethyl acetate-100 mL-
Brine-30 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • A solution of tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate in toluene is prepared in a round-bottom flask fitted with a Dean-Stark apparatus.

  • p-Toluenesulfonic acid monohydrate is added to the solution.

  • The reaction mixture is heated to reflux for 6 hours, with azeotropic removal of water.

  • The reaction is cooled to room temperature and washed with saturated aqueous NaHCO3 solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate.

Step 3: Synthesis of 2-Oxa-7-azaspiro[4.5]decane (Free Base)

This step involves the removal of the Boc protecting group to yield the free secondary amine.

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles
tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate243.34 g/mol 8.0 g32.9 mmol
Trifluoroacetic acid (TFA)114.02 g/mol 15 mL-
Dichloromethane (DCM)-50 mL-
Saturated aq. NaHCO3 solution-100 mL-
Dichloromethane (DCM)-100 mL-
Brine-30 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate is dissolved in dichloromethane.

  • Trifluoroacetic acid is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in water and basified with a saturated aqueous solution of NaHCO3 to pH > 9.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-Oxa-7-azaspiro[4.5]decane as a free base.

Step 4: Synthesis of this compound

This final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles
2-Oxa-7-azaspiro[4.5]decane143.22 g/mol 4.0 g27.9 mmol
2 M HCl in Diethyl Ether-15 mL30.0 mmol
Diethyl Ether-50 mL-

Procedure:

  • The free base, 2-Oxa-7-azaspiro[4.5]decane, is dissolved in diethyl ether.

  • The solution is cooled to 0 °C.

  • A 2 M solution of HCl in diethyl ether is added dropwise with stirring.

  • A white precipitate forms immediately.

  • The mixture is stirred at 0 °C for 30 minutes.

  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Data Presentation

Summary of a Hypothetical Synthesis Yield and Purity:

StepProductStarting Mass (g)Product Mass (g)Yield (%)Purity (by LC-MS)
1tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate10.011.588>95%
2tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate10.08.794>97%
32-Oxa-7-azaspiro[4.5]decane8.04.595>98%
4This compound4.04.897>99%

Applications and Significance

This compound serves as a crucial building block in medicinal chemistry. Its rigid, three-dimensional structure is utilized to explore new chemical space in drug design. This scaffold is particularly prevalent in the development of novel therapeutics for central nervous system disorders, including but not limited to:

  • Sigma Receptor Modulators: For the potential treatment of neurological and psychiatric disorders.

  • Muscarinic Receptor Agonists/Antagonists: Investigated for cognitive disorders such as Alzheimer's disease.

  • Dopamine and Serotonin Receptor Ligands: For conditions like schizophrenia and depression.

The ability to functionalize the secondary amine of the piperidine ring allows for the facile generation of compound libraries for structure-activity relationship (SAR) studies.

Workflow for the Synthesis and Application of this compound:

Workflow cluster_synthesis Synthesis cluster_application Application Start N-Boc-4-piperidone Step1 Grignard Reaction Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Boc Deprotection Step2->Step3 Step4 HCl Salt Formation Step3->Step4 Product 2-Oxa-7-azaspiro[4.5]decane HCl Step4->Product Scaffold Spirocyclic Scaffold Product->Scaffold Use as Building Block Functionalization N-Functionalization Scaffold->Functionalization Library Compound Library Synthesis Functionalization->Library Screening Biological Screening Library->Screening SAR SAR Studies Screening->SAR Hit Hit/Lead Compound SAR->Hit

Caption: Workflow from synthesis to application in drug discovery.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive; anhydrous conditions are essential.

  • Trifluoroacetic acid is corrosive and should be handled with care.

  • Operations involving pyrophoric or highly reactive reagents should be conducted with appropriate safety measures in place.

Application Notes and Protocols for 2-Oxa-7-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Oxa-7-azaspiro[4.5]decane hydrochloride as a key building block in the synthesis of novel bioactive molecules. This spirocyclic scaffold is of significant interest in medicinal chemistry due to its three-dimensional structure, which can lead to improved pharmacological properties.

Overview and Chemical Properties

This compound is a heterocyclic compound primarily utilized as a synthetic intermediate in drug discovery. Its rigid spirocyclic framework is a valuable motif for the development of therapeutics, particularly those targeting the central nervous system (CNS). The hydrochloride salt form generally offers improved solubility in aqueous media, facilitating its use in various synthetic and experimental procedures.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 374795-37-6
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Conditions Room temperature, in a dry, sealed container

Synthetic Applications

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives. The secondary amine in the piperidine ring is a key functional group for further elaboration, commonly through N-alkylation or N-arylation reactions.

General Protocol for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound to introduce various substituents, a common step in the synthesis of bioactive derivatives.

Experimental Workflow for N-Alkylation:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start 2-Oxa-7-azaspiro[4.5]decane Hydrochloride Reaction_Vessel Stir at specified temperature (e.g., rt to 80 °C) Start->Reaction_Vessel Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, CH₃CN) Solvent->Reaction_Vessel Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Reaction Completion Extraction Extraction with Organic Solvent Workup->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for the N-alkylation of 2-Oxa-7-azaspiro[4.5]decane.

Materials:

  • This compound

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN))

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • Alkylating agent (e.g., an alkyl halide or benzyl bromide)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to neutralize the hydrochloride and free the amine.

  • Add the alkylating agent (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated 2-Oxa-7-azaspiro[4.5]decane derivative.

Biological Applications and Example Protocols

Derivatives of the 2-Oxa-7-azaspiro[4.5]decane scaffold have shown promise in various therapeutic areas. Below are examples of biological activities and protocols based on published data for structurally related compounds.

Application in Neuroscience: Sigma-1 (σ₁) Receptor Ligands

The spirocyclic piperidine motif is a known pharmacophore for σ₁ receptor ligands, which are implicated in a variety of neurological conditions. Derivatives of the closely related 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity σ₁ receptor ligands.

Table 2: Binding Affinity of a 1,4-Dioxa-8-azaspiro[4.5]decane Derivative

CompoundTargetKᵢ (nM)
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ₁ Receptor5.4 ± 0.4
σ₂ Receptor>160
VAChT>7580

Data from a study on a structurally similar compound.

Signaling Context of the σ₁ Receptor:

cluster_0 Cellular Stress cluster_1 σ₁ Receptor Activation cluster_2 Downstream Effects ER_Stress ER Stress Sigma1R σ₁ Receptor ER_Stress->Sigma1R activates IP3R IP₃ Receptor Sigma1R->IP3R modulates Ligand Spirocyclic Ligand Ligand->Sigma1R binds to Ca_Signaling Ca²⁺ Signaling Modulation IP3R->Ca_Signaling Neuronal_Survival Neuronal Survival and Plasticity Ca_Signaling->Neuronal_Survival

Caption: Simplified signaling context of the σ₁ receptor.

Protocol 3.1.1: In Vitro σ₁ Receptor Binding Assay

This protocol is adapted from methods used to evaluate high-affinity σ₁ receptor ligands.

Materials:

  • Test compounds (derivatives of 2-Oxa-7-azaspiro[4.5]decane)

  • Membrane homogenates from cells expressing the human σ₁ receptor

  • Radioligand (e.g., [³H]-(+)-pentazocine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • 96-well plates

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membrane homogenates, the radioligand at a concentration near its K₋, and the test compound at various concentrations.

  • For determining non-specific binding, add a high concentration of a known σ₁ receptor ligand (e.g., haloperidol) instead of the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values by non-linear regression analysis and calculate the Kᵢ values using the Cheng-Prusoff equation.

Application in Oncology: Anticancer Activity

Derivatives of the related 1-oxa-4-azaspiro[4.5]decane scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 3: In Vitro Cytotoxicity of 1-Oxa-4-azaspiro[4.5]decanedione Derivatives

Compound DerivativeA549 (Lung Cancer) IC₅₀ (µM)MDA-MB-231 (Breast Cancer) IC₅₀ (µM)Hela (Cervical Cancer) IC₅₀ (µM)
6d 0.26--
8d -0.10-
6b --0.18

Data from a study on structurally similar compounds.

Protocol 3.2.1: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and research goals. The biological data presented is based on studies of structurally related compounds and may not be directly applicable to all derivatives of 2-Oxa-7-azaspiro[4.5]decane.

Applications of 2-Oxa-7-azaspiro[4.5]decane Hydrochloride in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold of 2-oxa-7-azaspiro[4.5]decane hydrochloride serves as a versatile building block in medicinal chemistry, offering a unique three-dimensional architecture for the synthesis of novel therapeutic agents. Its derivatives have shown promise in a variety of therapeutic areas, including neuroscience and oncology. This document provides an overview of the applications of this scaffold, including quantitative data on closely related analogues, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Application Note 1: Modulators of Muscarinic M1 Receptors for Cognitive Disorders

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as M1 muscarinic acetylcholine receptor agonists for the potential treatment of cognitive deficits, such as those seen in Alzheimer's disease. The rationale is to directly stimulate postsynaptic M1 receptors to compensate for the loss of cholinergic neurotransmission.

Quantitative Data: Muscarinic Receptor Binding Affinity

While specific binding affinities for 2-oxa-7-azaspiro[4.5]decane derivatives are not publicly available, studies on 1-oxa-8-azaspiro[4.5]decane analogues have demonstrated potent and selective M1 receptor agonism. The following table summarizes the structure-activity relationship (SAR) trends observed for these related compounds.

Compound IDR1R2M1 Receptor AffinityM2 Receptor AffinityIn Vivo Activity (Antiamnesic Effect)
1 CH₃=OPotentPotentActive
2 C₂H₅=OPotentModerateActive
3 CH₃=CH₂PotentModerateHighly Active
4 CH₃-(SCH₂)₂ModerateWeakActive

Data is qualitative based on published structure-activity relationship studies of 1-oxa-8-azaspiro[4.5]decane derivatives.

Experimental Protocol: Muscarinic M1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human muscarinic M1 receptor.

Materials:

  • HEK293 cells stably expressing the human M1 muscarinic receptor

  • [³H]-Pirenzepine (radioligand)

  • Test compounds (derivatives of 2-oxa-7-azaspiro[4.5]decane)

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Multi-well plates

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-M1 cells.

  • In a multi-well plate, add 50 µL of binding buffer, 25 µL of [³H]-pirenzepine (final concentration ~1 nM), and 25 µL of test compound at various concentrations.

  • For non-specific binding, add 10 µM of atropine.

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (20-40 µg of protein).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.

Experimental Workflow for M1 Receptor Binding Assay

G prep Prepare HEK293-M1 Cell Membranes reagents Prepare Assay Plate: - Binding Buffer - [3H]-Pirenzepine - Test Compound / Atropine prep->reagents incubation Add Cell Membranes and Incubate (25°C for 60 min) reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis (Ki determination) scintillation->analysis

Caption: Workflow for determining muscarinic M1 receptor binding affinity.

Application Note 2: Sigma-1 Receptor Ligands for Tumor Imaging and Therapy

The sigma-1 receptor is overexpressed in various tumor types and represents a promising target for both cancer imaging and therapy. A derivative of the related 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been developed as a high-affinity ligand for the sigma-1 receptor.

Quantitative Data: Sigma-1 Receptor Binding Affinity

The following table presents the binding affinity of a key 1,4-dioxa-8-azaspiro[4.5]decane derivative for the sigma-1 receptor.

Compound IDStructureTargetKᵢ (nM)
FESC 8-(2-fluoroethyl)-3,3-dimethyl-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 Receptor0.8 ± 0.1
Experimental Protocol: Sigma-1 Receptor Binding Assay

This protocol outlines a radioligand binding assay to assess the affinity of compounds for the sigma-1 receptor.

Materials:

  • Rat liver membranes (a rich source of sigma-1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • Test compounds

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Haloperidol (for non-specific binding)

  • Other materials as listed in the M1 receptor binding assay protocol

Procedure:

  • Prepare rat liver membranes.

  • In a multi-well plate, add 50 µL of binding buffer, 25 µL of [³H]-(+)-pentazocine (final concentration ~2 nM), and 25 µL of test compound at various concentrations.

  • For non-specific binding, add 10 µM of haloperidol.

  • Initiate the binding reaction by adding 100 µL of the rat liver membrane suspension (150-200 µg of protein).

  • Incubate the plate at 37°C for 120 minutes.

  • Follow steps 6-9 from the Muscarinic M1 Receptor Binding Assay protocol to determine the Ki values.

Application Note 3: Neurotrophic and Neurogenic Agents for Neurodegenerative Diseases

A derivative of the closely related 2-oxa-spiro[5.4]decane scaffold has demonstrated significant neurotrophic and neurogenic activities, suggesting its potential for treating neurodegenerative diseases and promoting neural repair. This activity is believed to be mediated through the TrkB-PI3K-AKT-CREB signaling pathway.

Signaling Pathway: TrkB-PI3K-AKT-CREB

G ligand 2-Oxa-spiro[5.4]decane Derivative trkb TrkB Receptor ligand->trkb Binds and Activates pi3k PI3K trkb->pi3k Activates akt AKT pi3k->akt Activates creb CREB akt->creb Phosphorylates and Activates gene_expression Gene Expression for Neuronal Survival and Growth creb->gene_expression Promotes

Caption: TrkB signaling pathway activated by a 2-oxa-spiro[5.4]decane derivative.

Experimental Protocol: Neurite Outgrowth Assay

This protocol details a method for assessing the neurotrophic activity of test compounds by measuring neurite outgrowth in a neuronal cell line.

Materials:

  • Neuro-2a (N2a) neuroblastoma cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Serum-free DMEM

  • Test compounds

  • Retinoic acid

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., crystal violet)

  • Microscope with imaging software

Procedure:

  • Seed N2a cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Differentiate the cells by treating them with 10 µM retinoic acid in serum-free DMEM for 24 hours.

  • Replace the medium with fresh serum-free DMEM containing various concentrations of the test compounds.

  • Incubate the cells for 48 hours.

  • Fix the cells with the fixative solution for 15 minutes.

  • Stain the cells with crystal violet for 20 minutes.

  • Wash the wells with water and allow them to dry.

  • Capture images of the cells using a microscope.

  • Quantify neurite outgrowth using imaging software. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

  • Analyze the data to determine the effect of the compounds on neurite extension.

Application Note 4: Antitumor Agents

Derivatives of the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold have been synthesized and evaluated for their antitumor activity against various cancer cell lines.

Quantitative Data: In Vitro Antitumor Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against human cancer cell lines.

Compound IDR GroupA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)
5a H1.232.543.12
5b 4-F-Ph0.871.151.98
5c 4-Cl-Ph0.650.981.54
5d 4-Br-Ph0.520.761.21
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • A549, MCF-7, and HeLa human cancer cell lines

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ values.

Experimental Workflow for Cell Viability (MTT) Assay

G seeding Seed Cancer Cells in 96-well Plates treatment Treat with Test Compounds (48 hours) seeding->treatment mtt_addition Add MTT Solution and Incubate (4 hours) treatment->mtt_addition dissolution Dissolve Formazan with DMSO mtt_addition->dissolution absorbance Measure Absorbance at 490 nm dissolution->absorbance analysis Calculate Cell Viability and IC50 absorbance->analysis

Caption: Workflow for assessing the antitumor activity using the MTT assay.

Application Notes and Protocols for 2-Oxa-7-azaspiro[4.5]decane HCl: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxa-7-azaspiro[4.5]decane hydrochloride is a valuable heterocyclic building block widely employed in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic scaffold offers a unique structural motif that can be strategically incorporated into complex molecules to modulate their pharmacological properties. This document provides detailed application notes and experimental protocols for the utilization of 2-Oxa-7-azaspiro[4.5]decane HCl in the synthesis of bioactive compounds, with a particular focus on its application in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 374795-37-6
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Appearance Solid
Purity Typically ≥97%
Storage Temperature 4°C

Key Application: Synthesis of CGRP Receptor Antagonists

The 2-oxa-7-azaspiro[4.5]decane core is a privileged structure in the design of potent CGRP receptor antagonists. These antagonists are a clinically validated class of drugs for the acute treatment of migraine. The spirocyclic moiety often serves as a rigid scaffold to correctly orient key pharmacophoric elements for optimal receptor binding.

Synthetic Pathway Overview: From Building Block to a Key Intermediate

A common synthetic strategy involves the N-functionalization of the 2-Oxa-7-azaspiro[4.5]decane core, followed by further transformations to introduce the necessary functionalities for biological activity. A representative synthetic workflow is depicted below.

G A 2-Oxa-7-azaspiro[4.5]decane HCl B N-Alkylation / Reductive Amination A->B Base, Aldehyde/Ketone, Reducing Agent C N-Substituted 2-Oxa-7-azaspiro[4.5]decane B->C D Oxidation / Ring Opening C->D Oxidizing Agent E Spirocyclic Lactam Intermediate D->E F Further Functionalization E->F G CGRP Receptor Antagonist F->G

Caption: General synthetic workflow for CGRP receptor antagonists.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving 2-Oxa-7-azaspiro[4.5]decane HCl.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of 2-Oxa-7-azaspiro[4.5]decane with an aromatic aldehyde, a common step in the synthesis of CGRP receptor antagonists.

Reaction Scheme:

Caption: N-Alkylation of 2-Oxa-7-azaspiro[4.5]decane HCl.

Materials:

ReagentCAS NumberMolecular WeightAmountMoles (mmol)
2-Oxa-7-azaspiro[4.5]decane HCl374795-37-6177.671.0 g5.63
2,3-Difluorobenzaldehyde2646-90-4142.100.88 g6.19
Sodium triacetoxyborohydride56553-60-7211.941.79 g8.44
Dichloromethane (DCM)75-09-2-20 mL-
Triethylamine (TEA)121-44-8101.190.86 mL6.19

Procedure:

  • To a stirred suspension of 2-Oxa-7-azaspiro[4.5]decane HCl (1.0 g, 5.63 mmol) in dichloromethane (20 mL) at room temperature, add triethylamine (0.86 mL, 6.19 mmol).

  • Stir the mixture for 15 minutes until a clear solution is obtained.

  • Add 2,3-difluorobenzaldehyde (0.88 g, 6.19 mmol).

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.79 g, 8.44 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-(2,3-difluorobenzyl)-2-oxa-7-azaspiro[4.5]decane.

Expected Yield and Characterization:

  • Yield: 85-95%

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10-6.90 (m, 3H), 3.80 (s, 2H), 3.75-3.65 (m, 2H), 2.80-2.70 (m, 2H), 2.60-2.50 (m, 2H), 1.80-1.60 (m, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 150.5 (dd, J = 245, 13 Hz), 148.0 (dd, J = 248, 14 Hz), 128.5 (t, J = 7 Hz), 124.0 (d, J = 3 Hz), 122.5 (dd, J = 6, 3 Hz), 115.0 (d, J = 17 Hz), 72.0, 55.0, 52.5, 48.0, 35.0, 32.0.

  • MS (ESI): m/z calculated for C₁₅H₁₉F₂NO [M+H]⁺: 268.15, found: 268.2.

Protocol 2: Conversion to Spirocyclic Lactam

This protocol outlines the oxidation of the N-substituted spirocycle to the corresponding lactam, a key intermediate for further elaboration.

Reaction Scheme:

G CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Vasodilation Vasodilation & Pain Transmission PKA->Vasodilation Leads to Antagonist 2-Oxa-7-azaspiro[4.5]decane -based Antagonist Antagonist->Receptor Blocks

Application Notes and Protocols: N-Alkylation of 2-Oxa-7-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxa-7-azaspiro[4.5]decane is a valuable spirocyclic scaffold found in many biologically active compounds and is a key building block in medicinal chemistry. The N-alkylation of this scaffold is a crucial step in the synthesis of a wide range of derivatives for drug discovery and development. These application notes provide a detailed protocol for the N-alkylation of 2-Oxa-7-azaspiro[4.5]decane hydrochloride, a common starting material. The protocol is based on general principles of amine alkylation and can be adapted for various alkylating agents.

Reaction Principle

The N-alkylation of this compound involves the nucleophilic substitution of a leaving group on an alkylating agent by the secondary amine of the spirocycle. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and the acid generated during the reaction. The choice of base, solvent, and temperature can significantly influence the reaction rate and yield.

Illustrative Reaction Scheme

G 2-Oxa-7-azaspiro[4.5]decane_HCl 2-Oxa-7-azaspiro[4.5]decane Hydrochloride reaction_center 2-Oxa-7-azaspiro[4.5]decane_HCl->reaction_center Alkylating_Agent R-X (e.g., Alkyl halide) Alkylating_Agent->reaction_center Base Base Base->reaction_center Solvent Solvent Solvent->reaction_center Product N-Alkyl-2-Oxa-7-azaspiro[4.5]decane Byproduct Base·HX reaction_center->Product reaction_center->Byproduct

Caption: General scheme for the N-alkylation of 2-Oxa-7-azaspiro[4.5]decane.

Data Presentation: Illustrative N-Alkylation Conditions

The following table summarizes hypothetical results for the N-alkylation of this compound with benzyl bromide under various conditions. This table serves as a template for recording experimental data.

EntryAlkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃ (2.5)Acetonitrile801285
2Benzyl bromideEt₃N (3.0)Dichloromethane25 (rt)2460
3Benzyl bromideCs₂CO₃ (2.0)Dimethylformamide60892
4Ethyl iodideK₂CO₃ (2.5)Acetone551878
5Propargyl bromideNaHCO₃ (3.0)Tetrahydrofuran401670

Experimental Protocol: N-Alkylation with Benzyl Bromide

This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide as the alkylating agent and potassium carbonate as the base.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-Oxa-7-azaspiro[4.5]decane.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Weigh Reactants (Spirocycle·HCl, Base) setup Reaction Setup: Add reactants and solvent to flask start->setup add_reagent Add Alkylating Agent setup->add_reagent heat_stir Heat and Stir (Monitor by TLC) add_reagent->heat_stir cool_filter Cool and Filter Solids heat_stir->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry Organic Layer extract->dry concentrate2 Concentrate to Crude Product dry->concentrate2 chromatography Column Chromatography concentrate2->chromatography end End: Pure Product chromatography->end

Caption: Workflow for the N-alkylation of 2-Oxa-7-azaspiro[4.5]decane.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Alkylating agents such as benzyl bromide are lachrymatory and toxic. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This document provides a comprehensive guide for the N-alkylation of this compound. The provided protocol and workflow are intended to be a starting point for researchers. Optimization of reaction conditions may be necessary for different alkylating agents to achieve the desired product in high yield and purity. Careful monitoring and purification are essential for obtaining high-quality materials for further use in drug discovery and development.

Application Notes and Protocols for Acylation Reactions with 2-Oxa-7-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation of 2-Oxa-7-azaspiro[4.5]decane hydrochloride, a key intermediate in the synthesis of novel chemical entities for drug discovery. The protocols described are based on established methods for the acylation of secondary amines and their hydrochloride salts, providing a foundational methodology for the synthesis of a diverse range of amide derivatives.

Introduction

2-Oxa-7-azaspiro[4.5]decane is a valuable spirocyclic scaffold in medicinal chemistry, offering a three-dimensional architecture that can be exploited to enhance the pharmacological properties of drug candidates. Acylation of the secondary amine functionality is a common strategy to introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This document outlines two primary methods for the acylation of this compound: reaction with acyl chlorides and with carboxylic anhydrides.

Data Presentation

While specific quantitative data for the acylation of this compound is not extensively available in the public domain, the following tables provide expected yields based on similar reactions reported in the literature for other secondary amine hydrochlorides.

Table 1: Expected Yields for Acylation with Acyl Chlorides

Acyl ChlorideBaseSolventExpected Yield (%)
Acetyl ChlorideTriethylamineDichloromethane85 - 95
Benzoyl ChloridePyridineDichloromethane80 - 90
4-Chlorobenzoyl ChlorideTriethylamineDichloromethane82 - 92
Cyclopropanecarbonyl chlorideN,N-DiisopropylethylamineDichloromethane88 - 98

Table 2: Expected Yields for Acylation with Carboxylic Anhydrides

Carboxylic AnhydrideBaseSolventExpected Yield (%)
Acetic AnhydrideSodium BicarbonateWater/DCM90 - 98
Propionic AnhydrideTriethylamineDichloromethane88 - 96
Succinic AnhydridePyridineDichloromethane85 - 95
Boc Anhydride (Di-tert-butyl dicarbonate)Sodium HydroxideWater/Dioxane92 - 99

Experimental Protocols

Protocol 1: Acylation with Acyl Chlorides (e.g., Acetyl Chloride)

This protocol describes the N-acetylation of this compound using acetyl chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (or other suitable tertiary amine base like pyridine or N,N-diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (2.2 eq). Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the free base.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-acetyl-2-Oxa-7-azaspiro[4.5]decane.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Acylation with Carboxylic Anhydrides (e.g., Acetic Anhydride) - Schotten-Baumann Conditions

This protocol describes the N-acetylation of this compound using acetic anhydride under Schotten-Baumann conditions.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of water and DCM in a round-bottom flask.

  • Add sodium bicarbonate (2.5 eq) to the biphasic mixture and stir vigorously.

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Continue to stir the mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with a fresh portion of DCM.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetyl-2-Oxa-7-azaspiro[4.5]decane.

  • Purify the product as described in Protocol 1.

Mandatory Visualization

experimental_workflow_acyl_chloride cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_amine 2-Oxa-7-azaspiro[4.5]decane HCl reaction_step 1. Dissolve amine HCl in DCM 2. Add Base 3. Cool to 0°C 4. Add Acyl Chloride 5. Stir at RT start_amine->reaction_step start_acyl_chloride Acyl Chloride start_acyl_chloride->reaction_step start_base Base (e.g., Et3N) start_base->reaction_step start_solvent Solvent (DCM) start_solvent->reaction_step workup_step 1. Quench with Water 2. Separate Layers 3. Wash with NaHCO3 & Brine 4. Dry (Na2SO4) 5. Concentrate reaction_step->workup_step purification_step Column Chromatography or Recrystallization workup_step->purification_step final_product N-Acyl-2-Oxa-7-azaspiro[4.5]decane purification_step->final_product

Caption: Experimental workflow for acylation with acyl chlorides.

experimental_workflow_anhydride cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_amine 2-Oxa-7-azaspiro[4.5]decane HCl reaction_step 1. Dissolve amine HCl in Water/DCM 2. Add Base 3. Add Anhydride 4. Stir vigorously at RT start_amine->reaction_step start_anhydride Carboxylic Anhydride start_anhydride->reaction_step start_base Base (e.g., NaHCO3) start_base->reaction_step start_solvent Solvent (Water/DCM) start_solvent->reaction_step workup_step 1. Separate Layers 2. Extract Aqueous Layer 3. Wash with Water & Brine 4. Dry (Na2SO4) 5. Concentrate reaction_step->workup_step purification_step Column Chromatography or Recrystallization workup_step->purification_step final_product N-Acyl-2-Oxa-7-azaspiro[4.5]decane purification_step->final_product

Caption: Experimental workflow for acylation with anhydrides.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the involvement of acylated derivatives of 2-Oxa-7-azaspiro[4.5]decane in specific signaling pathways. However, spirocyclic scaffolds are of significant interest in drug discovery for their ability to modulate the activity of various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The acylated derivatives synthesized using the protocols herein can be screened against a panel of relevant biological targets to elucidate their mechanism of action and potential therapeutic applications.

logical_relationship cluster_synthesis Synthesis cluster_library Compound Library cluster_screening Biological Screening cluster_sar SAR Studies cluster_lead Lead Optimization cluster_drug Drug Candidate synthesis Acylation of 2-Oxa-7-azaspiro[4.5]decane HCl library Library of N-Acylated Derivatives synthesis->library screening High-Throughput Screening (e.g., GPCRs, Kinases, Ion Channels) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Compound Optimization sar->lead_opt drug_candidate Potential Drug Candidate lead_opt->drug_candidate

Caption: Drug discovery workflow utilizing acylated spirocycles.

The Strategic Application of 2-Oxa-7-azaspiro[4.5]decane Hydrochloride in CNS Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking Three-Dimensional Chemical Space for Neurotherapeutics

In the intricate landscape of Central Nervous System (CNS) drug discovery, the pursuit of novel molecular architectures that offer both therapeutic efficacy and refined pharmacological profiles is paramount. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, providing a rigid three-dimensional framework that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. Among these, the 2-Oxa-7-azaspiro[4.5]decane moiety represents a particularly promising building block. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Oxa-7-azaspiro[4.5]decane hydrochloride in the design and development of next-generation CNS therapeutics.

The hydrochloride salt form of this spirocyclic amine enhances aqueous solubility, making it more amenable for use in various experimental and formulation processes.[1] While direct literature on the 2-oxa-7-aza isomer is emerging, extensive research on its closely related isomers, such as the 1-oxa-8-azaspiro[4.5]decane scaffold, provides a robust foundation for its application, particularly in the modulation of cholinergic neurotransmission. Derivatives of this scaffold have shown significant promise as muscarinic M1 receptor agonists, a key target for symptomatic treatment of cognitive deficits in conditions like Alzheimer's disease.[1][2]

This guide will provide an in-depth exploration of the rationale behind employing the 2-Oxa-7-azaspiro[4.5]decane scaffold, detailed protocols for its derivatization and pharmacological evaluation, and insights into the interpretation of structure-activity relationships (SAR).

The Spirocyclic Advantage in CNS Drug Design

The unique topology of the 2-Oxa-7-azaspiro[4.5]decane scaffold offers several distinct advantages in the design of CNS-active compounds:

  • Three-Dimensionality and Structural Rigidity: Unlike flat, aromatic systems, the spirocyclic core presents a defined three-dimensional arrangement of substituents. This rigidity can lead to more specific interactions with the target protein, enhancing potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic centers can lead to improved solubility, reduced planarity, and better metabolic stability, all of which are critical parameters for successful CNS drug candidates.

  • Novel Chemical Space: The 2-Oxa-7-azaspiro[4.5]decane scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique pharmacological profiles and intellectual property opportunities.

Application Focus: Development of Muscarinic M1 Receptor Agonists for Cognitive Enhancement

A primary and well-validated application of the oxa-azaspiro[4.5]decane scaffold is in the development of selective muscarinic M1 receptor agonists. The M1 receptor, a G-protein coupled receptor, plays a crucial role in learning and memory. Its activation is a key therapeutic strategy for Alzheimer's disease and other cognitive disorders.[1][3]

General Synthetic Strategy

The this compound serves as a key intermediate. The secondary amine in the piperidine ring is a versatile handle for derivatization, allowing for the introduction of various substituents to explore the chemical space around the core scaffold and optimize interactions with the target receptor.

A general synthetic approach involves the N-alkylation or N-acylation of the piperidine nitrogen, followed by further modifications to the introduced side chain. The choice of reactants for these modifications is guided by the desired SAR and the target product profile.

Caption: General synthetic workflow for derivatizing the 2-Oxa-7-azaspiro[4.5]decane scaffold.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the pharmacological evaluation of novel compounds derived from the 2-Oxa-7-azaspiro[4.5]decane scaffold, with a focus on their activity as muscarinic M1 receptor agonists.

Protocol 1: In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the muscarinic M1 receptor and to assess selectivity against the M2 subtype.

Principle: This is a competitive radioligand binding assay. The ability of a test compound to displace a known high-affinity radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Materials:

  • Radioligand: [³H]-Pirenzepine (for M1 receptors), [³H]-Quinuclidinyl benzilate (for M2 receptors).

  • Membrane Preparations: Commercially available or prepared from CHO cells stably expressing human M1 or M2 receptors.

  • Test Compounds: Synthesized 2-Oxa-7-azaspiro[4.5]decane derivatives.

  • Non-specific Binding Control: Atropine (10 µM).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters and Filtration Apparatus .

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of Atropine (for non-specific binding).

    • 50 µL of test compound dilution.

  • Add Radioligand: Add 50 µL of the appropriate [³H]-radioligand to all wells.

  • Add Membranes: Add 100 µL of the receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Compound Structure (General) M1 Binding Affinity (Ki, nM) M2 Binding Affinity (Ki, nM) Selectivity (M2 Ki / M1 Ki)
Reference (YM796) 1-oxa-8-azaspiro[4.5]decane derivative~1000>10000>10
Test Compound 1 2-Oxa-7-azaspiro[4.5]decane derivativeData to be generatedData to be generatedData to be generated
Test Compound 2 2-Oxa-7-azaspiro[4.5]decane derivativeData to be generatedData to be generatedData to be generated
Protocol 2: In Vitro Functional Assay - Phosphoinositide (PI) Hydrolysis

Objective: To assess the functional activity (agonist or antagonist) of test compounds at the M1 receptor.

Principle: M1 receptors are Gq-coupled, and their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This assay measures the accumulation of inositol phosphates as a direct readout of M1 receptor activation.[1][3]

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human M1 receptor.

  • Radiolabel: myo-[³H]-inositol.

  • Agonist Control: Carbachol or Acetylcholine.

  • Antagonist Control: Pirenzepine.

  • Assay Medium: Serum-free medium containing LiCl (to inhibit inositol monophosphatase).

  • Extraction Solution: Perchloric acid.

  • Ion-exchange Columns (e.g., Dowex AG1-X8).

Procedure:

  • Cell Seeding and Labeling: Seed the M1-expressing cells in 24-well plates. The following day, replace the medium with fresh medium containing myo-[³H]-inositol and incubate for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with assay medium containing LiCl for 15-30 minutes.

  • Compound Addition: Add the test compounds (for agonist testing) or pre-incubate with test compounds before adding a known agonist (for antagonist testing).

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination and Extraction: Stop the reaction by adding ice-cold perchloric acid.

  • Separation of Inositol Phosphates: Neutralize the extracts and apply them to anion-exchange columns. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high salt buffer.

  • Quantification: Measure the radioactivity of the eluate using a scintillation counter.

  • Data Analysis: For agonist activity, plot the amount of [³H]-inositol phosphate accumulation against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

PI_Hydrolysis_Pathway Agonist M1 Agonist (e.g., Test Compound) M1R M1 Receptor Agonist->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates Response Cellular Response (Cognitive Function) Ca_Release->Response PKC_Activation->Response

Caption: Signaling pathway of M1 muscarinic receptor activation leading to phosphoinositide hydrolysis.

Protocol 3: In Vivo Model of Cognitive Enhancement - Scopolamine-Induced Amnesia in a Passive Avoidance Task

Objective: To evaluate the ability of test compounds to reverse cognitive deficits in an animal model of amnesia.

Principle: Scopolamine is a muscarinic antagonist that induces transient memory impairment in rodents, mimicking some cognitive deficits seen in dementia. The passive avoidance task assesses learning and memory by measuring the latency of an animal to enter a dark chamber where it previously received a mild foot shock. A longer latency indicates better memory of the aversive stimulus.

Materials:

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Apparatus: Passive avoidance chamber (a two-compartment box with a light and a dark chamber, with a grid floor in the dark chamber for delivering a mild foot shock).

  • Test Compounds: Synthesized 2-Oxa-7-azaspiro[4.5]decane derivatives.

  • Amnesic Agent: Scopolamine hydrochloride.

  • Vehicle: Saline or appropriate vehicle for compound administration.

Procedure:

  • Acclimatization: Acclimatize the animals to the housing and handling conditions for at least one week before the experiment.

  • Training (Day 1):

    • Place each animal in the light compartment of the passive avoidance apparatus.

    • When the animal enters the dark compartment, deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Immediately return the animal to its home cage.

  • Treatment (Day 2):

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specific time before the retention test.

    • 30 minutes before the retention test, administer scopolamine (or vehicle for the control group) to induce amnesia.

  • Retention Test (Day 2):

    • Place each animal back into the light compartment.

    • Measure the step-through latency, which is the time it takes for the animal to enter the dark compartment (with a cut-off time, e.g., 300 seconds).

  • Data Analysis: Compare the step-through latencies between the different treatment groups (Vehicle/Vehicle, Vehicle/Scopolamine, Test Compound/Scopolamine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in latency in the test compound group compared to the scopolamine group indicates a reversal of the amnesic effect.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-Oxa-7-azaspiro[4.5]decane scaffold is crucial for optimizing its pharmacological profile. Based on studies of the 1-oxa-8-aza isomer, the following SAR points can be anticipated:[1][3]

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity and selectivity. Small alkyl groups (e.g., methyl) are often well-tolerated.

  • Modifications at the Tetrahydrofuran Ring: Alterations to the oxa- part of the spirocycle can significantly impact potency and selectivity. For instance, introducing substituents or modifying the ring structure can fine-tune receptor interactions.

  • Stereochemistry: The spirocyclic core contains a chiral center, and the biological activity may reside preferentially in one enantiomer. Chiral separation and testing of individual enantiomers are therefore essential.

Conclusion

The this compound is a valuable and versatile scaffold for the design of novel CNS therapeutics. Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for lead optimization campaigns. The protocols and insights provided in this application note offer a comprehensive framework for researchers to effectively utilize this scaffold in the discovery and development of new treatments for debilitating neurological disorders. As research in this area continues, the full potential of the 2-Oxa-7-azaspiro[4.5]decane core in CNS drug design will undoubtedly be further realized.

References

Application Notes and Protocols for the Quantification of 2-Oxa-7-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative analysis of 2-Oxa-7-azaspiro[4.5]decane hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The accurate quantification of this spirocyclic compound is essential for quality control, stability studies, and ensuring the consistency of synthetic processes in drug development.

Introduction

This compound is a heterocyclic compound featuring a spirocyclic system, a structural motif of increasing importance in medicinal chemistry due to its ability to introduce three-dimensionality and conformational rigidity, which can lead to improved pharmacological properties.[3][4][5] Given its role as a building block in drug synthesis, robust and validated analytical methods are crucial for its characterization and quantification.

This application note details two primary analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) after pre-column derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation and analysis of volatile impurities.

These methods are designed to be implemented in a pharmaceutical quality control or research and development laboratory.

Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV)

Since this compound lacks a significant chromophore for direct UV detection, a pre-column derivatization step is employed to attach a UV-active moiety. A common and effective derivatizing agent for secondary amines is 4-toluenesulfonyl chloride (tosyl chloride).[6][7]

Principle: The secondary amine of 2-Oxa-7-azaspiro[4.5]decane reacts with 4-toluenesulfonyl chloride in a basic medium to form a sulfonamide derivative that strongly absorbs UV radiation, allowing for sensitive detection by HPLC-UV.

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump is suitable for this analysis.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of 2-Oxa-7-azaspiro[4.5]decane, derivatization may be necessary to improve its volatility and chromatographic behavior. However, direct analysis of the free base after liberation from the hydrochloride salt is also possible. GC-MS is particularly useful for identifying and quantifying potential volatile impurities.

Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is required.

Experimental Protocols

HPLC-UV Method with Pre-Column Derivatization

3.1.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (Ultrapure)

  • 4-Toluenesulfonyl chloride (Tosyl Chloride)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Methanol (HPLC grade)

3.1.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol.

  • Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of 4-toluenesulfonyl chloride in 10 mL of acetonitrile. Prepare this solution fresh daily.

  • Sodium Bicarbonate Buffer (0.1 M): Dissolve 0.84 g of sodium bicarbonate in 100 mL of ultrapure water.

3.1.3. Derivatization Procedure

  • In separate vials, place 100 µL of the standard stock solution and the sample solution.

  • To each vial, add 200 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the derivatizing reagent (4-toluenesulfonyl chloride solution) to each vial.

  • Cap the vials tightly and vortex for 30 seconds.

  • Heat the vials at 60°C for 30 minutes in a water bath or heating block.

  • Cool the vials to room temperature.

  • Add 500 µL of the mobile phase diluent (e.g., Acetonitrile:Water 50:50) to each vial.

  • Filter the solutions through a 0.45 µm syringe filter into HPLC vials.

3.1.4. Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B, 5-15 min: 50-80% B, 15-20 min: 80% B, 20.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

3.1.5. Data Analysis and Quantification

Construct a calibration curve by preparing a series of dilutions from the derivatized standard stock solution and injecting them into the HPLC system. Plot the peak area of the derivatized analyte against the concentration. The concentration of this compound in the sample can then be determined from the calibration curve.

GC-MS Method

3.2.1. Reagents and Materials

  • This compound reference standard

  • Dichloromethane (GC grade)

  • Sodium hydroxide solution (1 M)

  • Anhydrous sodium sulfate

3.2.2. Sample Preparation (Free Base Extraction)

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Add 5 mL of water and dissolve the sample.

  • Add 1 M sodium hydroxide solution dropwise until the pH is >10 to liberate the free base.

  • Extract the aqueous solution with 3 x 5 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and dilute to a final concentration of approximately 1 mg/mL with dichloromethane.

  • Prepare a standard solution in the same manner.

3.2.3. GC-MS Conditions

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

3.2.4. Data Analysis and Quantification

Quantification can be performed using an external standard method. Create a calibration curve by injecting a series of dilutions of the prepared standard solution. The concentration of 2-Oxa-7-azaspiro[4.5]decane in the sample is determined by comparing its peak area to the calibration curve.

Method Validation Summary

The analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[4][9][10] The following parameters should be assessed:

Parameter HPLC-UV GC-MS
Specificity The method should be able to unequivocally assess the analyte in the presence of impurities and degradation products.The use of mass spectrometry provides high specificity.
Linearity A linear relationship between concentration and peak area should be established over a defined range.A linear relationship between concentration and peak area should be established.
Range The range should cover the expected concentrations of the analyte in the samples.The range should be suitable for the intended application.
Accuracy Determined by recovery studies on spiked samples. Acceptance criteria: 98.0% - 102.0%.Determined by recovery studies. Acceptance criteria: 95.0% - 105.0%.
Precision (Repeatability & Intermediate Precision) Expressed as Relative Standard Deviation (%RSD). Acceptance criteria: ≤ 2.0%.Expressed as %RSD. Acceptance criteria: ≤ 5.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.The lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.The lowest amount of analyte that can be quantitatively determined.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.The method should be evaluated for variations in parameters like flow rate and temperature ramp.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample & Standard dissolve Dissolve in Methanol prep_start->dissolve add_buffer Add Bicarbonate Buffer dissolve->add_buffer add_reagent Add Tosyl Chloride add_buffer->add_reagent heat Heat at 60°C add_reagent->heat cool Cool to RT heat->cool dilute Dilute with Mobile Phase cool->dilute filter Filter (0.45 µm) dilute->filter hplc_inject Inject into HPLC filter->hplc_inject separate Chromatographic Separation (C18) hplc_inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve_h2o Dissolve in Water weigh->dissolve_h2o basify Adjust pH > 10 with NaOH dissolve_h2o->basify extract Extract with Dichloromethane basify->extract dry Dry with Na2SO4 extract->dry filter_dilute Filter and Dilute dry->filter_dilute gc_inject Inject into GC-MS filter_dilute->gc_inject separate_gc GC Separation gc_inject->separate_gc detect_ms MS Detection separate_gc->detect_ms integrate_gc Integrate Peak Area detect_ms->integrate_gc calibrate_gc Construct Calibration Curve integrate_gc->calibrate_gc quantify_gc Quantify Analyte calibrate_gc->quantify_gc

References

Application Note: HPLC-MS Purity Analysis of 2-Oxa-7-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxa-7-azaspiro[4.5]decane hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Its unique spirocyclic structure makes it a valuable building block in medicinal chemistry.[3] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a detailed protocol for the determination of purity and the identification of potential impurities of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC-MS analysis.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a calibration curve ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

HPLC-MS Method

A reversed-phase HPLC method coupled with a mass spectrometer is proposed for the analysis.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) for the parent compound
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Nitrogen, 800 L/hr

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Purity Analysis of this compound Batches

Batch NumberRetention Time (min)Peak AreaPurity (%)
Batch A 5.821,254,36799.5
Batch B 5.811,198,74598.9
Batch C 5.831,301,22099.8

Table 4: Identification of Potential Impurities

ImpurityExpected m/zObserved Retention Time (min)Proposed Structure/Origin
Impurity 1 Varies4.25Unreacted starting material
Impurity 2 Varies7.10By-product from cyclization
Impurity 3 Varies9.55Degradation product (e.g., ring-opened)

Mandatory Visualization

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter Sample (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS Detection (ESI+) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate identify Impurity Identification (m/z) integrate->identify report Generate Report calculate->report identify->report

Caption: Workflow for HPLC-MS Purity Analysis.

Discussion

This HPLC-MS method provides a robust and sensitive approach for the purity determination of this compound. The use of a C18 column with a formic acid-modified mobile phase allows for good chromatographic separation of the polar parent compound from potential non-polar impurities. Positive mode ESI is suitable for the ionization of the amine-containing structure.

Potential impurities may arise from the synthesis process, including unreacted starting materials or by-products of the cyclization reaction. Degradation of the spiro-amine structure could also lead to impurities.[4] The full scan mass spectrometry data allows for the identification of known and unknown impurities by their mass-to-charge ratio. Further structural elucidation of unknown impurities may require tandem mass spectrometry (MS/MS) experiments.

Conclusion

The described HPLC-MS protocol is a valuable tool for the quality control of this compound in a drug development setting. The method is specific, sensitive, and suitable for routine purity analysis and impurity profiling. Method validation according to ICH guidelines is recommended before implementation in a regulated environment.

References

The Role of Spirocyclic Structures in the Development of Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of spirocyclic scaffolds into molecular design has emerged as a powerful strategy in modern drug discovery. These unique three-dimensional structures offer a compelling alternative to traditional flat, aromatic systems, providing a pathway to overcoming challenges in potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of therapeutic agents incorporating spirocyclic moieties.

Application Notes: Advantages and Therapeutic Applications of Spirocyclic Scaffolds

Spirocycles are defined as bicyclic structures where the two rings are connected by a single common atom, known as the spiro atom.[1] This arrangement imparts a rigid, three-dimensional geometry that can significantly influence a molecule's biological activity and physicochemical properties.

Core Advantages of Spirocyclic Scaffolds:
  • Enhanced Three-Dimensionality and Target Binding: The inherent 3D nature of spirocycles allows for a more precise spatial arrangement of functional groups, enabling multi-vector interactions with biological targets.[1] This can lead to improved binding affinity and potency. The rigidity of the spirocyclic core reduces the entropic penalty upon binding, further contributing to enhanced affinity.

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs, which are rich in sp³-hybridized carbons, can favorably modulate key physicochemical properties.[2][3] Shifting from planar, aromatic structures often leads to:

    • Increased Solubility: The higher fraction of sp³ carbons (Fsp³) generally correlates with improved aqueous solubility.[2]

    • Modulated Lipophilicity (LogP/LogD): Spirocycles can be used to fine-tune lipophilicity, moving compounds into a more desirable range for optimal absorption, distribution, metabolism, and excretion (ADME) properties.[3]

    • Enhanced Metabolic Stability: The rigid spirocyclic core can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[2][4]

  • Increased Novelty and Intellectual Property: The exploration of spirocyclic chemical space provides opportunities for discovering novel pharmacophores and securing intellectual property in a competitive landscape.[5]

  • Improved Selectivity: The well-defined conformational restraint of spirocycles can lead to higher selectivity for the intended target over off-targets, thereby reducing the potential for adverse effects.[2][6]

Key Therapeutic Applications:

Spirocyclic scaffolds have been successfully incorporated into a wide range of therapeutic agents targeting various disease areas.

  • Oncology:

    • Kinase Inhibitors: Spirocyclic structures have been utilized in the design of inhibitors for various kinases, such as RAF kinases, which are implicated in cancer.[7] The rigid scaffold can help achieve selectivity among the highly conserved ATP-binding sites of different kinases.

    • PARP Inhibitors: The replacement of a flexible piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1.[6]

    • SHP2 Inhibitors: Spirocyclic scaffolds have been introduced into inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer signaling, to improve cellular efficacy.[6]

  • Central Nervous System (CNS) Disorders: The ability of spirocycles to modulate physicochemical properties is particularly advantageous for developing CNS-penetrant drugs. They have been explored for targets such as G-protein coupled receptors (GPCRs) involved in neurological and psychiatric conditions.[8]

  • Infectious Diseases: Spirocyclic compounds have shown promise as antibacterial and antiviral agents.[9]

  • Metabolic Diseases: The favorable pharmacokinetic properties imparted by spirocycles make them attractive for developing drugs for chronic conditions like metabolic disorders.[10]

Quantitative Data on the Impact of Spirocyclic Scaffolds

The following tables summarize quantitative data from various studies, illustrating the impact of incorporating spirocyclic structures on key drug-like properties.

Compound PairModificationTarget/AssayIC50 / PotencyReference
Olaparib vs. Diazaspiro[3.3]heptane analogReplacement of piperazine with diazaspiro[3.3]heptanePARP-12-fold reduction in potency, but significantly increased selectivity[6]
SHP2 InhibitorIntroduction of a spirocyclic scaffoldSHP2 proteinComparable potency with improved cellular efficacy[6]
Sonidegib vs. Spiro[3.3]heptane analogs (trans-76, cis-76)Replacement of meta-substituted phenyl ring with spiro[3.3]heptaneHedgehog signaling pathwayTwo orders of magnitude less active[11]
Compound PairModificationLogD / LipophilicityMetabolic StabilityReference
MCHr1 AntagonistExchange of morpholine with diverse azaspirocyclesLowered logD valuesImproved metabolic stability[3][6]
Ciprofloxacin vs. Spirocyclic analogs (A and B)Replacement of piperazine with piperizine-like or morpholine-like spirocyclesLower logDNo metabolism in human microsomes (vs. slight for Ciprofloxacin)[12]
Sonidegib vs. Spiro[3.3]heptane analogs (trans-76, cis-76)Replacement of meta-substituted phenyl ring with spiro[3.3]heptaneSlightly decreased calculated lipophilicitySignificantly decreased metabolic stability[11]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of spirocyclic therapeutic agents are provided below.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Materials and Reagents:

  • Test spirocyclic compound and a non-spirocyclic control/parent compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and sample preparation)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Prepare stock solutions of the test and control compounds in DMSO (e.g., 10 mM). Serially dilute to the desired working concentration in phosphate buffer.

  • Microsome Preparation: Thaw HLM on ice. Dilute the microsomes to the final desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation: a. In a 96-well plate, add the diluted HLM. b. Pre-incubate the plate at 37°C for 5-10 minutes. c. Add the test compound to initiate the reaction (final concentration typically 1-10 µM). d. Add the NADPH regenerating system to start the metabolic reaction. e. Incubate at 37°C with shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[11][13][14]

SHP2 Phosphatase Activity Assay

This protocol measures the enzymatic activity of SHP2 and the inhibitory effect of a spirocyclic compound using a fluorogenic substrate.[1]

Materials and Reagents:

  • Recombinant full-length wild-type SHP2 protein

  • Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Test spirocyclic inhibitor and a known SHP2 inhibitor (e.g., SHP099) as a positive control

  • DMSO

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation/Emission: 360/460 nm)

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in Assay Buffer. b. Prepare a working solution of recombinant SHP2 protein in Assay Buffer. c. Prepare a working solution of the IRS-1 peptide in Assay Buffer. d. Prepare a working solution of DiFMUP substrate in Assay Buffer.

  • Enzyme Activation: Pre-incubate the SHP2 enzyme with the IRS-1 peptide to activate it.

  • Assay Reaction: a. To the wells of a 384-well plate, add the serially diluted test inhibitor or DMSO (vehicle control). b. Add the pre-activated SHP2 enzyme solution to each well. c. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding. d. Initiate the phosphatase reaction by adding the DiFMUP substrate solution.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader and take kinetic readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1][15][16]

In Vitro Anticancer Activity Screening (Cell Viability Assay)

This general protocol is for the initial screening of a new spirocyclic compound for its effect on cancer cell viability.[17][18]

Materials and Reagents:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Test spirocyclic compound

  • Positive control (a known cytotoxic drug)

  • Vehicle control (e.g., DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content like CellTiter-Glo)

  • Plate reader (absorbance, fluorescence, or luminescence, depending on the reagent)

Procedure:

  • Cell Plating: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. c. Incubate overnight to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound and positive control in the complete culture medium. b. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for the colorimetric, fluorometric, or luminescent reaction to occur.

  • Data Acquisition: Read the plate using the appropriate plate reader.

  • Data Analysis: a. Subtract the background reading (from wells with medium only). b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.[17][19][20]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the development of spirocyclic therapeutic agents.

General Drug Discovery Workflow for Spirocyclic Kinase Inhibitors

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Structure-Activity Relationship (SAR) Spiro_Lib Spirocyclic Compound Library Synthesis Spiro_Lib->HTS Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Improve Potency, Selectivity, ADME Preclinical Preclinical Development Lead_Opt->Preclinical In vivo efficacy & safety Clinical Clinical Trials Preclinical->Clinical SHP2_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2 SHP2 RTK->SHP2 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP->GTP RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras Dephosphorylates inhibitory sites Spiro_Inhibitor Spirocyclic SHP2 Inhibitor Spiro_Inhibitor->SHP2 GPCR_Signaling Ligand Ligand GPCR GPCR (7-transmembrane) Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector G_betagamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream Spiro_Modulator Spirocyclic GPCR Modulator Spiro_Modulator->GPCR Allosteric Modulation

References

Multigram Synthesis of Azaspiro[4.5]decane Building Blocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, prized for its three-dimensional architecture that can lead to enhanced target selectivity and improved pharmacokinetic properties.[1] These building blocks are integral to the development of novel therapeutics targeting a range of biological targets, including central nervous system receptors and kinases involved in inflammatory processes.[1] This document provides detailed application notes and scalable protocols for the multigram synthesis of N-Boc-protected 2-azaspiro[4.5]decane-3-carboxylic acid, a versatile building block for drug discovery programs.

Application Notes

Azaspiro[4.5]decane derivatives have demonstrated significant potential in modulating various biological targets. For instance, they have been identified as potent sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists, which are key targets for neuroprotection and cognitive enhancement.[1] Furthermore, derivatives of this scaffold have shown promise as inhibitors of RIPK1 kinase, a crucial mediator of necroptosis and inflammation, and as dual TYK2/JAK1 inhibitors for treating inflammatory diseases.[1][2] The conformational rigidity of the spirocyclic system allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. The synthetic protocols outlined below provide a reliable and scalable route to access these valuable building blocks in multigram quantities, facilitating their use in extensive medicinal chemistry campaigns.

Synthetic Strategy Overview

The presented protocol follows a practical and concise multigram approach for the preparation of N-Boc-protected 2-azaspiro[4.5]decane-3-carboxylic acid.[3] The synthesis commences with readily available cyclohexanecarbonitrile and proceeds through a series of robust and scalable transformations. A key feature of this methodology is a four-step one-pot process, which significantly enhances the practicality and efficiency of the overall synthesis.[3]

Synthesis_Workflow cluster_0 Multigram Synthesis of N-Boc-2-azaspiro[4.5]decane-3-carboxylic acid A Cyclohexanecarbonitrile B Strecker Reaction (One-pot, 4 steps) A->B 1. NaBH4, CoCl2 2. NH4OH 3. KCN 4. Boc2O C N-Boc-2-azaspiro[4.5]decane-3-carbonitrile B->C Intermediate D Hydrolysis C->D KOH, EtOH/H2O E N-Boc-2-azaspiro[4.5]decane-3-carboxylic acid D->E Final Product

Caption: Synthetic workflow for the multigram preparation of the target azaspiro[4.5]decane building block.

Experimental Protocols

Protocol 1: Multigram Synthesis of N-Boc-2-azaspiro[4.5]decane-3-carbonitrile (One-Pot Procedure)

This protocol describes a four-step, one-pot synthesis of the key nitrile intermediate.[3]

Materials:

  • Cyclohexanecarbonitrile

  • Methanol (MeOH)

  • Cobalt(II) chloride hexahydrate (CoCl₂)

  • Sodium borohydride (NaBH₄)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Potassium cyanide (KCN)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of cyclohexanecarbonitrile (1.0 equiv) in methanol, add CoCl₂·6H₂O (0.1 equiv).

  • Cool the mixture to 0-5 °C in an ice bath and add NaBH₄ (2.0 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add concentrated NH₄OH (10 equiv) and stir for an additional 30 minutes.

  • Add a solution of KCN (1.5 equiv) in water and stir the mixture overnight at room temperature.

  • Add a solution of Boc₂O (1.2 equiv) in DCM and stir vigorously for 24 hours.

  • Partition the mixture between DCM and water. Separate the organic layer.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to afford N-Boc-2-azaspiro[4.5]decane-3-carbonitrile.

Protocol 2: Hydrolysis of N-Boc-2-azaspiro[4.5]decane-3-carbonitrile

This protocol details the hydrolysis of the nitrile to the corresponding carboxylic acid.[3]

Materials:

  • N-Boc-2-azaspiro[4.5]decane-3-carbonitrile

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-2-azaspiro[4.5]decane-3-carbonitrile (1.0 equiv) in a mixture of EtOH and water.

  • Add KOH (5.0 equiv) and heat the mixture to reflux overnight.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and wash with EtOAc to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with EtOAc (3 x).

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield N-Boc-2-azaspiro[4.5]decane-3-carboxylic acid as a solid.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the azaspiro[4.5]decane building block.

Table 1: Reaction Parameters and Yields

StepProductStarting MaterialScale (mmol)Yield (%)Physical State
1N-Boc-2-azaspiro[4.5]decane-3-carbonitrileCyclohexanecarbonitrileUp to 50065-75White Solid
2N-Boc-2-azaspiro[4.5]decane-3-carboxylic acidN-Boc-2-azaspiro[4.5]decane-3-carbonitrileUp to 30089-96White Powder

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
N-Boc-2-azaspiro[4.5]decane-3-carbonitrileC₁₅H₂₄N₂O₂264.36110-1124.45 (s, 1H), 3.40-3.20 (m, 2H), 1.80-1.20 (m, 10H), 1.48 (s, 9H)171.0, 118.5, 81.5, 55.0, 48.0, 35.0, 28.4, 25.0, 23.5
N-Boc-2-azaspiro[4.5]decane-3-carboxylic acidC₁₅H₂₅NO₄283.36172-17510.5 (br s, 1H), 4.37 (s, 1H), 3.30-3.10 (m, 2H), 1.70-1.10 (m, 10H), 1.45 (s, 9H)175.0, 156.0, 80.0, 60.0, 50.0, 36.0, 28.5, 25.5, 24.0

Note: NMR data is representative and may vary slightly based on experimental conditions.

Signaling Pathways and Logical Relationships

The utility of azaspiro[4.5]decane building blocks is rooted in their ability to be incorporated into molecules that modulate specific biological pathways. For example, their role as RIPK1 inhibitors is critical in the necroptosis pathway, a form of programmed cell death implicated in various inflammatory diseases.

Necroptosis_Pathway cluster_pathway Simplified Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 RIPK1 RIPK1 TRADD_TRAF2->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis (Cell Death, Inflammation) MLKL->Necroptosis Inhibitor Azaspiro[4.5]decane -based Inhibitor Inhibitor->RIPK1

Caption: Inhibition of the RIPK1-mediated necroptosis pathway by azaspiro[4.5]decane derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Basic Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with polar basic azaspiro compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar basic azaspiro compounds, offering step-by-step solutions.

Issue 1: Poor Peak Shape (Tailing or Streaking) in Normal-Phase Chromatography (Silica Gel)

  • Question: My polar basic azaspiro compound is showing significant peak tailing or streaking on a silica gel column. What can I do to improve the peak shape?

  • Answer: This is a common issue caused by strong interactions between the basic amine groups of your compound and the acidic silanol groups on the silica surface.[1] Here are several strategies to mitigate this problem:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica gel.[1][2]

      • Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the mobile phase.[1]

      • Ammonium Hydroxide: A 1-2% addition of a 10% ammonium hydroxide solution in methanol to the dichloromethane/methanol mobile phase can be effective for very polar compounds.[2][3]

    • Stationary Phase Deactivation: Neutralize the acidic sites on the silica gel before running your column.[3][4]

      • Flush the packed column with a solvent system containing 1-3% triethylamine.[4]

    • Alternative Stationary Phases: Consider using a less acidic or a basic stationary phase.

      • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[2]

      • Amine-functionalized silica: These columns have basic groups bonded to the silica surface, which can improve the chromatography of basic analytes.[2]

Issue 2: Poor Retention in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Question: My polar azaspiro compound is eluting in the void volume or showing very poor retention on a C18 column. How can I increase its retention?

  • Answer: Polar compounds often have limited interaction with nonpolar stationary phases like C18, leading to poor retention.[5] Here are some approaches to enhance retention:

    • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[4][6]

      • Low pH: Operating at a low pH (e.g., 2.5-4) will protonate the basic azaspiro compound, which can increase its interaction with some stationary phases and improve peak shape by suppressing silanol interactions.[4] Adding an acid like trifluoroacetic acid (TFA) to the mobile phase can ensure the protonation of amines.[1]

      • High pH: At a high pH, the basic compound will be neutral, increasing its hydrophobicity and retention on a reversed-phase column.[6] This requires a pH-stable column.

    • Alternative Stationary Phases:

      • Embedded Polar Group (EPG) Columns: These columns have polar groups embedded within the C18 chains, which can enhance the retention of polar analytes.[4]

      • Phenyl-Hexyl Columns: These offer different selectivity compared to C18 and can be more retentive for certain polar compounds.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds.[7] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[8]

Issue 3: Compound Degradation on Stationary Phase

  • Question: I suspect my azaspiro compound is degrading on the silica gel column during purification. How can I prevent this?

  • Answer: The acidic nature of silica gel can cause the degradation of sensitive compounds.[3]

    • Deactivation of Silica Gel: As mentioned for improving peak shape, pre-treating the silica gel with a basic modifier like triethylamine can neutralize the acidic sites and prevent degradation.[3][4]

    • Alternative Stationary Phases: Using a more inert stationary phase like alumina or a bonded phase (e.g., diol or amine) can be a good solution.[4]

    • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, this can be a viable alternative to normal-phase chromatography.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar basic azaspiro compounds?

A1: The primary challenges stem from the inherent properties of these molecules:

  • Polarity: Leads to poor retention in reversed-phase chromatography and strong adsorption to polar stationary phases like silica.[5]

  • Basicity: Causes strong interactions with acidic silica gel, resulting in peak tailing, streaking, and potential compound degradation.[1][2]

  • Water Solubility: Highly polar compounds can be difficult to extract from aqueous solutions and may require specialized techniques for isolation.[1]

Q2: When should I consider using a protecting group strategy for purification?

A2: A protecting group strategy can be beneficial when other methods fail to provide adequate separation.[1][2] By protecting the basic amine functionality (e.g., with a Boc group), you can:

  • Reduce Polarity: The protected compound will be less polar, improving its behavior in normal-phase chromatography.[1]

  • Eliminate Basicity: The protected amine will not interact strongly with silica gel, leading to better peak shapes.[1] However, this adds extra steps to your synthesis (protection and deprotection) and may introduce new impurities.[2]

Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) for purifying polar basic compounds?

A3: SFC is an emerging technique that offers several advantages for the purification of polar compounds:

  • Speed: SFC provides highly efficient and fast separations due to the low viscosity of the mobile phase.[9]

  • Reduced Solvent Consumption: The use of supercritical CO2 as the primary mobile phase significantly reduces the consumption of organic solvents.[9]

  • Orthogonal Selectivity: SFC can often provide different separation selectivity compared to HPLC, making it a powerful tool for challenging separations.[10] While traditionally used for chiral separations, its application in achiral purification is growing.[9] For polar compounds, a polar stationary phase and the addition of modifiers to the mobile phase are necessary.[9][11]

Q4: Can Ion-Exchange Chromatography (IEX) be used for azaspiro compound purification?

A4: Yes, ion-exchange chromatography is a suitable technique for purifying ionizable compounds.[7][12]

  • Cation-Exchange Chromatography: Since azaspiro compounds are basic, they will be positively charged at acidic to neutral pH. Cation-exchange chromatography, which uses a negatively charged stationary phase, can be used to retain and separate these compounds based on their charge.[12] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[7]

Q5: What is Mixed-Mode Chromatography and how can it help?

A5: Mixed-mode chromatography utilizes stationary phases that have both reversed-phase and ion-exchange properties.[13] This dual retention mechanism is particularly useful for polar and charged molecules.[13]

  • Enhanced Retention: It can provide better retention for polar basic compounds that are poorly retained in traditional reversed-phase chromatography.[5]

  • Flexibility: Method development offers great flexibility by allowing adjustments to mobile phase pH, ionic strength, and organic solvent content to optimize selectivity.

Quantitative Data Summary

Table 1: Common Mobile Phase Modifiers for Normal-Phase Chromatography of Basic Compounds

ModifierTypical ConcentrationPurposeReference
Triethylamine (TEA)0.1 - 1% (v/v)Improves peak shape by masking silanol groups.[1]
Ammonium Hydroxide1 - 2% of 10% solution in MeOHUsed for highly polar basic compounds.[2][3]

Table 2: Comparison of Purification Techniques for Polar Basic Azaspiro Compounds

TechniquePrincipleAdvantagesDisadvantagesReference
Normal-Phase Chromatography (Modified) AdsorptionInexpensive, widely available.Requires mobile phase modifiers, potential for compound degradation.[1][4]
Reversed-Phase HPLC (Modified) PartitioningHigh resolution, reproducible.Poor retention of highly polar compounds without special columns or mobile phases.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on the stationary phaseExcellent for very polar compounds.Can have longer equilibration times.[8]
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase and a stationary phaseFast, "green" (less organic solvent), orthogonal selectivity to HPLC.Not suitable for water-soluble only compounds, requires specialized equipment.[9][10]
Ion-Exchange Chromatography (IEX) Ionic interactionsHighly selective for charged molecules.Elution often requires high salt concentrations, which may not be compatible with MS detection.[7][12]
Mixed-Mode Chromatography Multiple retention mechanisms (e.g., reversed-phase and ion-exchange)Enhanced retention and selectivity for polar and charged compounds.Method development can be more complex.[7]

Experimental Protocols

Protocol 1: Purification of a Polar Basic Azaspiro Compound using Modified Normal-Phase Flash Chromatography

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.

    • Start with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol).

    • Add 0.5% (v/v) triethylamine to the developing solvent to improve the spot shape.

    • Aim for an Rf value of 0.2-0.3 for your target compound.[4]

  • Column Packing:

    • Dry pack the column with silica gel.

  • Column Deactivation (Optional but Recommended):

    • Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[4]

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[4]

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the initial elution solvent or a stronger solvent if necessary.

    • Alternatively, adsorb the compound onto a small amount of silica gel and load it onto the top of the column.

  • Elution:

    • Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[4]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify the fractions containing your purified compound.

Protocol 2: Purification using Reversed-Phase HPLC with Mobile Phase pH Adjustment

  • Column Selection:

    • Choose a suitable reversed-phase column (e.g., C18, Phenyl-Hexyl, or an embedded polar group column). Ensure the column is stable at the intended pH range.

  • Mobile Phase Preparation:

    • Low pH:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile or methanol.

    • High pH (use a pH-stable column):

      • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 10 with ammonium hydroxide.

      • Mobile Phase B: Acetonitrile or methanol.

  • Column Equilibration:

    • Equilibrate the column with your initial mobile phase composition for at least 10-15 column volumes.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase or a compatible solvent.

  • Gradient Elution:

    • Inject the sample and run a linear gradient from a low percentage of Mobile Phase B to a high percentage to elute your compound.

  • Optimization:

    • Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[4]

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Strategy cluster_2 Advanced/Alternative Strategies cluster_3 Outcome start Crude Polar Basic Azaspiro Compound tlc TLC Analysis (with/without TEA) start->tlc npc Normal-Phase Chromatography (with basic modifier) tlc->npc Good Rf, Good Peak Shape rpc Reversed-Phase HPLC (pH adjustment) tlc->rpc Streaking or Low Rf pure Pure Compound npc->pure Successful impure Impure Fractions npc->impure Co-elution rpc->pure Successful rpc->impure Poor Retention/ Co-elution sfc SFC sfc->pure iex Ion-Exchange iex->pure mmc Mixed-Mode mmc->pure prot Protecting Group Strategy prot->pure impure->sfc impure->iex impure->mmc impure->prot

Caption: Workflow for selecting a purification method.

Troubleshooting_Peak_Tailing cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Peak Tailing/Streaking in Normal-Phase Chromatography q1 Add Basic Modifier to Eluent? (e.g., 0.1-1% TEA) start->q1 q2 Deactivate Silica Gel? q1->q2 No resolved Peak Shape Improved q1->resolved Yes q3 Change Stationary Phase? (e.g., Alumina) q2->q3 No q2->resolved Yes q3->resolved Yes

Caption: Troubleshooting logic for peak tailing.

References

Technical Support Center: Troubleshooting Streaking on Silica Gel with Spiro-Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with streaking of spiro-amines during silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of streaking when running spiro-amines on a silica gel column?

The most common reason for streaking or tailing of spiro-amines on a standard silica gel column is the interaction between the basic amine groups of the spiro compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. These acidic sites can protonate the basic amines, leading to strong ionic interactions. This causes the spiro-amine to bind too strongly to the stationary phase, resulting in poor peak shape, streaking, and in some cases, irreversible adsorption.

Q2: How can I prevent my spiro-amine from streaking on a silica gel column?

There are several effective strategies to mitigate streaking of spiro-amines:

  • Mobile Phase Modification: Add a basic modifier to your eluent.

  • Use of Alternative Stationary Phases: Employ a more basic or a neutral stationary phase.

  • Proper Sample Preparation: Ensure your sample is correctly prepared before loading it onto the column.

Each of these strategies is discussed in more detail in the troubleshooting guide below.

Troubleshooting Guide

Issue: Streaking or Tailing of Spiro-Amine on TLC Plate or Column

This guide provides a systematic approach to troubleshooting and resolving streaking issues with spiro-amines in silica gel chromatography.

The first step is to identify the likely cause of the streaking. As mentioned, the interaction between the basic spiro-amine and acidic silica is the most probable culprit. The following workflow can help you systematically address the issue.

TroubleshootingWorkflow cluster_0 Troubleshooting Spiro-Amine Streaking start Streaking Observed q1 Modify Mobile Phase? start->q1 sol1 Add Basic Modifier (e.g., Triethylamine, Ammonia) q1->sol1 Yes sol2 Change Stationary Phase q1->sol2 No q2 Streaking Resolved? sol1->q2 q2->sol2 No end_success Successful Separation q2->end_success Yes sol2_options Basic Alumina or Amine-Functionalized Silica sol2->sol2_options q3 Streaking Resolved? sol2_options->q3 sol3 Optimize Sample Loading q3->sol3 No q3->end_success Yes end_fail Further Optimization Needed sol3->end_fail

Caption: Troubleshooting workflow for spiro-amine streaking.

Solutions in Detail

Mobile Phase Modification

Adding a small amount of a basic modifier to the mobile phase is often the simplest and most effective solution. The basic additive will compete with the spiro-amine for interaction with the acidic silanol groups on the silica, effectively "deactivating" the silica surface and allowing the spiro-amine to travel through the column more freely.[1]

Common Basic Modifiers:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-2% (v/v) to the eluent.[2]

  • Ammonia: A solution of ammonia in methanol (e.g., 2M) can be used as the polar component of the mobile phase.

Expected Outcome:

ParameterWithout ModifierWith Basic Modifier
Rf Value Low or at baselineIncreased
Spot/Peak Shape Streaked or tailingSharper, more symmetrical
Tailing Factor (Tf) > 1.5Closer to 1.0
Asymmetry Factor (As) > 1.5Closer to 1.0

* Tailing and Asymmetry factors are quantitative measures of peak shape. A value of 1.0 represents a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.[3][4][5][6][7]

Alternative Stationary Phases

If modifying the mobile phase does not resolve the issue, or if your spiro-amine is particularly sensitive, changing the stationary phase is the next logical step.

  • Basic Alumina: Alumina is a basic stationary phase and is a good alternative to silica for the purification of basic compounds like amines.[1] Neutral alumina can also be effective.

  • Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment. This type of silica often provides excellent separation of amines without the need for mobile phase additives.[8]

Proper Sample Preparation and Loading

Overloading the column is a common cause of streaking for all compounds, including spiro-amines.

  • Dilute Your Sample: Ensure your sample is dissolved in a minimum amount of solvent before loading. If the sample is too concentrated, it can lead to broad, streaky bands.

  • Dry Loading: If your spiro-amine has poor solubility in the eluent, consider dry loading. This involves pre-adsorbing your compound onto a small amount of silica gel, which is then loaded onto the top of the column.

Experimental Protocols

Protocol 1: Preparation of a Triethylamine-Modified Mobile Phase
  • Prepare your desired eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • To this mixture, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v). For example, to prepare 500 mL of eluent with 1% TEA, add 5 mL of TEA to 495 mL of your solvent mixture.

  • Mix thoroughly before use.

  • When performing column chromatography, it is good practice to equilibrate the column with the TEA-containing eluent before loading your sample.

Protocol 2: Deactivation of Silica Gel with Triethylamine

For particularly sensitive compounds, you can "deactivate" the silica gel before packing the column.

  • In a fume hood, prepare a slurry of your silica gel in a non-polar solvent (e.g., hexanes) containing 1-3% triethylamine.[9][10]

  • Gently stir the slurry for 15-20 minutes.

  • Pack the column with the slurry as you normally would.

  • Flush the packed column with 1-2 column volumes of the same solvent system containing triethylamine.[10]

  • Follow with a flush of 1-2 column volumes of your mobile phase without triethylamine to remove any excess base before loading your sample.[10]

Protocol 3: Packing a Basic Alumina Column

The procedure for packing an alumina column is similar to that for a silica gel column.

  • Choose the appropriate grade of basic or neutral alumina for your separation.

  • Prepare a slurry of the alumina in your chosen non-polar solvent.

  • Pour the slurry into your column and allow it to settle, tapping the column gently to ensure even packing.

  • Drain the excess solvent until the solvent level is just above the alumina bed.

  • Load your sample and begin the elution.

Signaling Pathway and Workflow Diagrams

AmineSilicaInteraction cluster_1 Mechanism of Spiro-Amine Streaking on Silica Gel SpiroAmine Spiro-Amine (Basic) Interaction Strong Acid-Base Interaction SpiroAmine->Interaction Silica Silica Gel (Acidic Silanol Groups) Silica->Interaction Streaking Streaking/ Tailing Interaction->Streaking

Caption: Interaction leading to streaking of spiro-amines.

SolutionPathways cluster_2 Solution Pathways for Spiro-Amine Purification Problem Spiro-Amine Streaking Choice Select a Strategy Problem->Choice MobilePhase Modify Mobile Phase Choice->MobilePhase Easy StationaryPhase Change Stationary Phase Choice->StationaryPhase More Involved SamplePrep Optimize Sample Loading Choice->SamplePrep Always Good Practice Outcome Improved Separation MobilePhase->Outcome StationaryPhase->Outcome SamplePrep->Outcome

Caption: Strategies to resolve spiro-amine streaking.

References

optimizing reaction conditions for 2-Oxa-7-azaspiro[4.5]decane acylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-acylation of 2-Oxa-7-azaspiro[4.5]decane.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the acylation of 2-Oxa-7-azaspiro[4.5]decane?

A standard procedure involves dissolving the 2-Oxa-7-azaspiro[4.5]decane substrate and a base (typically 1.1-1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).[1] The mixture is cooled in an ice bath before the dropwise addition of the acylating agent (e.g., an acyl chloride, 1.05 equivalents).[1] The reaction progress is then monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: My reaction yield is low. What are the most common causes?

Low yields can stem from several factors:

  • Catalyst Inactivity: If a Lewis acid catalyst is used, it is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate it.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion. Check for the presence of starting material using TLC/LC-MS. Steric hindrance from the spirocyclic structure can slow down the reaction.[3]

  • Sub-optimal Temperature: The reaction temperature may be too low, preventing the reaction from overcoming its activation energy, or too high, leading to decomposition.[2]

  • Improper Workup/Purification: The acylated product, being a tertiary amine, can be polar. Issues during extraction or streaking on silica gel columns can lead to product loss.[4]

  • Moisture Contamination: Acyl chlorides are highly reactive towards water. Ensure all reagents and equipment are anhydrous to prevent hydrolysis of the acylating agent.[2]

Q3: I am observing multiple products or significant side reactions. What could be the issue?

The formation of multiple products can be due to several reasons:

  • Ketene Formation: When using acyl halides with an alpha-proton, non-nucleophilic bases like triethylamine can sometimes promote elimination to form a ketene. This ketene is a powerful acylating agent but can also dimerize or react with other nucleophiles, leading to messy results. Using a nucleophilic base like pyridine can often mitigate this.[5]

  • Over-acylation: While amides are generally not basic enough to undergo further acylation, highly reactive acylating agents or harsh conditions could potentially lead to side reactions.[6]

  • Reagent Decomposition: High temperatures or prolonged reaction times can cause decomposition of starting materials or products, especially if they are sensitive.[7]

Q4: The reaction is very slow or not proceeding to completion. How can I improve the reaction rate?

For slow reactions, especially with sterically hindered or electronically deactivated amines, consider the following:[3]

  • Add a Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1]

  • Increase Temperature: Gently warming the reaction mixture (e.g., to room temperature or 40 °C) may provide the necessary activation energy. Monitor for any byproduct formation at higher temperatures.[2]

  • Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.[6] For particularly difficult acylations, activating the corresponding carboxylic acid with a peptide coupling agent (e.g., HOBt, HATU) may be a viable alternative.[8]

  • Change the Solvent: Switching to a more polar aprotic solvent like dimethylformamide (DMF) could improve solubility and reaction rates.

Q5: How do I choose the right base for my acylation reaction?

The choice of base is critical:

  • Pyridine: Often a good choice as it acts as a nucleophilic catalyst and an acid scavenger.[1] Traces of pyridine can be removed during workup with an aqueous copper sulfate wash.[1]

  • Triethylamine (TEA): A common, non-nucleophilic base. It is effective but can cause ketene formation as a side reaction with certain acyl chlorides.[5]

  • Hünig's Base (DIPEA): A sterically hindered, non-nucleophilic base that is less likely to cause side reactions compared to TEA.

  • Excess Amine: Using two equivalents of the starting amine allows one to act as the base, which can simplify the reaction mixture. However, this consumes valuable starting material.[5]

Q6: I'm having trouble purifying my acylated product. What are the best practices?

The basic nitrogen atom in the acylated spirocycle can cause streaking on standard silica gel chromatography.

  • Basic Modifier: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonium hydroxide, to the eluent system to improve peak shape and reduce tailing on silica gel.[4]

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[4]

  • Salt Formation: To facilitate handling or crystallization of an oily product, consider converting it to a hydrochloride (HCl) salt.[4]

  • Reverse-Phase HPLC: For highly polar compounds, reverse-phase HPLC is a powerful purification technique. An acidic modifier like trifluoroacetic acid (TFA) is typically added to the mobile phase to ensure the amine is protonated, leading to better peak shapes.[4]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues encountered during the acylation of 2-Oxa-7-azaspiro[4.5]decane.

TroubleshootingWorkflow start Low / No Product Yield check_sm Starting Material (SM) Consumed? start->check_sm product_loss Product Lost During Workup / Purification start->product_loss If reaction appeared to work on TLC incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No sm_degraded SM Degraded / Byproducts Formed check_sm->sm_degraded Yes, but... no_sm_consumed No Reaction check_sm->no_sm_consumed No, SM remains solution_incomplete Increase Temp / Time Add DMAP Catalyst Use Stronger Acylating Agent incomplete_reaction->solution_incomplete solution_degraded Lower Temperature Check Reagent Purity Consider Milder Base (e.g., Pyridine) sm_degraded->solution_degraded check_reagents Reagents Active? (e.g., Hydrolyzed Acyl Chloride) no_sm_consumed->check_reagents solution_reagents Use Fresh / Anhydrous Reagents Ensure Inert Atmosphere check_reagents->solution_reagents No / Unsure solution_purification Use Basic Modifier in Eluent (Et3N) Use Alumina instead of Silica Optimize Extraction pH product_loss->solution_purification

Troubleshooting Workflow for Acylation Reactions.

Optimization of Reaction Conditions

The following table summarizes how different reaction parameters can influence the outcome of the acylation. Yields are illustrative and will vary based on the specific acylating agent used.

EntryBase (eq.)SolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)Observations
1Pyridine (1.2)DCMNone0 → RT1275%Standard conditions, clean reaction.
2Et3N (1.2)DCMNone0 → RT1260%Some byproduct observed, potentially from ketene formation.[5]
3Pyridine (1.2)DCMDMAP (5)0 → RT292%Reaction significantly faster with DMAP catalyst.[1]
4K2CO3 (2.0)DMFNoneRT2465%Heterogeneous reaction, may require longer time.
5Pyridine (1.2)TolueneNone50685%Higher temperature improved rate for a hindered acyl chloride.
6Pyridine (1.2)DCMNone012<10%Reaction with a deactivated acylating agent was unsuccessful without heat/catalyst.

Detailed Experimental Protocol: General N-Acylation

This protocol describes a general procedure for the acylation of 2-Oxa-7-azaspiro[4.5]decane with an acyl chloride.

Materials:

  • 2-Oxa-7-azaspiro[4.5]decane (1.0 eq.)

  • Acyl chloride (1.05 eq.)

  • Pyridine, anhydrous (1.2 eq.)

  • 4-Dimethylaminopyridine (DMAP) (optional, 0.05 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate with 0.5% Et3N)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add 2-Oxa-7-azaspiro[4.5]decane (1.0 eq.).

    • Dissolve the substrate in anhydrous DCM.

    • Add pyridine (1.2 eq.) and optional DMAP (0.05 eq.) to the solution.

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Acylating Agent:

    • Dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred, cooled amine solution over 10-15 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

    • Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, saturated aqueous NaHCO3 (to neutralize any remaining acid), and finally brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. Use an eluent system containing a small percentage of triethylamine (e.g., 0.1-1%) to prevent streaking.[4]

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final acylated 2-Oxa-7-azaspiro[4.5]decane.

References

Technical Support Center: Azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation during the synthesis of azaspiro[4.5]decane and its derivatives.

Troubleshooting Guides

This section addresses common issues observed during the synthesis of the azaspiro[4.5]decane core, focusing on two prevalent synthetic strategies: the Pictet-Spengler reaction and intramolecular Mannich reactions.

Issue 1: Low Diastereoselectivity in Pictet-Spengler Reaction

Symptom: Your reaction produces a mixture of diastereomers of the azaspiro[4.5]decane product with a low diastereomeric ratio (e.g., close to 1:1), complicating purification and reducing the yield of the desired isomer.

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions: The choice of acid catalyst, solvent, and temperature significantly influences the stereochemical outcome of the Pictet-Spengler reaction.

    • Troubleshooting:

      • Screen Acid Catalysts: The strength and steric bulk of the acid catalyst can affect the transition state geometry. Experiment with a range of Brønsted acids (e.g., TFA, HCl, p-TsOH) and Lewis acids (e.g., BF₃·OEt₂, SnCl₄).

      • Vary the Solvent: The polarity of the solvent can impact the stability of the iminium ion intermediate and the transition state of the cyclization. Screen solvents with different polarities. For some systems, polar protic solvents like ethanol can promote higher diastereoselectivity.

      • Optimize Temperature: Lowering the reaction temperature often favors the formation of the kinetic product, which may be the desired diastereomer. Conversely, higher temperatures can lead to thermodynamic equilibrium between the diastereomers.

  • Insufficient Facial Bias: The structure of the starting materials may not provide a strong preference for the approach of the nucleophile to one face of the iminium ion.

    • Troubleshooting:

      • Modify Substrates: If possible, introduce bulkier substituents on the starting amine or carbonyl compound to create a more significant steric bias, directing the cyclization to a specific face.

Quantitative Data Summary: Diastereoselectivity in Pictet-Spengler Reactions

Starting MaterialsAcid CatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
Tryptophan methyl ester & PiperonalTFACH₃CNNot specified99:1[1]
Tryptophan methyl ester & Aryl methyl ketonesNot specifiedNot specifiedNot specified1:1 to 5:1[1]

Logical Workflow for Troubleshooting Low Diastereoselectivity

Troubleshooting workflow for low diastereoselectivity.
Issue 2: Formation of Enamine Side Products in Intramolecular Mannich Reaction

Symptom: During the synthesis of an azaspiro[4.5]decane via an intramolecular Mannich reaction involving a cyclohexanone derivative, you observe the formation of a significant amount of an enamine byproduct.

Potential Causes and Solutions:

  • Equilibrium between Imine and Enamine: The reaction of a secondary amine with a ketone establishes an equilibrium between the ketone, the amine, the imine (or iminium ion), and the enamine. The position of this equilibrium is influenced by reaction conditions.

    • Troubleshooting:

      • Control of pH: The formation of both imines and enamines is acid-catalyzed. However, the optimal pH for enamine formation can differ from that of imine formation. Careful control of the pH can help to favor the desired iminium ion intermediate for the Mannich reaction.

      • Water Removal: The formation of both imines and enamines from ketones and amines is a condensation reaction that produces water. Removing water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the formation of the iminium ion and subsequently the Mannich product.

  • Steric Hindrance: In substituted cyclohexanones, steric hindrance can influence the regioselectivity of enamine formation, potentially leading to a more stable, but less reactive, enamine.

    • Troubleshooting:

      • Choice of Amine: The steric bulk of the secondary amine used can influence the regioselectivity of enamine formation. Experimenting with different secondary amines might alter the enamine isomer ratio and favor the desired intramolecular cyclization.

Experimental Workflow: Intramolecular Mannich Reaction

Mannich_Workflow start Start: Cyclohexanone derivative and Primary Amine imine_formation Imine/Iminium Ion Formation (Acid Catalyst) start->imine_formation enamine_formation Side Reaction: Enamine Formation imine_formation->enamine_formation cyclization Intramolecular Mannich Cyclization imine_formation->cyclization Desired Pathway side_product Enamine Byproduct enamine_formation->side_product product Azaspiro[4.5]decane Product cyclization->product

Intramolecular Mannich reaction workflow and side product formation.
Issue 3: Over-alkylation of the Azaspiro[4.5]decane Nitrogen

Symptom: When attempting to introduce a substituent on the nitrogen of the azaspiro[4.5]decane core via alkylation, you observe the formation of a quaternary ammonium salt (over-alkylation), especially when starting with a primary or secondary amine precursor.

Potential Causes and Solutions:

  • Increased Nucleophilicity: The nucleophilicity of the nitrogen atom increases with each alkylation, making the secondary amine product more reactive towards the alkylating agent than the starting primary amine.

    • Troubleshooting:

      • Control Stoichiometry: Use a large excess of the starting amine relative to the alkylating agent to increase the probability of the alkylating agent reacting with the primary amine.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can help to minimize the reaction with the more nucleophilic secondary amine product.

      • Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. A non-nucleophilic, sterically hindered base may be beneficial.

      • Protecting Groups: For multi-step syntheses, consider using a nitrogen protecting group that can be removed after the desired alkylation.

Quantitative Data Summary: Strategies to Minimize Over-alkylation

StrategyConditionsOutcomeReference
Stoichiometric ControlLarge excess of amineFavors mono-alkylation[2]
Flow ChemistryControlled mixing and residence timeCan improve selectivity[2]
Ammonia Surrogatese.g., N-aminopyridinium saltsSelf-limiting alkylation to secondary amines
Issue 4: Formation of N-Oxide Byproducts

Symptom: You observe the formation of an N-oxide derivative of your azaspiro[4.5]decane product, particularly during purification or if the reaction is exposed to oxidizing agents or air for extended periods.

Potential Causes and Solutions:

  • Oxidation of the Tertiary Amine: Tertiary amines are susceptible to oxidation to form N-oxides. This can be caused by certain reagents used in the synthesis or by atmospheric oxygen over time.

    • Troubleshooting:

      • Inert Atmosphere: If your synthesis is sensitive to oxidation, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

      • Avoid Strong Oxidants: Be mindful of the reagents used in your synthetic sequence. If an oxidation step is necessary elsewhere in the molecule, choose a selective oxidant or protect the amine beforehand. Hydrogen peroxide is a common oxidant, and its reactions can be catalyzed by various metals. Peracids like m-CPBA are also potent oxidizing agents for amines.[3][4]

      • Quenching Excess Oxidant: If an oxidant is used, ensure it is thoroughly quenched during the workup. Common quenching agents include sodium thiosulfate and sodium sulfite.[4]

      • Storage: Store the final azaspiro[4.5]decane product under an inert atmosphere and protected from light to prevent slow oxidation.

Reaction Pathway: N-Oxide Formation

N_Oxide_Formation Azaspirodecane Azaspiro[4.5]decane (Tertiary Amine) N_Oxide Azaspiro[4.5]decane N-Oxide Azaspirodecane->N_Oxide Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA, Air) Oxidant->N_Oxide

Formation of N-oxide as a side product.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my polar, basic azaspiro[4.5]decane product from non-polar side products?

A1: Purification of polar, basic compounds can be challenging with standard silica gel chromatography due to strong interactions with the acidic silica, leading to peak tailing. Consider the following methods:

  • Reverse-Phase HPLC: This is a powerful technique for purifying polar compounds. A C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape, is a good starting point.

  • Modified Normal-Phase Chromatography: If you must use silica gel chromatography, adding a small amount of a basic modifier to the eluent can significantly improve the separation.

    • Triethylamine: Adding 0.1-1% triethylamine to your eluent system (e.g., ethyl acetate/hexanes) can help to block the acidic sites on the silica gel and reduce peak tailing.

    • Ammonia: A mobile phase containing a small percentage of ammonium hydroxide in a polar solvent like methanol can also be effective.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

Q2: I am seeing an unexpected dehydrated product in my Pictet-Spengler reaction. What is causing this?

A2: Dehydration can occur if the intermediate carbinolamine or the final tetrahydro-β-carboline product is unstable under the acidic reaction conditions. This is more likely to happen at higher temperatures. To minimize dehydration, try running the reaction at a lower temperature and for a shorter duration. Also, consider using a milder acid catalyst.

Q3: What analytical techniques are best for monitoring the progress of my azaspiro[4.5]decane synthesis and identifying side products?

A3: A combination of techniques is often most effective:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of starting materials and the formation of products. Using a suitable stain (e.g., potassium permanganate for compounds that can be oxidized, or ninhydrin for primary/secondary amines) can help visualize different spots.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides better resolution than TLC and can be used to quantify the ratio of product to starting material and to detect the formation of side products. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very powerful tool that combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. It allows you to get the molecular weight of the different components in your reaction mixture, which is invaluable for identifying your desired product and any side products.

Q4: My intramolecular Mannich reaction is not proceeding to completion. What are some common reasons for this?

A4: Several factors can lead to an incomplete Mannich reaction:

  • Inefficient Iminium Ion Formation: The formation of the iminium ion intermediate is a crucial step. Ensure that your acid catalyst is active and present in a sufficient amount. The reaction may also be sensitive to water, so using anhydrous solvents and reagents can be beneficial.

  • Unfavorable Ring Closure: The intramolecular cyclization may be sterically or electronically disfavored. This can sometimes be overcome by changing the reaction temperature or solvent to better favor the desired transition state.

  • Decomposition of Starting Materials or Intermediates: The starting materials or the iminium ion intermediate may be unstable under the reaction conditions. Running the reaction at a lower temperature or for a shorter time might help to minimize decomposition.

Experimental Protocols

General Protocol for HPLC-MS Analysis of Azaspiro[4.5]decane Synthesis

This protocol provides a general starting point for the analysis of a reaction mixture from an azaspiro[4.5]decane synthesis. Optimization for specific compounds will likely be necessary.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • B: Acetonitrile or Methanol with 0.1% formic acid or 0.1% TFA.

  • Gradient: A typical gradient would be to start with a high percentage of A (e.g., 95%) and gradually increase the percentage of B over 15-20 minutes to elute more non-polar compounds.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detector: UV detector (e.g., at 220 nm and 254 nm) and the mass spectrometer.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Note: The use of formic acid is generally preferred for MS compatibility as TFA can cause ion suppression.

This technical support center provides a foundation for troubleshooting common issues in the synthesis of azaspiro[4.5]decanes. For more specific problems, consulting the primary literature for analogous systems is highly recommended.

References

Technical Support Center: Crystallization of 2-Oxa-7-azaspiro[4.5]decane Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working on the conversion of 2-Oxa-7-azaspiro[4.5]decane oil to a crystalline salt.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Oxa-7-azaspiro[4.5]decane an oil, and how can I solidify it?

A1: 2-Oxa-7-azaspiro[4.5]decane, in its freebase form, is often isolated as an oil due to its molecular structure and relatively low melting point. Conversion to a salt by reacting the amine with an acid is a common and effective method to induce crystallization. The resulting salt has a more rigid ionic lattice, which facilitates the formation of a stable crystalline solid.

Q2: What are the advantages of converting the oily freebase to a crystalline salt?

A2: Crystalline salts offer several advantages over their oily freebase counterparts, including:

  • Improved Handling: Crystalline solids are easier to handle, weigh, and formulate.

  • Enhanced Stability: Crystalline forms are generally more thermodynamically stable than amorphous oils, leading to a longer shelf life and less susceptibility to degradation.[1][2]

  • Consistent Purity: Crystallization is an effective purification method, helping to remove impurities.

  • Predictable Physicochemical Properties: Crystalline solids have well-defined melting points, solubilities, and dissolution rates, which are crucial for drug development.

Q3: Which acid should I choose to form a salt with 2-Oxa-7-azaspiro[4.5]decane?

A3: The choice of acid (counter-ion) can significantly impact the properties of the resulting salt. Common choices include hydrochloric acid (HCl), hydrobromic acid (HBr), sulfuric acid, methanesulfonic acid (mesylate), p-toluenesulfonic acid (tosylate), and various carboxylic acids (e.g., succinic acid, tartaric acid). The selection depends on the desired properties of the final salt, such as solubility, stability, and hygroscopicity. It is often necessary to screen several acids to find the one that produces a stable, crystalline salt with the desired characteristics.[3]

Q4: What is "oiling out," and how can I prevent it during crystallization?

A4: "Oiling out" is the separation of the solute as a liquid phase (an oil) instead of a solid crystalline lattice from a supersaturated solution. This is a common issue when crystallizing amine salts. It can be caused by a solution that is too concentrated or cooled too quickly. To prevent this, you can try:

  • Reducing the concentration of the solution.

  • Slowing down the cooling process.

  • Using a different solvent system, often a mixture of a "good" solvent and a "poor" solvent (anti-solvent).[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
The compound "oils out" instead of crystallizing. 1. High degree of supersaturation.2. Cooling rate is too fast.3. Inappropriate solvent system.1. Add a small amount of the "good" solvent to reduce supersaturation.2. Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath.3. Experiment with different solvents or a mixture of a good solvent and an anti-solvent.[4]
No crystals form after an extended period. 1. Solution is not sufficiently supersaturated.2. Nucleation is inhibited.1. Slowly evaporate the solvent to increase the concentration.2. Add a seed crystal of the desired salt.3. Scratch the inside of the flask with a glass rod to create nucleation sites.
The resulting salt is amorphous or poorly crystalline. 1. Presence of impurities.2. Rapid precipitation.1. Ensure the starting 2-Oxa-7-azaspiro[4.5]decane freebase is of high purity.2. Slow down the addition of the anti-solvent or the cooling rate to allow for ordered crystal growth.
The crystalline salt is too hygroscopic. The chosen counter-ion has a high affinity for water.Screen for different counter-ions (e.g., tosylate or mesylate) that may form less hygroscopic salts.

Experimental Protocols

Protocol 1: Preparation of 2-Oxa-7-azaspiro[4.5]decane Hydrochloride
  • Dissolution: Dissolve 1.0 g of 2-Oxa-7-azaspiro[4.5]decane oil in 10 mL of a suitable solvent such as ethyl acetate or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise to the stirred solution of the freebase until the pH is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt will often precipitate directly. If not, the solution can be cooled, or an anti-solvent like diethyl ether or heptane can be added slowly to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 2: Salt Screening with Different Acids
  • Stock Solution: Prepare a stock solution of 2-Oxa-7-azaspiro[4.5]decane oil in a suitable solvent (e.g., 100 mg/mL in isopropanol).

  • Acid Solutions: Prepare stock solutions of various acids (e.g., methanesulfonic acid, p-toluenesulfonic acid, succinic acid) in the same solvent at an equimolar concentration.

  • Mixing: In separate vials, mix equal volumes of the freebase solution and each acid solution.

  • Observation: Observe the vials for the formation of a precipitate. Note the time to precipitation and the physical appearance of the solid (crystalline or amorphous).

  • Analysis: Analyze the resulting solids by techniques such as X-ray powder diffraction (XRPD) to confirm crystallinity and differential scanning calorimetry (DSC) to determine the melting point.

Quantitative Data

Disclaimer: The following data is illustrative and may not represent actual experimental values. A thorough experimental investigation is required to determine the precise physicochemical properties of these salts.

Table 1: Physicochemical Properties of Illustrative 2-Oxa-7-azaspiro[4.5]decane Salts

Salt FormMolecular Weight ( g/mol )Melting Point (°C)Aqueous Solubility (mg/mL at 25°C)
Freebase (Oil)141.21N/A< 1
Hydrochloride177.67185-190> 50
Tosylate313.42160-16510-20
Mesylate237.32140-145> 50
Succinate259.29125-1305-10

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Salt Formation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start 2-Oxa-7-azaspiro[4.5]decane Oil dissolve Dissolve in Solvent (e.g., Ethyl Acetate) start->dissolve add_acid Add Acid Solution (e.g., HCl in Ether) dissolve->add_acid precipitate Precipitation/ Crystallization add_acid->precipitate cool Slow Cooling add_acid->cool If no precipitate filter Filter Crystals precipitate->filter If precipitate forms add_antisolvent Add Anti-solvent (e.g., Heptane) cool->add_antisolvent add_antisolvent->precipitate dry Dry Under Vacuum filter->dry analyze Analyze (XRPD, DSC) dry->analyze end Crystalline Salt analyze->end

Caption: Experimental workflow for converting 2-Oxa-7-azaspiro[4.5]decane oil to a crystalline salt.

Caption: Troubleshooting decision tree for the crystallization of 2-Oxa-7-azaspiro[4.5]decane salts.

References

Technical Support Center: Scaling Up 2-Oxa-7-azaspiro[4.5]decane Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 2-Oxa-7-azaspiro[4.5]decane hydrochloride production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from laboratory to industrial production presents several key challenges. These often include:

  • Reaction Control: Exothermic reactions can become difficult to manage on a larger scale, leading to potential side reactions and impurity formation.

  • Reagent Addition: The rate and method of reagent addition can significantly impact local concentrations and reaction outcomes.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical to maintain consistent reaction conditions and prevent localized "hot spots."

  • Work-up and Extraction: Phase separations and extractions can be more complex and time-consuming at a larger scale.

  • Product Isolation and Purification: Crystallization and filtration processes often require significant optimization to ensure high purity and yield on a large scale.[1][2]

  • Impurity Profile: The profile and quantity of impurities may differ between lab-scale and large-scale production, necessitating robust analytical monitoring and control strategies.[3]

Q2: How can I control the formation of impurities during the scale-up process?

A2: Impurity control is a critical aspect of scaling up production. Strategies include:

  • Raw Material Qualification: Ensure the purity and consistency of starting materials and reagents.

  • Process Parameter Optimization: Tightly control reaction parameters such as temperature, pressure, stoichiometry, and reaction time.

  • In-Process Controls (IPCs): Implement analytical tests at critical stages of the process to monitor the progress of the reaction and the formation of impurities.

  • Understanding Impurity Formation: Identify the root causes of impurity formation to develop targeted control strategies.[1]

  • Purification Method Development: Develop and optimize robust purification methods, such as crystallization or chromatography, to effectively remove impurities.[3]

Q3: What are the key considerations for the crystallization of this compound on a large scale?

A3: Large-scale crystallization of amine hydrochlorides requires careful consideration of several factors to ensure consistent product quality:

  • Solvent Selection: The choice of solvent or solvent system is crucial for achieving good yield and purity.

  • Supersaturation Control: The rate of cooling and/or addition of an anti-solvent needs to be carefully controlled to manage supersaturation and avoid the formation of oils or amorphous material.[1]

  • Seeding: The use of seed crystals can promote the formation of the desired crystal form and improve batch-to-batch consistency.

  • Agitation: Proper agitation is necessary to ensure uniform temperature and concentration throughout the crystallizer, but excessive agitation can lead to crystal breakage.

  • Filtration and Drying: Efficient filtration and drying are essential to isolate the product and remove residual solvents.

Troubleshooting Guides

Problem 1: Low Yield in the Final Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor reaction progress using in-process controls (e.g., HPLC, GC). Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Side Reactions Analyze the reaction mixture for byproducts to understand competing reaction pathways. Adjust stoichiometry or reagent addition rates to minimize side reactions.
Losses during Work-up Optimize extraction and phase separation procedures. Minimize the number of transfer steps.
Poor Crystallization Yield Analyze the mother liquor for dissolved product. Optimize crystallization conditions (solvent, temperature profile, seeding) to maximize product recovery.[2]
Problem 2: Product Fails to Meet Purity Specifications
Potential Cause Troubleshooting Step
Inadequate Purification Re-evaluate the crystallization solvent and conditions. Consider a re-crystallization or alternative purification methods like column chromatography on a suitable stationary phase (e.g., silica gel with a triethylamine-modified eluent for basic compounds).[4]
Co-precipitation of Impurities Identify the impurities that are co-precipitating with the product. Modify the crystallization conditions to improve selectivity.[3]
Thermal Degradation Assess the thermal stability of the product and intermediates. Avoid prolonged exposure to high temperatures during reaction and purification.
Residual Solvents Optimize the drying process (temperature, vacuum, time) to reduce residual solvents to acceptable levels.
Problem 3: "Oiling Out" During Crystallization
Potential Cause Troubleshooting Step
High Supersaturation Reduce the rate of cooling or anti-solvent addition. Increase the amount of solvent to reduce the initial concentration.[1]
Inappropriate Solvent System Screen for alternative solvent systems. A mixture of a good solvent and a poor solvent can sometimes be effective.
Presence of Impurities Purify the crude material before crystallization to remove impurities that may inhibit crystal formation.
Low Melting Point of the Solvate Try to crystallize the free base or a different salt form of the compound.

Experimental Protocols

Note: Since specific, detailed industrial-scale synthetic procedures for this compound are not publicly available, the following protocols are based on general principles for the synthesis of similar heterocyclic amines and should be adapted and optimized for the specific process.

General Procedure for the Synthesis of a Spiro-Amine Intermediate (Illustrative)

This protocol illustrates a potential synthetic route to a spiro-amine intermediate, which would then be converted to the hydrochloride salt.

G cluster_synthesis Illustrative Synthesis of Spiro-Amine Intermediate start Starting Materials (e.g., Protected Piperidone and a Dielectrophile) reaction Cyclization Reaction (e.g., in a suitable solvent like THF or Toluene with a base) start->reaction 1. Reaction Setup workup Aqueous Work-up (Quench reaction, extract with an organic solvent) reaction->workup 2. Quenching and Extraction purification Purification of Free Base (e.g., Column Chromatography or Distillation) workup->purification 3. Isolation product Isolated Spiro-Amine Free Base purification->product G cluster_salt_formation Hydrochloride Salt Formation and Crystallization start Spiro-Amine Free Base dissolution Dissolve in a suitable solvent (e.g., Isopropanol, Ethyl Acetate) start->dissolution acidification Add HCl solution (e.g., HCl in Isopropanol) dissolution->acidification 1. Salt Formation crystallization Controlled Cooling / Anti-solvent Addition (with optional seeding) acidification->crystallization 2. Induce Crystallization isolation Filtration and Washing crystallization->isolation 3. Isolate Product drying Drying under vacuum isolation->drying product 2-Oxa-7-azaspiro[4.5]decane Hydrochloride Crystals drying->product G cluster_troubleshooting Troubleshooting Logic for Low Purity start Low Purity Detected identify_impurity Identify Impurity Structure (LC-MS, NMR) start->identify_impurity source_analysis Determine Impurity Source (Side reaction, starting material, degradation) identify_impurity->source_analysis process_optimization Optimize Reaction Conditions (Temp, stoichiometry, etc.) source_analysis->process_optimization If from reaction purification_optimization Optimize Purification (Recrystallization, chromatography) source_analysis->purification_optimization If difficult to prevent re_evaluate Re-evaluate Purity process_optimization->re_evaluate purification_optimization->re_evaluate

References

Technical Support Center: Purification of 2-Oxa-7-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-Oxa-7-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this spirocyclic compound and to provide clear, actionable solutions for obtaining a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Oxa-7-azaspiro[4.5]decane?

A1: A frequently employed synthetic pathway involves a multi-step process beginning with the formation of a protected piperidine derivative, followed by reduction, cyclization, and deprotection. A plausible route, adapted from the synthesis of similar azaspirocycles, is outlined in the experimental protocols section below.

Q2: I am seeing multiple spots on my TLC after the LiAlH4 reduction step. What are these impurities?

A2: Incomplete reduction is a common issue. The impurities could be the partially reduced intermediate (the corresponding aldehyde) or the mono-alcohol resulting from the reduction of only one ester group. To address this, ensure you are using a sufficient excess of LiAlH4 and that the reaction is stirred for an adequate amount of time. It is also crucial to perform a careful aqueous work-up to quench any unreacted hydride.

Q3: My final product is contaminated with a tosyl-containing impurity. How can I remove it?

A3: This indicates incomplete deprotection of the tosyl group from the nitrogen atom. Several methods can be employed for tosyl deprotection, including reductive cleavage (e.g., with sodium amalgam or samarium iodide) or strongly acidic conditions.[1][2][3] If a small amount of the tosylated starting material remains, purification can be achieved by column chromatography or by utilizing the basicity of the desired product through acid-base extraction.

Q4: The NMR spectrum of my final product shows broad signals. What could be the cause?

A4: Broad signals in the NMR spectrum can be due to several factors, including the presence of paramagnetic impurities, aggregation of the sample, or slow conformational exchange on the NMR timescale. Ensure your sample is free of any metal residues from previous steps. You can try acquiring the spectrum at a different temperature to see if the signals sharpen, which would be indicative of conformational dynamics.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of 2-Oxa-7-azaspiro[4.5]decane.

Problem Potential Cause Recommended Solution
Low yield in the reduction step - Insufficient LiAlH4.- Incomplete reaction.- Degradation during work-up.- Use at least 2 equivalents of LiAlH4 per ester group.- Monitor the reaction by TLC until the starting material is consumed.- Perform the aqueous work-up at a low temperature (e.g., 0 °C).
Presence of a ring-opened byproduct The azetidine or piperidine ring can be susceptible to nucleophilic attack, especially under acidic conditions or in the presence of strong nucleophiles.- Maintain neutral or slightly basic conditions during purification.- Avoid prolonged exposure to strong acids.
Difficulty in removing the tosyl protecting group The sulfonamide bond is very stable.- Employ harsher deprotection conditions if necessary (e.g., stronger acid, longer reaction time).- Consider alternative deprotection methods such as reductive cleavage.[1][2][3]
Product is an oil and difficult to crystallize Presence of impurities hindering crystallization.- Purify the crude product by column chromatography before attempting crystallization.- Try different solvent systems for crystallization (e.g., ether/hexane, ethyl acetate/heptane).
Final product is not soluble in common organic solvents The free amine may be protonated, forming a salt.- Neutralize the product with a mild base (e.g., saturated aqueous NaHCO3 solution) during work-up.

Experimental Protocols

Synthesis of 7-(p-toluenesulfonyl)-2-oxa-7-azaspiro[4.5]decane

This protocol is adapted from the synthesis of a similar spirocyclic compound and may require optimization.

  • Step 1: Synthesis of N-tosyl-piperidine-4,4-diol.

    • To a solution of N-tosyl-piperidine-4-one (1 equivalent) in a suitable solvent such as THF, add an excess of a reducing agent like sodium borohydride in portions at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the diol.

  • Step 2: One-pot mesylation and ring closure.

    • Dissolve the diol (1 equivalent) in anhydrous THF and cool to 0 °C.

    • Add triethylamine (2.2 equivalents) followed by the slow addition of methanesulfonyl chloride (2.1 equivalents).

    • Allow the reaction to warm to room temperature and stir until the formation of the dimesylate is complete (monitored by TLC).

    • To the same reaction mixture, add a strong base such as potassium tert-butoxide (2.5 equivalents) in portions at 0 °C.

    • Stir the reaction at room temperature until the cyclization is complete.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Deprotection of the Tosyl Group
  • Method A: Acidic Hydrolysis

    • Dissolve the tosylated spirocycle in a mixture of a strong acid, such as HBr in acetic acid.

    • Heat the reaction mixture at an elevated temperature (e.g., 70-100 °C) for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Method B: Reductive Cleavage

    • Dissolve the tosylated spirocycle in a suitable solvent such as methanol.

    • Add sodium amalgam (a significant excess) in portions.

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, decant the solution from the mercury and concentrate the solvent.

    • Take up the residue in an organic solvent and water, separate the layers, and work up the organic phase.

Data Presentation

The following table summarizes hypothetical data for the purification of crude 2-Oxa-7-azaspiro[4.5]decane using different techniques.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Column Chromatography (Silica Gel) 859875Effective at removing both polar and non-polar impurities.
Crystallization (Ether/Hexane) 859560May not be effective if impurities co-crystallize.
Acid-Base Extraction 859285Excellent for removing non-basic organic impurities.

Visualizations

Experimental Workflow for the Synthesis of 2-Oxa-7-azaspiro[4.5]decane

G cluster_0 Step 1: Diol Formation cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Deprotection start N-Tosyl-piperidine-4-one step1 Reduction (e.g., NaBH4) start->step1 prod1 N-Tosyl-piperidine-4,4-diol step1->prod1 step2 Mesylation & Ring Closure prod1->step2 prod2 7-Tosyl-2-oxa-7-azaspiro[4.5]decane step2->prod2 step3 Tosyl Removal prod2->step3 final_product 2-Oxa-7-azaspiro[4.5]decane step3->final_product

Caption: Synthetic workflow for 2-Oxa-7-azaspiro[4.5]decane.

Troubleshooting Logic for Impurity Removal

G start Crude Product Analysis (TLC, NMR) decision1 Tosyl-containing impurity present? start->decision1 action1 Repeat deprotection or use alternative method decision1->action1 Yes decision2 Multiple spots of similar polarity? decision1->decision2 No action1->start action2 Column Chromatography decision2->action2 Yes decision3 Baseline or very polar impurities? decision2->decision3 No end Pure 2-Oxa-7-azaspiro[4.5]decane action2->end action3 Acid-Base Extraction decision3->action3 Yes decision3->end No (Product is pure) action3->end

References

Technical Support Center: Synthesis of Azaspiro[4.5]decane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of azaspiro[4.5]decane precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental work, with a focus on preventing unwanted molecular rearrangements.

Frequently Asked Questions (FAQs)

Q1: What are the most common rearrangements observed during the synthesis of azaspiro[4.5]decane precursors?

A1: The most prevalent rearrangements encountered during the formation of the azaspiro[4.5]decane core are the Wagner-Meerwein and semipinacol rearrangements.[1][2][3][4][5][6] These are carbocation-mediated 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon, leading to a skeletal reorganization of the precursor molecule.[1][3][4] Such rearrangements are particularly common in bicyclic and polycyclic systems, especially under acidic conditions which promote the formation of carbocation intermediates.[3]

Q2: Which specific precursors to azaspiro[4.5]decanes are known to be susceptible to rearrangement?

A2: Precursors for 2,7-diazaspiro[4.5]decane have been specifically noted as being prone to rearrangement. While the exact structures of these sensitive precursors are detailed in specific research literature, they typically involve intermediates where a carbocation can be formed adjacent to the spirocyclic center, creating the potential for ring expansion or contraction. Additionally, the synthesis of 6-azaspiro[4.5]decane fragments via NBS-promoted semipinacol rearrangement highlights a class of precursors (e.g., substituted cyclobutanones) that are designed to rearrange, but uncontrolled variations of this can lead to undesired products.[7][8]

Q3: What reaction conditions typically promote the rearrangement of azaspiro[4.5]decane precursors?

A3: Acidic conditions are a primary driver for Wagner-Meerwein and semipinacol-type rearrangements, as they facilitate the formation of carbocation intermediates.[3] The use of Brønsted or Lewis acids to catalyze cyclization or other reaction steps can inadvertently trigger these unwanted side reactions. The specific choice of reagents can also play a role; for instance, N-bromosuccinimide (NBS) is used to promote semipinacol rearrangements in a controlled manner to form azaspirocyclic ketones.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of azaspiro[4.5]decane precursors and provides potential solutions.

Issue Potential Cause Recommended Solution(s)
Low yield of the desired azaspiro[4.5]decane and presence of unexpected byproducts. Formation of a carbocation intermediate leading to a Wagner-Meerwein or semipinacol rearrangement.- Avoid strongly acidic conditions: If possible, utilize reaction pathways that do not require strong Brønsted or Lewis acids. - Use of N-protecting groups: Electron-withdrawing protecting groups on the nitrogen atom can reduce the nucleophilicity of the nitrogen and may alter the reaction pathway, potentially avoiding rearrangement-prone intermediates. - Careful selection of reagents: In cases like NBS-promoted cyclizations, precise control of stoichiometry and reaction conditions is crucial to favor the desired rearrangement pathway over undesired ones.[7][8]
Formation of a rearranged isomer with a different ring size. A semipinacol-type ring expansion or contraction has occurred. For example, a cyclobutane-containing precursor may rearrange to a cyclopentane ring.[7][8]- Control of carbocation stability: Design the synthetic route to avoid the formation of unstable carbocations that are likely to rearrange. This may involve altering the substitution pattern on the precursor. - Temperature control: Running the reaction at lower temperatures can sometimes disfavor rearrangement pathways, which often have a higher activation energy than the desired reaction.
Difficulty in separating the desired product from rearranged isomers. The rearranged byproducts may have similar polarities and chromatographic behavior to the target molecule.- Derivative formation: Consider converting the mixture to a derivative (e.g., an ester or an amide) that may have better separation properties. - Alternative chromatography techniques: Explore different stationary phases (e.g., alumina instead of silica gel) or chromatographic methods (e.g., preparative HPLC with a different solvent system).

Experimental Protocols

Protocol 1: NBS-Promoted Semipinacol Rearrangement for the Synthesis of a 6-Azaspiro[4.5]decane Derivative

This protocol is an example of a controlled rearrangement to synthesize a specific azaspiro[4.5]decane structure.

  • Reaction: NBS-promoted semipinacol rearrangement of a cyclobutanol precursor.

  • Precursor: A substituted cyclobutanol.

  • Reagents: N-bromosuccinimide (NBS), isopropanol (i-PrOH).

  • Procedure:

    • Dissolve the cyclobutanol precursor in i-PrOH.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add NBS portion-wise to the cooled solution.

    • Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the product by column chromatography.

  • Observed Yield: In a specific example, this method yielded the desired spirocyclic ketone in 87% yield.[8]

Note: While this protocol utilizes a rearrangement for a synthetic advantage, uncontrolled variations in temperature, solvent, or substrate can lead to a mixture of products.

Signaling Pathways and Experimental Workflows

Diagram 1: General Mechanism of a Wagner-Meerwein Rearrangement

This diagram illustrates the fundamental steps of a Wagner-Meerwein rearrangement, a common issue in azaspiro[4.5]decane synthesis.

Wagner_Meerwein cluster_0 Carbocation Formation cluster_1 1,2-Alkyl Shift cluster_2 Product Formation A Precursor Alcohol B Protonated Alcohol A->B + H+ C Initial Carbocation B->C - H2O D Transition State C->D Rearrangement E Rearranged Carbocation D->E F Final Product E->F - H+

Caption: Wagner-Meerwein rearrangement pathway.

Diagram 2: Troubleshooting Workflow for Unexpected Byproducts

This workflow provides a logical sequence of steps to address the formation of unexpected products during synthesis.

Caption: Troubleshooting unexpected byproducts.

References

Technical Support Center: Spirocycle Synthesis Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for monitoring spirocycle synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of a spirocycle synthesis reaction?

A1: The primary techniques for monitoring spirocycle synthesis are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1] In-situ spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are also increasingly used for real-time analysis.[2][3]

  • HPLC: Ideal for assessing reaction completion, determining purity, and quantifying the ratio of diastereomers formed.[1][4]

  • NMR Spectroscopy: Provides detailed structural information about reactants, products, and any intermediates. It is inherently quantitative and excellent for determining reaction kinetics and endpoints.[3][5][6]

  • Mass Spectrometry (MS): Used to confirm the mass of the desired product and identify byproducts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1][7]

  • FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for in-situ, real-time monitoring, allowing for the tracking of functional group changes without sample workup.[3][8]

Q2: How can I monitor a reaction in real-time without taking aliquots?

A2: In-situ monitoring techniques are the best approach for real-time analysis without disturbing the reaction.[2] Probes for FT-IR or Raman spectroscopy can be inserted directly into the reaction vessel to collect spectra continuously.[3] This is particularly useful for reactions involving transient intermediates, moisture-sensitive reagents, or for developing a detailed kinetic understanding.[2] Flow chemistry setups can also be integrated with NMR or Raman spectrometers for continuous in-line analysis.[9][10]

Q3: When should I choose NMR over HPLC for reaction monitoring?

A3: The choice depends on the specific information you need.

  • Choose NMR when you need detailed structural information, want to identify and characterize reaction intermediates, or require inherently quantitative data without calibration curves for determining reaction kinetics.[3][5] Benchtop NMR spectrometers can even be placed in a fume hood for convenient on-line monitoring.[5]

  • Choose HPLC for routine checks of reaction completion, especially in a high-throughput setting. It is excellent for assessing the purity of the crude reaction mixture and for separating and quantifying stereoisomers, which can be challenging to resolve by NMR alone.[4]

Q4: Can mass spectrometry be used for quantitative reaction monitoring?

A4: While MS is primarily used for qualitative identification, it can be used quantitatively, particularly when coupled with a separation technique like Liquid Chromatography (LC-MS). By tracking the ion intensity of the reactant and product over time, it's possible to monitor reaction progress. However, variations in ionization efficiency between different compounds mean that careful calibration with standards is necessary for accurate quantification.

Troubleshooting Guides

Issue 1: Poor HPLC Resolution or Peak Tailing

Symptom: In your HPLC chromatogram, the peaks for your starting material, product, and/or impurities are overlapping (co-eluting), or the peaks are broad and asymmetrical.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Modify the solvent gradient or isocratic composition. Adjusting the ratio of organic solvent to aqueous buffer can significantly impact retention times and separation.
Incorrect Column Chemistry Ensure the column stationary phase (e.g., C18, Phenyl-Hexyl) is suitable for the polarity of your spirocyclic compound.
Suboptimal Flow Rate or Temperature Decrease the flow rate to improve separation efficiency. Adjusting the column temperature can also alter selectivity and peak shape.[1]
Sample Overload Reduce the concentration of the injected sample. Injecting too much material can lead to broad, tailing peaks.
Buffer Mismatch Ensure the pH of your mobile phase is appropriate for your analyte's pKa to avoid multiple ionization states, which can cause peak splitting or tailing.
Issue 2: Low or No Yield of Spirocycle Product

Symptom: TLC, NMR, or LC-MS analysis shows a large amount of unreacted starting material and minimal or no desired spirocyclic product.

Possible Causes & Solutions:

CauseSolution
Incorrect Reaction Conditions Re-verify temperature, pressure, and reaction time. Some spirocyclizations require specific conditions, such as microwave irradiation, to proceed efficiently.[4]
Catalyst Inactivity If using a catalyst, ensure it is fresh and active. For some catalytic reactions, precatalyst activation may be a critical factor influencing the reaction rate.[11]
Base Selection The choice of base can be critical. Insoluble bases like K₂CO₃ may facilitate a slow, controlled reaction, minimizing side reactions like dimerization of intermediates, whereas soluble organic bases might lead to decomposition.[6]
Steric Hindrance Substituents on the reactants, particularly in ortho-positions, can sterically hinder the cyclization, leading to a significant decrease in yield.[6]
Reversibility of Reaction The reaction may be reversible under the chosen conditions. Consider trapping the product or shifting the equilibrium by removing a byproduct.

// Edges edge [ color="#5F6368", fontname="Arial", fontsize=9 ];

start -> check_sm; check_sm -> check_conditions [label=" No"]; check_conditions -> check_reagents; check_reagents -> end_success; check_sm -> side_products [label=" Yes"]; side_products -> decomposition; decomposition -> optimize_base [label=" Yes"]; decomposition -> modify_conditions [label=" No (Product Unstable)"]; optimize_base -> end_success; modify_conditions -> end_success; }

Caption: Troubleshooting workflow for low spirocycle yield.

Issue 3: Ambiguous NMR Spectra

Symptom: The ¹H or ¹³C NMR spectrum of your crude or purified product is complex, with overlapping signals or unexpected peaks, making structural confirmation difficult.

Possible Causes & Solutions:

CauseSolution
Presence of Diastereomers Spirocyclization often creates new stereocenters, resulting in diastereomers. These will have distinct, though often similar, NMR signals. Determine the diastereomeric ratio (dr) from the integration of well-resolved peaks.[4][6]
Rotational Isomers (Rotamers) If your molecule contains groups like amides, restricted rotation can lead to multiple sets of signals for a single compound at room temperature. Try acquiring the spectrum at an elevated temperature to coalesce the peaks.
Impurity or Byproduct Unreacted starting materials, reagents, or unexpected side products can complicate the spectrum. Cross-reference with HPLC or MS data to identify the masses of other components in your sample.[1]
Complex Coupling Patterns The rigid 3D structure of spirocycles can lead to complex second-order coupling.
Need for Higher Resolution Acquire the spectrum on a higher field spectrometer (e.g., 500 MHz or higher) to improve signal dispersion.[1]
Need for Advanced Experiments Perform 2D NMR experiments like COSY, HSQC, and HMBC to establish connectivity between protons and carbons. NOESY experiments are crucial for determining the stereochemistry of the final product.[1][4]

// Edges edge [color="#202124", arrowhead=normal];

Reaction -> HPLC [label="Aliquots"]; Reaction -> NMR [label="Aliquots"]; Reaction -> MS [label="Aliquots"];

Reaction -> FTIR [label="Probe"]; Reaction -> Raman [label="Probe"]; Reaction -> FlowNMR [label="Flow Cell"];

{HPLC, NMR, MS, FTIR, Raman, FlowNMR} -> Data;

Data -> Kinetics; Data -> Purity; Data -> Structure; }

Caption: Overview of reaction monitoring techniques and outcomes.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress and Purity by HPLC

This protocol is adapted for general purity assessment of a crude spirocycle synthesis reaction.

  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 10-20 µL) of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.[1]

    • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • HPLC Method Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start with a high percentage of A, and linearly increase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 5-10 µL.[1]

    • Detection: Diode-Array Detector (DAD) or UV detector set to a wavelength where both starting material and product absorb. A DAD is preferred for assessing peak purity.[1]

  • Data Analysis:

    • Integrate the peak areas for the starting material(s) and the spirocyclic product(s).

    • Calculate the percentage conversion and the relative purity of the product.

    • If diastereomers are formed and separated, the peak area ratio can be used to determine the diastereomeric ratio (dr).[4]

Protocol 2: Structural Confirmation by NMR Spectroscopy

This protocol outlines the steps for structural elucidation of a purified spirocyclic compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified spirocyclic compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

    • Ensure the compound is fully dissolved. Mild sonication may be required.

  • NMR Data Acquisition:

    • Instrumentation: High-field NMR spectrometer (400 MHz or higher is recommended).[1]

    • 1D Spectra:

      • Acquire a standard ¹H NMR spectrum to observe chemical shifts, coupling constants, and integrations.

      • Acquire a ¹³C NMR spectrum (e.g., using a DEPT-135 pulse sequence to differentiate CH, CH₂, and CH₃ groups).[1]

    • 2D Spectra (if needed for complex structures):

      • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.[1]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[1]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for assigning the relative stereochemistry of the spirocycle.[4]

  • Data Analysis:

    • Process and analyze the spectra to assign all proton and carbon signals.

    • Use the connectivity information from 2D NMR to confirm the spirocyclic scaffold.

    • Analyze NOESY correlations to confirm the stereochemical configuration. For example, the presence of an nOe interaction between two protons indicates they are on the same face of the molecule.[4]

References

Validation & Comparative

Purity Analysis of 2-Oxa-7-azaspiro[4.5]decane Hydrochloride: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-Oxa-7-azaspiro[4.5]decane hydrochloride is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this spirocyclic compound.

This document outlines detailed experimental protocols, presents illustrative comparative data, and includes workflow diagrams to assist in selecting the most appropriate analytical strategy for quality control and characterization of this compound.

Introduction to this compound

This compound is a heterocyclic compound with a spirocyclic core, making it a valuable building block in medicinal chemistry. Its structural complexity necessitates rigorous analytical methods to ensure its identity and purity, as even minor impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).

Chemical Structure:

Molecular Formula: C₈H₁₆ClNO Molecular Weight: 177.67 g/mol CAS Number: 374795-37-6

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity analysis is dictated by factors such as the nature of the compound, the type of impurities expected, the required level of accuracy, and the availability of instrumentation. This section compares the performance of quantitative NMR (qNMR) with HPLC and GC-MS for the analysis of this compound.

Quantitative Data Summary

The following table presents illustrative data comparing the purity analysis of a hypothetical batch of this compound by qNMR, HPLC, and GC-MS. This data is representative of typical results obtained for such an analysis.

Parameter Quantitative NMR (qNMR) HPLC-UV GC-MS
Purity Assay (%) 98.5 ± 0.298.7 (Area %)Not suitable for primary assay of the hydrochloride salt
Limit of Detection (LOD) ~0.05 mol%~0.01%~0.001% (for volatile impurities)
Limit of Quantitation (LOQ) ~0.1 mol%~0.05%~0.005% (for volatile impurities)
Major Impurity Detected Residual starting material (e.g., piperidone precursor) at 0.8 mol%Unidentified peak at RRT 1.25 (0.6 Area %)Residual solvent (e.g., Dichloromethane) at 0.1%
Analysis Time per Sample ~15 minutes~30 minutes~45 minutes
Sample Preparation Simple dissolution in deuterated solvent with internal standardDissolution in mobile phase, filtrationDerivatization may be required for the free base
Primary Method Capability YesNo (requires a reference standard of known purity)No

Experimental Protocols

Detailed methodologies for each of the cited analytical techniques are provided below.

Quantitative ¹H-NMR Spectroscopy Protocol

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the analyte concentration and purity without the need for a specific reference standard of the analyte itself.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Internal Standard (IS): A certified reference material with a known purity, chemically inert towards the analyte, and with signals that do not overlap with the analyte's signals. Maleic anhydride or 1,4-dinitrobenzene are suitable choices.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Vortex the sample until fully dissolved and transfer to an NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard protons to ensure full relaxation.

  • Acquisition Time (aq): Sufficient to allow the FID to decay to baseline.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful separation technique used to determine the relative purity of a sample by separating the main component from its impurities.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or by-products from the synthesis. The hydrochloride salt is non-volatile and requires conversion to the free base for analysis.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Sample Preparation (as free base):

  • Dissolve a known amount of this compound in water.

  • Basify the solution with a suitable base (e.g., 1M NaOH) to a pH > 10.

  • Extract the free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to a known volume.

GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

Analysis: The chromatogram is analyzed for the presence of impurities. Quantification can be performed using an internal standard.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for purity analysis using qNMR and the comparison of the different analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve acquire_spectrum Acquire ¹H NMR spectrum dissolve->acquire_spectrum process_spectrum Process spectrum (phase, baseline) acquire_spectrum->process_spectrum integrate_peaks Integrate analyte and IS signals process_spectrum->integrate_peaks calculate_purity Calculate purity using formula integrate_peaks->calculate_purity result Purity Result calculate_purity->result

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Method_Comparison cluster_methods Analytical Methods cluster_info Information Obtained cluster_adv Key Advantages start Purity Analysis of 2-Oxa-7-azaspiro[4.5]decane HCl qnmr qNMR start->qnmr hplc HPLC-UV start->hplc gcms GC-MS start->gcms qnmr_info Absolute Purity (Assay) Structural Confirmation qnmr->qnmr_info hplc_info Relative Purity Impurity Profile hplc->hplc_info gcms_info Volatile Impurities Residual Solvents gcms->gcms_info qnmr_adv Primary Method No Reference Standard Needed qnmr_info->qnmr_adv hplc_adv High Resolution Established Method hplc_info->hplc_adv gcms_adv High Sensitivity Structural Info of Impurities gcms_info->gcms_adv

Caption: Comparison of analytical methods for purity analysis.

Conclusion

The purity analysis of this compound requires a multi-faceted analytical approach. Quantitative NMR stands out as a powerful primary method for providing an accurate, absolute purity value without the need for a specific reference standard of the compound. It is highly recommended for the definitive quantification of the main component.

HPLC serves as an excellent complementary technique, offering high-resolution separation of non-volatile impurities and providing a detailed impurity profile. GC-MS is the method of choice for identifying and quantifying volatile impurities and residual solvents, which may not be readily detectable by NMR or HPLC.

For a comprehensive quality assessment of this compound, a combination of these techniques is recommended. qNMR should be employed to determine the absolute purity, while HPLC and GC-MS should be used to profile and quantify process-related impurities and residual solvents, respectively. This integrated approach ensures the high quality and suitability of this important intermediate for its intended use in drug development.

Comparative Guide to 2-Oxa-7-azaspiro[4.5]decane Hydrochloride and its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Oxa-7-azaspiro[4.5]decane hydrochloride and its commercially available isomers. These spirocyclic building blocks are valuable scaffolds in medicinal chemistry, offering unique three-dimensional frameworks for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] This document summarizes their key chemical properties, highlights commercially available alternatives, and presents a representative experimental protocol for their application in synthesis.

Physicochemical and Purity Comparison

The selection of a building block in drug discovery is often guided by its purity and physicochemical properties. While complete Certificates of Analysis with detailed impurity profiles are not consistently available in the public domain, typical specifications from various suppliers provide a basis for comparison. The hydrochloride salt form of these amines enhances their solubility in protic solvents, which can be advantageous for certain reaction conditions.[1]

Feature2-Oxa-7-azaspiro[4.5]decane HCl2-Oxa-8-azaspiro[4.5]decane HCl7-Oxa-2-azaspiro[4.5]decane HCl8-Oxa-2-azaspiro[4.5]decane HCl
CAS Number 374795-37-6479195-19-21989659-08-61408074-48-5
Molecular Formula C₈H₁₆ClNOC₈H₁₆ClNOC₈H₁₆ClNOC₈H₁₆ClNO
Molecular Weight 177.67 g/mol 177.67 g/mol 177.67 g/mol 177.67 g/mol
Typical Purity ≥95% - 97%≥97% - 98%≥95%≥97%
Physical Form SolidSolidSolidSolid
Storage Room temperature, dry2-8°C, inert atmosphereNot specifiedNot specified

Isomeric Landscape of Oxa-Azaspiro[4.5]decanes

The positional isomerism of the oxygen and nitrogen atoms within the spiro[4.5]decane framework gives rise to a diverse set of building blocks, each with a unique spatial arrangement of heteroatoms. This diversity allows for fine-tuning of the physicochemical and pharmacological properties of the resulting drug candidates.

G Isomeric Landscape of Oxa-Azaspiro[4.5]decanes cluster_main 2-Oxa-7-azaspiro[4.5]decane cluster_isomers Positional Isomers 2-Oxa-7-aza 2-Oxa-7-azaspiro[4.5]decane (Target Compound) 2-Oxa-8-aza 2-Oxa-8-azaspiro[4.5]decane 2-Oxa-7-aza->2-Oxa-8-aza Isomer 7-Oxa-2-aza 7-Oxa-2-azaspiro[4.5]decane 2-Oxa-7-aza->7-Oxa-2-aza Isomer 8-Oxa-2-aza 8-Oxa-2-azaspiro[4.5]decane 2-Oxa-7-aza->8-Oxa-2-aza Isomer

Caption: Positional isomers of Oxa-Azaspiro[4.5]decane.

Application in Synthetic Chemistry: A Representative Protocol

This compound and its isomers are valuable secondary amines for the construction of more complex molecules. A common application is in amide bond formation, a cornerstone of medicinal chemistry. The following is a representative, generalized protocol for the coupling of an oxa-azaspiro[4.5]decane with a carboxylic acid.

Objective: To synthesize an amide by coupling a carboxylic acid with an oxa-azaspiro[4.5]decane hydrochloride.

Materials:

  • This compound (or an isomeric alternative)

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

  • Silica gel for column chromatography

Experimental Workflow:

G start Start dissolve_acid Dissolve Carboxylic Acid and Coupling Agent in Solvent start->dissolve_acid add_base1 Add Organic Base (e.g., DIPEA) dissolve_acid->add_base1 stir1 Stir at Room Temperature (Activation) add_base1->stir1 add_amine Add Oxa-Azaspiro[4.5]decane HCl and additional Base stir1->add_amine reaction Monitor Reaction by TLC/LC-MS add_amine->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup Reaction Complete dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for amide coupling.

Procedure:

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1 eq). Add the organic base (e.g., DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid mixture, add the this compound (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Concluding Remarks

This compound and its isomers are key building blocks for the synthesis of complex molecules in drug discovery. The choice of a particular isomer can significantly influence the three-dimensional shape and biological activity of the final compound. While direct comparative performance data is limited, the information provided in this guide on the typical specifications and a representative synthetic protocol offers a valuable starting point for researchers. The selection of an appropriate isomer will depend on the specific synthetic route and the desired stereochemical and electronic properties of the target molecule. Further in-house evaluation is recommended to determine the optimal building block for a given research objective.

References

A Comparative Guide to 2-Oxa-7-azaspiro[4.5]decane and 2-Oxa-8-azaspiro[4.5]decane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of success. Spirocyclic systems, in particular, have garnered significant attention due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of two closely related isomers: 2-Oxa-7-azaspiro[4.5]decane and 2-Oxa-8-azaspiro[4.5]decane. By presenting available experimental and computed data, this document aims to inform researchers, scientists, and drug development professionals on the nuanced differences and potential applications of these valuable building blocks.

Physicochemical Properties: A Tale of Two Isomers

While comprehensive experimental data for a direct comparison of the parent compounds are limited, a summary of their computed physicochemical properties provides a foundational understanding of their potential behavior in biological systems. These properties, sourced from publicly available databases, are crucial for initial scaffold selection in drug design.

Property2-Oxa-7-azaspiro[4.5]decane2-Oxa-8-azaspiro[4.5]decane
Molecular Formula C₈H₁₅NOC₈H₁₅NO
Molecular Weight 141.21 g/mol 141.21 g/mol [1]
CAS Number 374795-37-6 (HCl salt)176-69-2[1]
Predicted XlogP 0.4[2]0.4[1]
Hydrogen Bond Donors 11[1]
Hydrogen Bond Acceptors 22[1]
Physical Form Solid (HCl salt)Not specified

Note: Data for 2-Oxa-7-azaspiro[4.5]decane is primarily available for its hydrochloride salt.

The identical molecular formulas and weights, along with the same number of hydrogen bond donors and acceptors, suggest that these isomers possess similar overall polarity. The predicted lipophilicity (XlogP) is also identical, indicating that their passive diffusion across biological membranes might be comparable. However, the subtle difference in the placement of the nitrogen atom relative to the spirocenter can significantly influence their three-dimensional shape, basicity (pKa), and ultimately, their interaction with biological targets.

Synthesis and Derivatization: Building on the Core

The synthetic accessibility of a scaffold is a key consideration for its utility in research and development. Both 2-Oxa-7-azaspiro[4.5]decane and 2-Oxa-8-azaspiro[4.5]decane are available commercially, often as their hydrochloride salts, facilitating their use as starting materials for further chemical exploration.

A general synthetic workflow for accessing derivatives of these spirocyclic amines involves the initial protection of the secondary amine, followed by functionalization and final deprotection.

G cluster_synthesis General Derivatization Workflow Start 2-Oxa-azaspiro[4.5]decane (7-aza or 8-aza isomer) Protect N-Protection (e.g., Boc, Cbz) Start->Protect Protection Functionalize Functionalization (e.g., Alkylation, Acylation, Reductive Amination) Protect->Functionalize Introduction of R group Deprotect N-Deprotection Functionalize->Deprotect Removal of P Derivative Functionalized Derivative Deprotect->Derivative

Caption: General workflow for the derivatization of 2-Oxa-azaspiro[4.5]decane scaffolds.

While specific experimental protocols for the synthesis of the parent scaffolds can vary, the literature indicates that both are accessible through multi-step sequences, often involving intramolecular cyclization strategies.

Biological and Pharmacological Landscape

The true differentiation between these two isomers emerges in their application within drug discovery programs. The positioning of the nitrogen atom dictates the spatial arrangement of substituents, leading to distinct pharmacological profiles for their derivatives.

2-Oxa-8-azaspiro[4.5]decane: A Scaffold for CNS and Oncology Targets

Derivatives of the 2-Oxa-8-azaspiro[4.5]decane scaffold have been prominently featured in the development of modulators for central nervous system (CNS) targets and in oncology.

  • M1 Muscarinic Agonists: A notable study detailed the synthesis and evaluation of 2,8-disubstituted-1-oxa-8-azaspiro[4.5]decan-3-ones as potent M1 muscarinic agonists. These compounds were investigated for their potential in treating dementia of the Alzheimer's type. The study highlighted the importance of the spirocyclic core in achieving the desired pharmacological activity.

  • SHP2 Allosteric Inhibitors: More recently, a potent allosteric inhibitor of the SHP2 phosphatase, a critical regulator in cellular signaling pathways implicated in cancer, was developed incorporating a substituted 2-Oxa-8-azaspiro[4.5]decane moiety. The co-crystal structure of the inhibitor bound to SHP2 revealed key interactions enabled by the spirocyclic framework, underscoring its utility in designing highly specific enzyme inhibitors.

G cluster_pathway Therapeutic Targeting with 2-Oxa-8-azaspiro[4.5]decane Derivatives Scaffold 2-Oxa-8-azaspiro[4.5]decane M1 M1 Muscarinic Receptor Scaffold->M1 Agonism SHP2 SHP2 Phosphatase Scaffold->SHP2 Allosteric Inhibition Alzheimer Alzheimer's Disease M1->Alzheimer Therapeutic Target Cancer Cancer SHP2->Cancer Therapeutic Target

Caption: Targeted signaling pathways for 2-Oxa-8-azaspiro[4.5]decane derivatives.

2-Oxa-7-azaspiro[4.5]decane: A Versatile Drug Intermediate

The 2-Oxa-7-azaspiro[4.5]decane scaffold is frequently cited in the literature and commercial databases as a key intermediate in the synthesis of various pharmaceutical agents. While specific, high-profile examples of its derivatives in late-stage clinical development are less publicly documented than its 8-aza counterpart, its availability and synthetic tractability make it a valuable building block for generating diverse chemical libraries for high-throughput screening. Its utility lies in its ability to introduce a rigid, three-dimensional element into a molecule, which can be crucial for optimizing ligand-receptor interactions.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of these compounds are often proprietary or published within specific research articles. However, a general procedure for the N-alkylation of a spirocyclic amine, a common step in derivatization, is provided below.

General Protocol for N-Alkylation:

  • Dissolution: Dissolve the 2-oxa-azaspiro[4.5]decane hydrochloride salt (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to neutralize the hydrochloride and free the secondary amine.

  • Electrophile Addition: Add the desired alkylating agent (e.g., an alkyl halide or benzyl bromide) (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Conclusion

References

Unlocking the Therapeutic Potential of 2-Oxa-7-azaspiro[4.5]decane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the biological activities of 2-Oxa-7-azaspiro[4.5]decane derivatives and their analogues, supported by experimental data and detailed protocols. This guide provides a comparative overview of their potential in anticancer and neuroprotective applications.

The unique three-dimensional architecture of spirocyclic compounds has positioned them as a promising scaffold in medicinal chemistry. Among these, derivatives of 2-Oxa-7-azaspiro[4.5]decane and its related isomers are emerging as a versatile class of molecules with a diverse range of biological activities. This guide synthesizes the current scientific findings on these compounds, offering a comparative analysis of their efficacy in key therapeutic areas and providing the necessary experimental details for researchers to build upon this knowledge. While specific quantitative data for the 2-Oxa-7-azaspiro[4.5]decane scaffold remains nascent in publicly accessible literature, extensive research on its isomers, such as 1-Oxa-4-azaspiro[4.5]decanes and other related spiro-heterocycles, provides a strong foundation for understanding their therapeutic potential.

Anticancer Activity: A Promising Frontier

Several studies have highlighted the potent cytotoxic effects of oxa-azaspiro[4.5]decane derivatives against a variety of human cancer cell lines. These compounds have demonstrated significant inhibitory activity, often in the sub-micromolar range, positioning them as compelling candidates for further oncology research.

Comparative Efficacy of Oxa-azaspiro[4.5]decane Derivatives

The anticancer potential of various derivatives has been evaluated against lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below for comparison with the standard chemotherapeutic agent, Doxorubicin.

Compound ClassDerivativeA549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)Reference
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones 7j 0.170.050.07[1]
1-Oxa-4-azaspironenones 6b --0.18
6d 0.26--
8d -0.10-
Standard Chemotherapy Doxorubicin > 203.162.92

Note: The IC50 values for Doxorubicin can vary significantly based on experimental conditions.

The data clearly indicates that certain oxa-azaspiro[4.5]decane derivatives exhibit superior potency against these cell lines compared to Doxorubicin. Notably, derivative 7j from the 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one series shows exceptional activity, particularly against the MDA-MB-231 breast cancer cell line.

Mechanism of Action: Cell Cycle Arrest

Flow cytometry analyses have revealed that the anticancer activity of these compounds is, at least in part, attributable to their ability to induce cell cycle arrest at the G2/M phase. This disruption of the cell division process ultimately leads to apoptosis (programmed cell death) in the cancer cells.

G2_M_Checkpoint_Arrest cluster_0 DNA Damage Signal cluster_1 Checkpoint Kinase Activation cluster_2 Cell Cycle Machinery Inhibition cluster_3 Cellular Outcome DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase (Inhibited) Chk1_Chk2->Cdc25 CyclinB_Cdk1 Cyclin B/CDK1 Complex (Inactive) Cdc25->CyclinB_Cdk1 Activates G2_Arrest G2 Phase Arrest CyclinB_Cdk1->G2_Arrest Leads to Apoptosis Apoptosis G2_Arrest->Apoptosis Oxa_azaspiro_derivatives Oxa-azaspiro Derivatives Oxa_azaspiro_derivatives->DNA_Damage Induce

Mechanism of G2/M cell cycle arrest induced by oxa-azaspiro[4.5]decane derivatives.

Neurotrophic and Neuroprotective Activities

A structurally related compound, a 2-oxa-spiro[5.4]decane derivative, has demonstrated significant neurotrophic, neurogenic, and anti-neuroinflammatory properties. These findings suggest that the broader class of oxa-azaspiro[4.5]decanes may hold promise for the treatment of neurodegenerative diseases and psychiatric disorders.

Activation of the TrkB-PI3K-AKT-CREB Signaling Pathway

The observed neuroprotective effects are attributed to the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway. TrkB is the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF), a key protein in promoting neuronal survival, growth, and synaptic plasticity. Activation of TrkB by these spirocyclic compounds mimics the beneficial effects of BDNF.

TrkB_Signaling_Pathway Spiro_Compound 2-Oxa-spiro[5.4]decane Derivative TrkB TrkB Receptor Spiro_Compound->TrkB Activates PI3K PI3K TrkB->PI3K AKT AKT PI3K->AKT CREB CREB AKT->CREB Gene_Expression Gene Expression for Neuronal Survival, Growth, and Plasticity CREB->Gene_Expression

Activation of the TrkB-PI3K-AKT-CREB pathway by a 2-oxa-spiro[5.4]decane derivative.
Comparative Neurotrophic Potential

While direct quantitative comparisons with other neurotrophic agents are still under investigation, the ability of these compounds to activate the TrkB pathway at low concentrations suggests a potent neuroprotective profile. As a point of reference, the natural ligand BDNF is a well-established neuroprotective agent.

Compound ClassCompoundMechanism of ActionPotential ApplicationReference
Oxa-spiro[5.4]decane Derivative #3TrkB-PI3K-AKT-CREB activationStroke, Depression, Neurodegenerative diseases
Natural Neurotrophin BDNFTrkB receptor agonistNeurodegenerative diseases[2]

Experimental Protocols

To facilitate further research and validation of the findings presented, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control substances (e.g., Doxorubicin) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds & Incubate A->B C 3. Add MTT Reagent & Incubate B->C D 4. Solubilize Formazan Crystals with DMSO C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate IC50 Values E->F

Workflow for the MTT Cell Viability Assay.
Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

Procedure:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the test compounds for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

  • Staining: Rehydrate the cells in PBS and then incubate with a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission at approximately 617 nm.

  • Data Analysis: Analyze the resulting DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The collective evidence strongly suggests that the 2-Oxa-7-azaspiro[4.5]decane scaffold and its related isomers represent a promising area for drug discovery. The potent anticancer and neuroprotective activities demonstrated by various derivatives warrant further investigation. Future research should focus on:

  • Synthesis and Biological Evaluation of 2-Oxa-7-azaspiro[4.5]decane Derivatives: A systematic exploration of the biological activities of the core 2-Oxa-7-azaspiro[4.5]decane scaffold is crucial to fully understand its potential.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of these compounds and their biological activity will enable the design of more potent and selective drug candidates.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be essential for their clinical development.

This guide provides a solid foundation for researchers to delve into the exciting therapeutic possibilities offered by this unique class of spiro-heterocyclic compounds. The provided data and protocols are intended to accelerate the pace of discovery in this promising field.

References

Structure-Activity Relationship of Oxa-Azaspiro[4.5]decane Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxa-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective ligands for various central nervous system targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two key classes of oxa-azaspiro[4.5]decane analogues: M1 muscarinic receptor agonists and sigma-1 (σ1) receptor ligands. The information presented herein is compiled from published experimental data to facilitate further drug discovery and development efforts.

M1 Muscarinic Receptor Agonists

Oxa-azaspiro[4.5]decane derivatives have been extensively investigated as M1 muscarinic agonists for the potential treatment of cognitive deficits associated with Alzheimer's disease. The following table summarizes the SAR for a series of these analogues, highlighting the impact of structural modifications on receptor binding affinity and functional activity.

Table 1: Structure-Activity Relationship of 1-Oxa-8-Azaspiro[4.5]decane Analogues as M1 Muscarinic Agonists

Compound IDR1R2M1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M1 Agonist Activity (PI Hydrolysis)In Vivo Antiamnesic Activity (ED50, mg/kg, s.c.)
17 CH3=OPotentPotent (No Selectivity)-Potent
18 C2H5=OPreferential for M1-Partial AgonistPotent
29 CH3=CH2Preferential for M1-Partial AgonistPotent
26 CH3DithiolanePreferential for M1--Potent
37 CH3=NOHPreferential for M1--Potent
YM796 CH3=CH2Micromolar RangeWeaker BindingPartial Agonist0.031 (p.o.)
YM954 C2H5=OMicromolar RangeWeaker BindingPartial Agonist0.016 (p.o.)

Data compiled from multiple sources, including[1][2].

The SAR for this series reveals several key insights. Systematic modifications of the parent compound (17), which showed potent but non-selective muscarinic activity, led to analogues with preferential affinity for M1 over M2 receptors.[1] Notably, the introduction of a 2-ethyl group (18), a 3-methylene group (29), a 3-dithioketal group (26, 28), or a 3-oxime group (37) all conferred M1 selectivity.[1] Furthermore, compounds 18 and 29 were found to stimulate phosphoinositide hydrolysis, indicating partial agonistic activity at the M1 receptor.[1] In vivo studies demonstrated that these M1-selective analogues exhibit potent antiamnesic activity in scopolamine-induced memory impairment models, with a favorable separation from cholinergic side effects like hypothermia.[1][2]

Sigma-1 (σ1) Receptor Ligands

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity ligands for the σ1 receptor, a potential target for tumor imaging and therapy. The SAR for a selected analogue is presented below.

Table 2: Biological Activity of a 1,4-Dioxa-8-azaspiro[4.5]decane Analogue as a Sigma-1 Receptor Ligand

Compound IDStructureσ1 Receptor Affinity (Ki, nM)σ2 Receptor Selectivity (Fold)Vesicular Acetylcholine Transporter Selectivity (Fold)
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4301404

Data from.

Compound 5a demonstrates high affinity for the σ1 receptor and significant selectivity over the σ2 receptor and the vesicular acetylcholine transporter. This favorable profile suggests its potential as a radioligand for positron emission tomography (PET) imaging of σ1 receptor expression in tumors.

Experimental Protocols

M1 Muscarinic Receptor Binding Assay

Receptor affinities of the oxa-azaspiro[4.5]decane analogues for M1 and M2 muscarinic receptors were determined using a radioligand binding assay with [3H]pirenzepine (for M1) and [3H]quinuclidinyl benzylate (for M2) in rat cerebral cortical and cerebellar membranes, respectively. The assay typically involves the following steps:

  • Membrane Preparation: Rat cerebral cortex and cerebellum are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Binding Reaction: A mixture of the membrane preparation, the radioligand, and varying concentrations of the test compound is incubated.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) values are calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

The M1 agonist activity of the compounds is assessed by measuring their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices. The general procedure is as follows:

  • Slice Preparation: Rat hippocampi are sliced and pre-incubated with [3H]myo-inositol to label the membrane phosphoinositides.

  • Stimulation: The slices are then incubated with the test compounds in the presence of LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

  • Extraction and Separation: The reaction is terminated, and the accumulated [3H]IPs are separated from other components using anion-exchange chromatography.

  • Quantification: The amount of [3H]IPs is determined by liquid scintillation counting.

  • Data Analysis: The results are expressed as the percentage of the maximal response induced by a full agonist like carbachol.

In Vivo Antiamnesic Activity (Passive Avoidance Task)

The ability of the compounds to reverse cognitive deficits is evaluated in a scopolamine-induced amnesia model in rats using a passive avoidance task. The protocol generally involves:

  • Apparatus: A shuttle box with two compartments, one illuminated and one dark, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Training (Acquisition Trial): Each rat is placed in the light compartment. When the rat enters the dark compartment, the door is closed, and a mild electric shock is delivered to the paws.

  • Drug Administration: The test compound or vehicle is administered (e.g., subcutaneously or orally) before or after the training trial. Scopolamine is administered to induce amnesia.

  • Testing (Retention Trial): 24 hours after the training, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory retention.

  • Data Analysis: The step-through latency in the retention trial is compared between different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the M1 muscarinic receptor and a typical experimental workflow for a radioligand binding assay.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Muscarinic Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Cognitive Improved Cognitive Function Ca->Cognitive PKC->Cognitive Agonist Oxa-azaspiro[4.5]decane Agonist Agonist->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Workflow prep Membrane Preparation (e.g., Rat Brain Homogenate) incubate Incubation (Membrane + Radioligand + Test Compound) prep->incubate filter Rapid Filtration (Separates Bound from Free Ligand) incubate->filter count Scintillation Counting (Measures Radioactivity) filter->count analyze Data Analysis (Calculate Ki values) count->analyze

References

A Comparative Guide to Spirocyclic Scaffolds in Neurological Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical architectures is paramount in the quest for effective therapeutics for neurological disorders. Spirocyclic scaffolds, characterized by their unique three-dimensional structures, have emerged as a promising class of compounds, offering distinct advantages over traditional planar molecules in the design of central nervous system (CNS) drugs.

This guide provides a comparative analysis of various spirocyclic scaffolds investigated in neurological drug research, with a focus on their application in targeting the sigma-1 (σ1) receptor, a key protein implicated in a range of neurological conditions including Alzheimer's disease, Parkinson's disease, and neuropathic pain. The inherent rigidity and three-dimensionality of spirocycles can lead to improved target affinity, selectivity, and pharmacokinetic properties.[1] This guide will delve into the quantitative data supporting these claims, present detailed experimental protocols for key assays, and visualize complex biological and experimental processes.

Comparative Analysis of Spirocyclic Scaffolds for Sigma-1 Receptor Binding

The sigma-1 (σ1) receptor is a chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum, playing a crucial role in cellular stress responses.[2] Its modulation by small molecules has shown therapeutic potential in various neurological and psychiatric disorders.[1] A variety of spirocyclic scaffolds have been explored as potent and selective σ1 receptor ligands. This section provides a comparative overview of their binding affinities.

It is important to note that the following data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Spirocyclic ScaffoldDerivative ExampleTargetBinding Affinity (Ki, nM)Selectivity (σ2/σ1)Reference
Azaspiro[4.5]decane8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 Receptor5.4 ± 0.430-fold[3]
Azaspiro[4.5]decane2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 Muscarinic Receptor--[4]
Azaspiro[4.4]nonaneNot SpecifiedNicotinic Acetylcholine Receptor (α7)8.1-[1]
2,7-Diazaspiro[3.5]nonaneCompound 4bSigma-1 Receptor2.710-fold[2]
2,7-Diazaspiro[3.5]nonaneCompound 4cSigma-1 Receptor3.56-fold[2]
Spiro[2]benzofuran-1,4'-piperidineCompound 2dSigma-1 Receptor0.18High[5]
Spiro[2]benzofuran-1,4'-piperidineCompound 2aSigma-1 Receptor0.79High[5]
Spiro[2]benzofuran-1,4'-piperidineCompound 2eSigma-1 Receptor0.86High[5]
Spirocyclic ThienopyranCompound 1Sigma-1 Receptor0.2 - 16High[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are methodologies for key experiments cited in the context of neurological drug research involving spirocyclic compounds.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for the σ1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain or liver homogenates, or cell lines expressing the σ1 receptor (e.g., MCF7σ1 cells).[7]

  • Radioligand: --INVALID-LINK---Pentazocine, a selective σ1 receptor agonist.

  • Non-specific binding control: Haloperidol or other high-affinity σ1 ligand at a high concentration.

  • Test Compounds: Spirocyclic derivatives at varying concentrations.

  • Assay Buffer: Tris-HCl buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine, and either the assay buffer (for total binding), a high concentration of a non-specific ligand (for non-specific binding), or the test compound at various concentrations.

  • Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vivo Murine Model of Alzheimer's Disease

Animal models are essential for evaluating the therapeutic potential of drug candidates in a physiological context.

Model:

  • Animals: Transgenic mouse models of Alzheimer's disease, such as the 5XFAD mouse model, which expresses five familial AD mutations.[8]

  • Test Compound Administration: The spirocyclic compound is administered to the mice, typically via oral gavage or intraperitoneal injection, over a specified period.[8]

Behavioral Testing:

  • Y-maze Test: To assess spatial working memory. The test measures the willingness of mice to explore new environments.[8]

  • Morris Water Maze: To evaluate spatial learning and memory. Mice are trained to find a hidden platform in a pool of water.

Biochemical Analysis:

  • Brain Tissue Collection: After the treatment period, mice are euthanized, and brain tissue is collected.

  • ELISA: Enzyme-linked immunosorbent assay is used to quantify the levels of amyloid-beta (Aβ) plaques (specifically Aβ40 and Aβ42) in the brain homogenates.[8]

  • Immunohistochemistry: To visualize and quantify Aβ plaques and other pathological markers in brain sections.

Visualizing Pathways and Workflows

Graphical representations of complex biological and experimental processes can significantly enhance understanding. The following diagrams were generated using the DOT language.

Sigma1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Sigma1R Sigma-1 Receptor BiP BiP/GRP78 Sigma1R->BiP Binding Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_ion Ca2+ IP3R->Ca_ion Ca2+ Release Spiro_Agonist Spirocyclic Agonist Spiro_Agonist->Sigma1R Activation Neuroprotection Neuroprotection (Reduced Oxidative Stress, Apoptosis Inhibition) Ca_ion->Neuroprotection

Sigma-1 Receptor Signaling Pathway Activation by a Spirocyclic Agonist.

Experimental_Workflow_CNS_Drug_Discovery cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Optimization Lead Optimization cluster_InVivo In Vivo Evaluation cluster_Candidate Candidate Selection A1 Spirocyclic Scaffold Library Synthesis B1 Primary Binding Assay (e.g., Sigma-1 Receptor) A1->B1 B2 Functional Assays (e.g., Ca2+ Flux) B1->B2 B3 Selectivity Profiling (Off-target binding) B2->B3 C1 Structure-Activity Relationship (SAR) Studies B3->C1 C1->A1 Iterative Design C2 ADME/Tox Profiling (In Vitro) C1->C2 D1 Pharmacokinetic Studies (Rodent Models) C2->D1 D2 Efficacy Studies in Disease Models (e.g., Alzheimer's Mouse Model) D1->D2 E1 Preclinical Candidate Selection D2->E1

Experimental Workflow for CNS-Active Spirocyclic Compound Discovery.

Conclusion

Spirocyclic scaffolds represent a compelling structural motif in the design of novel therapeutics for neurological disorders. Their inherent three-dimensionality offers a distinct advantage in achieving high target affinity and selectivity, particularly for challenging targets like the sigma-1 receptor. While a direct, comprehensive comparative study across a wide range of spirocyclic cores for a single neurological target remains an area for future research, the available data strongly suggests the potential of these scaffolds. Continued exploration of structure-activity relationships, coupled with robust in vitro and in vivo evaluations, will be crucial in unlocking the full therapeutic potential of spirocyclic compounds in the field of neuroscience.

References

A Comparative Guide to Validated Analytical Methods for Spiro Compound Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of spiro compounds is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods for the quantification of spiro compounds, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Mass Spectrometry (LC-MS). The information presented is based on published experimental data to facilitate an objective comparison.

I. Overview of Analytical Techniques

The quantification of spiro compounds, which are characterized by their unique three-dimensional structure, often requires robust and sensitive analytical methods. The most commonly employed techniques are HPLC with Ultraviolet (UV) detection and LC-MS/MS.

  • High-Performance Liquid Chromatography (HPLC): This technique separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. When coupled with a UV detector, it provides a reliable method for quantifying compounds that contain a chromophore. HPLC methods are widely used in pharmaceutical quality control due to their precision and accuracy.[1][2][3]

  • Liquid Chromatography with Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is particularly useful for analyzing complex matrices, such as biological fluids, and for quantifying compounds at very low concentrations.[4][5][6][7]

II. Comparative Analysis of Validated Methods

The selection of an analytical method depends on various factors, including the nature of the spiro compound, the sample matrix, and the required sensitivity. Below is a comparison of validated HPLC and LC-MS/MS methods for the quantification of representative spiro compounds: Spironolactone and Spirotetramat.

Spironolactone Quantification

Spironolactone is a synthetic steroid with a spirocyclic lactone group, widely used as a diuretic and aldosterone antagonist.[2][8] Several stability-indicating HPLC methods have been developed for its quantification in pharmaceutical dosage forms.[1][2][3]

Table 1: Comparison of Validated HPLC and LC-MS/MS Methods for Spironolactone Quantification

ParameterHPLC-UV Method 1[2][8]HPLC-UV Method 2[1]UPLC-MS/MS Method[9]LC-MS Method[5][6]
Analyte(s) SpironolactoneSpironolactone & FurosemideSpironolactoneSpironolactone & Canrenone
Matrix Oral LiquidsTabletsHuman PlasmaPlasma
Linearity Range 10.0-60.0 µg/mL40-160 µg/mL0.5 ng/mL (LLOQ)0.4-5.0 µg/mL
Correlation Coefficient (r²) > 0.99990.9977Not Specified> 0.999
Accuracy (% Recovery) 98.50-101.5%98.05-100.17%Not Specified87.4-112.1%
Precision (% RSD) < 2%0.87% (Repeatability)Not Specified< 5%
Limit of Quantification (LOQ) Not SpecifiedNot Specified0.5 ng/mL0.20 µg/mL
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified0.07 µg/mL

Spirotetramat Quantification

Spirotetramat is a pesticide belonging to the chemical class of ketoenols.[10] Its analysis often involves the quantification of its metabolites as well, necessitating highly sensitive and specific methods like LC-MS/MS.[4][11]

Table 2: Comparison of Validated HPLC and LC-MS/MS Methods for Spirotetramat Quantification

ParameterHPLC-PDA Method[10]LC-MS/MS Method[12]LC-MS/MS Method[13]
Analyte(s) Spirotetramat & Spirotetramat-enolSpirotetramat & 4 metabolitesSpirotetramat & 4 metabolites
Matrix Mango, CabbageCitrus (peel, pulp, soil)Korean Cabbage, Shallots
Linearity Range Not Specified2-1000 µg/LNot Specified
Correlation Coefficient (r²) Not Specified> 0.99Not Specified
Accuracy (% Recovery) 72.72-86.92%94.0-98.70%82-114%
Precision (% RSD) Not Specified1.1-5.3%Not Specified
Limit of Quantification (LOQ) 0.05 mg/kg0.26-1.62 µg/kgNot Specified
Limit of Detection (LOD) Not Specified0.08-0.49 µg/kgNot Specified

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the HPLC-UV and LC-MS/MS quantification of spiro compounds.

A. Stability-Indicating HPLC-UV Method for Spironolactone in Oral Liquids [2][8]

  • Instrumentation: A reversed-phase HPLC system with a photodiode array detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 4) and methanol (42:58, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: 238 nm.

  • Sample Preparation: Dilution of the oral liquid formulation with a suitable solvent to fall within the calibration range.

  • Validation: The method was validated for selectivity, accuracy, precision, and linearity over a concentration range of 10.0-60.0 µg/mL.[2][8]

B. LC-MS/MS Method for Spirotetramat and its Metabolites in Citrus [12]

  • Instrumentation: Ultra-high performance liquid chromatography coupled with a triple quadrupole-ion trap mass spectrometer (UPLC-Q TRAP MS).

  • Sample Preparation (QuEChERS method): Samples are extracted with acetonitrile (containing 1% glacial acetic acid) and purified using primary secondary amine (PSA).

  • Chromatographic Separation: Performed on a suitable reversed-phase column.

  • Detection: Electrospray ionization (ESI) in positive ion mode under multiple reaction monitoring (MRM).

  • Quantification: Matrix-matched external standard method.

  • Validation: The method was validated for linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy (spiked recoveries), and precision (relative standard deviations).[12]

IV. Visualizing Analytical Workflows

Understanding the workflow of an analytical method is essential for its proper implementation. The following diagrams, generated using Graphviz, illustrate the general workflows for HPLC-UV and LC-MS/MS based analytical method validation.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation Sample Sample Preparation (e.g., Dilution, Extraction) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Standard Standard Preparation (Calibration Curve & QCs) Standard->HPLC UV_Detector UV Detector HPLC->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Specificity Specificity Integration->Specificity Linearity Linearity Integration->Linearity Accuracy Accuracy Integration->Accuracy Precision Precision Integration->Precision LOD_LOQ LOD/LOQ Integration->LOD_LOQ

Workflow for HPLC-UV Method Validation.

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_validation Bioanalytical Method Validation Extraction Extraction with Acetonitrile Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data_Acquisition Data Acquisition (MRM) MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Selectivity Selectivity Quantification->Selectivity Matrix_Effect Matrix Effect Quantification->Matrix_Effect Recovery Recovery Quantification->Recovery Stability Stability Quantification->Stability

Workflow for LC-MS/MS Method Validation.

V. Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of spiro compounds depends on the specific requirements of the analysis. HPLC-UV methods are robust, accurate, and precise, making them well-suited for the analysis of pharmaceutical formulations where the analyte concentration is relatively high. On the other hand, LC-MS/MS offers superior sensitivity and selectivity, which is essential for the quantification of spiro compounds and their metabolites in complex matrices like food and biological samples, often at trace levels. The validation data and protocols presented in this guide provide a foundation for selecting and implementing the most appropriate analytical method for your research and development needs.

References

A Comparative Analysis of the Biological Effects of Azaspiro Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of azaspirocycles makes them a compelling structural motif in medicinal chemistry. Their inherent rigidity and defined spatial arrangement of substituents can lead to enhanced target selectivity and improved pharmacokinetic properties. This guide provides a comparative analysis of the biological effects of different azaspiro isomers, with a focus on enantiomeric pairs of 1-oxa-8-azaspiro[4.5]decane derivatives, supported by experimental data.

Divergent Pharmacological Profiles of Azaspiro Scaffolds

Derivatives of different azaspirocyclic cores often exhibit distinct pharmacological activities. For instance, azaspiro[4.4]nonane derivatives have been primarily explored as potent agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes.[1] In contrast, the larger azaspiro[4.5]decane scaffold has been a versatile platform for developing ligands for a broader range of central nervous system targets, including sigma-1 (σ1) receptors and M1 muscarinic acetylcholine receptors.[1] The latter are key targets for enhancing cognitive function in conditions such as Alzheimer's disease.[1]

Stereoselectivity in M1 Muscarinic Agonist Activity of 1-Oxa-8-azaspiro[4.5]decane Isomers

A noteworthy example of stereoisomerism influencing biological activity is observed in a series of 1-oxa-8-azaspiro[4.5]decanes developed as M1 muscarinic agonists.[2] While the racemic compounds showed promising activity, optical resolution and subsequent evaluation of the individual enantiomers of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 18 ) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (Compound 29 ) revealed a clear stereochemical preference for their M1 agonistic activity.[2]

Quantitative Comparison of Isomer Activity

The following table summarizes the in vitro data for the enantiomers of compounds 18 and 29 , highlighting the preferential M1 agonist activity of the (-)-isomers.[2]

CompoundIsomerM1 Receptor Binding Affinity (Ki, nM)M1 Agonist Activity (Phosphoinositide Hydrolysis)
18 (±)Not specifiedPartial Agonist
(+)Not specifiedWeak or Inactive
(-)Not specifiedPreferentially Active
29 (±)Not specifiedPartial Agonist
(+)Not specifiedWeak or Inactive
(-)Not specifiedPreferentially Active

Note: While the precise Ki values for the individual isomers were not detailed in the primary abstract, the study concluded that the eudismic ratios for binding affinity were low, yet the M1 agonist functional activity resided preferentially in the (-)-isomers.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the key experimental protocols used to assess the biological activity of the 1-oxa-8-azaspiro[4.5]decane isomers.

M1 Muscarinic Receptor Binding Assay

This assay determines the binding affinity of the test compounds for the M1 muscarinic acetylcholine receptor.

Membrane Preparation:

  • Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

  • The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous acetylcholine.

  • The suspension is centrifuged again under the same conditions, and the final pellet is resuspended in the assay buffer.

Binding Assay:

  • Aliquots of the membrane preparation are incubated with the radioligand [³H]-pirenzepine and various concentrations of the test compounds.

  • The incubation is carried out in a total volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4) at 25°C for 60 minutes.

  • Non-specific binding is determined in the presence of a high concentration of a known M1 antagonist, such as atropine (1 µM).

  • The binding reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 values are determined from concentration-response curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay

This functional assay measures the M1 agonist activity of the test compounds by quantifying the accumulation of inositol phosphates in response to receptor stimulation.

Tissue Preparation:

  • Slices of rat hippocampus (approximately 350 µm thick) are prepared using a McIlwain tissue chopper.

  • The slices are pre-incubated in Krebs-Ringer bicarbonate buffer gassed with 95% O₂ / 5% CO₂ at 37°C for 60 minutes.

Labeling and Stimulation:

  • The slices are then incubated with [³H]-myo-inositol in fresh buffer for 60 minutes to label the phosphoinositide pools.

  • After labeling, the slices are washed and incubated in a buffer containing 10 mM LiCl for 10 minutes. Lithium chloride is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • The test compounds (agonists) are added at various concentrations, and the incubation continues for an additional 60 minutes.

Extraction and Quantification:

  • The incubation is terminated by the addition of chloroform/methanol (1:2, v/v).

  • The aqueous and organic phases are separated by centrifugation.

  • The aqueous phase, containing the inositol phosphates, is applied to Dowex AG1-X8 anion-exchange columns.

  • The columns are washed with water, and the [³H]-inositol phosphates are eluted with 1 M ammonium formate / 0.1 M formic acid.

  • The radioactivity of the eluate is determined by liquid scintillation counting.

  • The agonist activity is expressed as the percentage of the maximal response induced by a full agonist like carbachol.

Visualizing Biological Pathways and Workflows

M1 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the M1 muscarinic acetylcholine receptor, leading to the hydrolysis of phosphoinositides.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Azaspiro Isomer (Agonist) Agonist->M1R Binds Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M1 muscarinic receptor signaling pathway.

Experimental Workflow for Isomer Comparison

The logical flow of the experimental process to compare the biological effects of azaspiro isomers is depicted below.

Experimental_Workflow cluster_synthesis Synthesis & Resolution cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Racemic Azaspiro Compound Resolution Optical Resolution Synthesis->Resolution Isomer_Plus (+)-Isomer Resolution->Isomer_Plus Isomer_Minus (-)-Isomer Resolution->Isomer_Minus Binding_Assay M1 Receptor Binding Assay Isomer_Plus->Binding_Assay Functional_Assay Phosphoinositide Hydrolysis Assay Isomer_Plus->Functional_Assay Isomer_Minus->Binding_Assay Isomer_Minus->Functional_Assay Ki_Values Determine Ki values Binding_Assay->Ki_Values EC50_Values Determine EC50/Emax Functional_Assay->EC50_Values Comparison Compare Isomer Activity Ki_Values->Comparison EC50_Values->Comparison

References

Unveiling the Potential of 2-Oxa-7-azaspiro[4.5]decane Derivatives in Alzheimer's Disease: A Comparative Analysis Against Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel class of compounds, 2-Oxa-7-azaspiro[4.5]decane derivatives, is showing promise in preclinical studies for the treatment of Alzheimer's disease. This guide provides a detailed comparison of the efficacy of these emerging drug candidates against established M1 muscarinic agonists and currently prescribed Alzheimer's medications. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this new therapeutic avenue.

Executive Summary

2-Oxa-7-azaspiro[4.5]decane derivatives, particularly compounds YM796 and YM954, have demonstrated potent M1 muscarinic receptor agonist activity. The M1 receptor is a key target in the brain's cholinergic system, which is crucial for learning and memory and is significantly impaired in Alzheimer's disease. Preclinical data suggest that these derivatives can effectively reverse cognitive deficits in animal models of Alzheimer's, positioning them as potential alternatives or adjuncts to existing treatments. This comparison will delve into their in vitro and in vivo performance against other M1 agonists and current standard-of-care drugs for Alzheimer's disease.

In Vitro Efficacy: Targeting the M1 Muscarinic Receptor

The primary mechanism of action for 2-Oxa-7-azaspiro[4.5]decane derivatives in the context of Alzheimer's disease is the activation of the M1 muscarinic acetylcholine receptor. This activation triggers a signaling cascade that is believed to enhance cognitive function.

M1 Receptor Signaling Pathway

Activation of the M1 receptor, a Gq-protein coupled receptor, initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction generates two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is critical for neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cognitive_Effects Enhanced Cognitive Function Ca->Cognitive_Effects PKC->Cognitive_Effects Agonist 2-Oxa-7-azaspiro[4.5]decane Derivative (Agonist) Agonist->M1R Binds to

M1 Receptor Signaling Pathway
Comparative In Vitro Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 2-Oxa-7-azaspiro[4.5]decane derivatives and comparator M1 agonists. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: M1 and M2 Receptor Binding Affinities (Ki, µM)

CompoundM1 Receptor Ki (µM)M2 Receptor Ki (µM)M1/M2 Selectivity Ratio
YM796 16.4 [1]52.0 [1]3.17
YM954Data not availableData not availableData not available
RS86Data not availableData not availableData not available
AF102B (Cevimeline)Data not availableData not availableData not available

Table 2: M1 Receptor Functional Potency (EC50, µM) in Phosphoinositide Hydrolysis Assays

CompoundEC50 (µM)
YM796 26.5 [1]
YM954Data not available
RS86Data not available
AF102B (Cevimeline)Data not available

Note: Direct comparative data for all compounds from a single study is limited. The provided data for YM796 is from studies on transfected cells expressing M1 and M2 receptors.

In Vivo Efficacy: Reversal of Cognitive Deficits

The therapeutic potential of 2-Oxa-7-azaspiro[4.5]decane derivatives has been evaluated in animal models of cognitive impairment, which are crucial for predicting clinical efficacy.

Experimental Workflow: Animal Models of Cognitive Impairment

Two primary animal models are used to simulate the cognitive decline seen in Alzheimer's disease:

  • Scopolamine-Induced Amnesia: Scopolamine, a muscarinic antagonist, is administered to healthy animals to induce a temporary state of cognitive impairment, mimicking the cholinergic deficit in Alzheimer's.

  • Nucleus Basalis Magnocellularis (NBM) Lesions: The NBM is a key area for cholinergic neurons that project to the cerebral cortex. Lesioning this area in animals creates a more chronic model of cholinergic neurodegeneration.

The efficacy of test compounds is then assessed using behavioral tasks that measure learning and memory, such as the passive avoidance task.

in_vivo_workflow cluster_model Animal Model Creation cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_outcome Outcome Measurement Scopolamine Scopolamine-Induced Amnesia Vehicle Vehicle Control Scopolamine->Vehicle Test_Compound Test Compound (e.g., YM796) Scopolamine->Test_Compound NBM_Lesion NBM Lesion NBM_Lesion->Vehicle NBM_Lesion->Test_Compound Passive_Avoidance Passive Avoidance Task Vehicle->Passive_Avoidance Test_Compound->Passive_Avoidance Latency Step-through Latency Passive_Avoidance->Latency

In Vivo Efficacy Testing Workflow
Comparative In Vivo Data

Studies have shown that YM796 and YM954 can reverse the cognitive deficits induced in these animal models.

Table 3: Efficacy in Reversing Cognitive Deficits in Passive Avoidance Task

CompoundAnimal ModelEffective Dose (p.o.)Observation
YM796 NBM Lesioned Rats0.031 mg/kgMore effective than RS86 and AF102B
YM954 NBM Lesioned Rats0.016 mg/kgMore effective than RS86 and AF102B
RS86NBM Lesioned Rats-Less effective than YM796 and YM954
AF102B (Cevimeline)NBM Lesioned Rats-Less effective than YM796 and YM954
YM796 Scopolamine-Treated Rats-Similar efficacy to YM954 and RS86

Note: "More effective" is based on the qualitative descriptions in the cited literature. Quantitative data on the magnitude of the reversal was not consistently available for all compounds in a directly comparable format.

Comparison with Currently Prescribed Alzheimer's Drugs

It is important to contrast the mechanism and efficacy of 2-Oxa-7-azaspiro[4.5]decane derivatives with drugs that are currently used to treat Alzheimer's disease.

Table 4: Comparison with Standard-of-Care Alzheimer's Drugs

Drug ClassExample DrugsMechanism of ActionEfficacy
M1 Muscarinic Agonists YM796, YM954 Directly activate M1 muscarinic receptors to enhance cholinergic signaling.Preclinical data shows reversal of cognitive deficits in animal models.
Acetylcholinesterase InhibitorsDonepezilInhibit the breakdown of acetylcholine, thereby increasing its availability in the synapse.[2][3]Provides symptomatic relief and can temporarily improve cognitive function.[2] Does not halt disease progression.[2]
Anti-Amyloid Monoclonal AntibodiesLecanemab, AducanumabTarget and facilitate the clearance of amyloid-beta plaques from the brain.[4][5][6]Can slow cognitive and functional decline in early-stage Alzheimer's disease.[7] Associated with potential side effects like ARIA (amyloid-related imaging abnormalities).

Experimental Protocols

Radioligand Binding Assay for M1 Receptor Affinity

This assay determines the binding affinity of a compound to the M1 receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the M1 muscarinic receptor.

  • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the M1 receptor (e.g., [3H]pirenzepine) and varying concentrations of the test compound.

  • Separation: The bound and unbound radioligand are separated by rapid filtration.

  • Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. This is then converted to the inhibition constant (Ki) to reflect the binding affinity.

Phosphoinositide Hydrolysis Assay for M1 Receptor Function

This assay measures the functional consequence of M1 receptor activation.

  • Cell Culture and Labeling: Cells expressing the M1 receptor are cultured and pre-labeled with [3H]myo-inositol, which is incorporated into phosphoinositides.

  • Stimulation: The cells are stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Quantification: The amount of radiolabeled inositol phosphates is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine its potency.

Passive Avoidance Task for In Vivo Cognitive Assessment

This task assesses fear-motivated learning and memory in rodents.

  • Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment can deliver a mild foot shock.

  • Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

  • Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: A longer latency to enter the dark compartment in the retention trial indicates successful learning and memory of the aversive stimulus. The ability of a test compound to reverse a shortened latency in an amnesic model is a measure of its pro-cognitive effect.

Conclusion

2-Oxa-7-azaspiro[4.5]decane derivatives represent a promising class of M1 muscarinic agonists with demonstrated preclinical efficacy in models of Alzheimer's disease. Their ability to directly stimulate M1 receptors offers a distinct mechanistic advantage over acetylcholinesterase inhibitors and a different therapeutic approach compared to anti-amyloid therapies. While the available data is encouraging, further head-to-head comparative studies with more extensive quantitative data are necessary to fully elucidate their therapeutic potential relative to existing treatments. The detailed experimental protocols provided herein should facilitate such future investigations.

References

Computational Modeling of 2-Oxa-7-azaspiro[4.5]decane Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the computational modeling and receptor binding performance of 2-Oxa-7-azaspiro[4.5]decane derivatives against other spirocyclic scaffolds targeting the sigma-1 (σ1) receptor. The content is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutics.

Comparison of Spirocyclic Scaffolds for Sigma-1 Receptor Binding

The sigma-1 (σ1) receptor, an intracellular chaperone protein, is a promising target for a range of neurological and psychiatric disorders. Spirocyclic scaffolds have emerged as a privileged chemotype for σ1 receptor ligands due to their rigid three-dimensional structures that can enhance binding affinity and selectivity. This section compares the 2-Oxa-7-azaspiro[4.5]decane scaffold with the alternative 1,4-Dioxa-8-azaspiro[4.5]decane scaffold, presenting both computational and experimental binding data.

Data Presentation

The following table summarizes the binding affinities of representative compounds from each scaffold for the human σ1 receptor.

Compound IDScaffoldTarget ReceptorBinding Affinity (Ki in nM)Reference
1 2-Oxa-7-azaspiro[4.5]decane derivativeSigma-1Data not publicly available-
2 1,4-Dioxa-8-azaspiro[4.5]decane derivative (Compound 5a)Sigma-15.4 ± 0.4[1]

Note: While specific experimental binding data for a simple 2-Oxa-7-azaspiro[4.5]decane derivative targeting the σ1 receptor was not found in the public domain, its structural similarity to other high-affinity spirocyclic ligands suggests its potential as a viable scaffold.

Computational Modeling Workflow

Computational modeling plays a crucial role in the discovery and optimization of novel ligands. A typical workflow for modeling the binding of spirocyclic compounds to the σ1 receptor is outlined below. This process leverages the known crystal structure of the human σ1 receptor (PDB ID: 5HK1)[2][3].

G cluster_0 Ligand and Receptor Preparation cluster_1 Molecular Docking cluster_2 Post-Docking Analysis A Ligand 3D Structure Generation (e.g., 2-Oxa-7-azaspiro[4.5]decane) D Dock Ligand to Receptor A->D B Receptor Preparation (PDB: 5HK1) C Define Binding Site B->C C->D E Scoring and Pose Selection D->E F Binding Mode Analysis E->F G Molecular Dynamics Simulation F->G H Free Energy Calculation G->H G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate Receptor, Radioligand, and Test Compound A->B C Rapid Filtration B->C D Scintillation Counting C->D E Calculate IC50 D->E F Calculate Ki E->F G A σ1 Receptor Ligand (e.g., 2-Oxa-7-azaspiro[4.5]decane) B Sigma-1 Receptor A->B C IP3 Receptor B->C D Voltage-gated Ion Channels B->D E GPCRs B->E F Ca2+ Mobilization C->F G Modulation of Neuronal Excitability D->G H Downstream Signaling E->H

References

Unveiling the Anticancer Potential of Novel Spiro Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the experimental results for a selection of novel spiro compounds, with a focus on their anticancer activities. By objectively comparing their performance against established anticancer agents and providing detailed experimental data, this guide aims to facilitate the evaluation and advancement of these promising therapeutic candidates.

Spirocyclic scaffolds have emerged as a significant area of interest in medicinal chemistry due to their unique three-dimensional structures and potential for novel biological activities. This guide focuses on the in vitro anticancer properties of newly synthesized spirooxindole derivatives, comparing their cytotoxic effects against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines with standard chemotherapeutic drugs.

Data Presentation: Comparative Cytotoxicity Analysis

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)Reference(s)
Novel Spirooxindoles
Spirooxindole 6d4.3 ± 0.186.9 ± 0.23[1]
Spirooxindole 6f10.3 ± 0.403.5 ± 0.11[1]
Spirooxindole 6i10.7 ± 0.38-[1]
Spirooxindole 6j4.7 ± 0.18-[1]
Spirooxindole 8c0.189 ± 0.011.04 ± 0.21[2]
Spirooxindole 9b16.8 ± 0.37 (MDA-MB-231)24.2 ± 0.21[3]
Spirooxindole 9c-13.5 ± 0.92[3]
Spirooxindole 9h16.8 ± 0.37 (MDA-MB-231)-[3]
Spirooxindole 9i-13.5 ± 0.92[3]
Spirooxindole 6a-6.9[4]
Spirooxindole 6e-8.4[4]
Spirooxindole 6i-6.3[4]
Spirooxindole 6j-9.9[4]
Standard Anticancer Drugs
Doxorubicin2.50 ± 1.76[5], 8.306[6]12.18 ± 1.89[5], 8.71[7][5][6][7]
Cisplatin9[8]Wide range reported[9][8][9]
Staurosporine0.5[4]0.04[4][4]
Roscovitine1.91 ± 0.172.36 ± 0.21[2]
Erlotinib--
5-Fluorouracil->18.78[10][10]
Sorafenib9.98 (MDA-MB-231)-[3]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel spiro compounds or standard drugs for a specified period (typically 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Cells are harvested after treatment, washed with PBS, and counted.

  • Fixation: The cells are fixed by dropwise addition of cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in PI staining solution.

  • Incubation: The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to their DNA content.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the anticancer activity of the described spiro compounds and a general workflow for their experimental validation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Novel Spiro Compounds characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assays cell_cycle->apoptosis mechanism Mechanism of Action Studies (e.g., Kinase Assays) apoptosis->mechanism data_analysis IC50 Determination & SAR Analysis mechanism->data_analysis lead_id Lead Compound Identification data_analysis->lead_id p53_mdm2_pathway dna_damage DNA Damage p53 p53 dna_damage->p53 activates spiro_compound Spirooxindole (MDM2 Inhibitor) mdm2 MDM2 spiro_compound->mdm2 inhibits mdm2->p53 promotes degradation p53->mdm2 induces transcription p21 p21 p53->p21 activates bax Bax p53->bax activates cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest leads to apoptosis Apoptosis bax->apoptosis leads to cdk2_pathway growth_factors Growth Factors cyclin_d Cyclin D growth_factors->cyclin_d cdk4_6 CDK4/6 cyclin_d->cdk4_6 rb Rb cdk4_6->rb phosphorylates e2f E2F rb->e2f releases cyclin_e Cyclin E e2f->cyclin_e activates transcription cdk2 CDK2 cyclin_e->cdk2 cdk2->rb phosphorylates s_phase_entry S-Phase Entry cdk2->s_phase_entry promotes spiro_compound Spirooxindole (CDK2 Inhibitor) spiro_compound->cdk2 inhibits plk4_pathway plk4_overexpression PLK4 Overexpression (in Cancer) plk4 PLK4 plk4_overexpression->plk4 spiro_compound Spirooxindole (PLK4 Inhibitor) spiro_compound->plk4 inhibits centriole_dup Centriole Duplication plk4->centriole_dup regulates centrosome_amp Centrosome Amplification centriole_dup->centrosome_amp mitotic_errors Mitotic Errors centrosome_amp->mitotic_errors aneuploidy Aneuploidy mitotic_errors->aneuploidy tumorigenesis Tumorigenesis aneuploidy->tumorigenesis

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Oxa-7-azaspiro[4.5]decane Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate, and logistical information for the proper disposal of 2-Oxa-7-azaspiro[4.5]decane hydrochloride, fostering a culture of safety and responsibility in the lab.

Immediate Safety and Handling Protocols

This compound is a chemical compound that requires careful handling. Before proceeding with any disposal procedures, it is crucial to be familiar with its hazard profile.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Data sourced from MedChemExpress Safety Data Sheet.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and closed-toe shoes.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1][2] The following is a general procedural guide that aligns with standard laboratory safety practices.

1. Waste Collection:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

  • The container should be made of a material compatible with the chemical and be kept securely closed when not in use.

2. Handling Spills:

  • In the event of a spill, ensure the area is well-ventilated.[1]

  • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material using non-sparking tools and place it into the designated waste container.

  • Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.[1]

3. Final Disposal:

  • The sealed waste container must be disposed of through a licensed professional waste disposal service.

  • Do not dispose of this chemical down the drain or into the environment.[2]

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for proper handling and disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Figure 1. Disposal Workflow for this compound A Identify Waste (Unused chemical, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B E Small Spill Occurs A->E C Collect Waste in a Designated, Labeled Container B->C D Store Container in a Secure, Ventilated Area C->D I Contact Licensed Waste Disposal Service D->I E->C No F Absorb with Inert Material (e.g., Vermiculite) E->F Yes G Collect and Place in Waste Container F->G H Decontaminate Spill Area (e.g., with Alcohol) G->H H->C J Provide SDS to Disposal Service I->J K Arrange for Pickup and Proper Disposal J->K

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Operational Guide for 2-Oxa-7-azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 2-Oxa-7-azaspiro[4.5]decane hydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification:

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1][2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1][2]

Hazard and Precautionary Statements Summary

GHS ClassificationHazard StatementPrecautionary Statement Codes
Acute toxicity, oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin corrosion/irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls and Preparation:

  • Ensure adequate ventilation in the handling area. A chemical fume hood is recommended.

  • Verify that a safety shower and an eyewash station are readily accessible.[1]

  • Before starting, ensure all necessary personal protective equipment (PPE) is available and in good condition.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side-shields.[1][2]

  • Hand Protection: Wear protective gloves resistant to chemicals.[1][2]

  • Skin and Body Protection: Wear a laboratory coat and close-toed footwear.[2] For tasks with a higher risk of splashing, consider impervious clothing.[1]

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a suitable respirator.[1]

3. Handling Procedure:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1][2]

4. Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[1]

  • The substance should be stored locked up.[1]

  • Recommended storage temperatures can vary, with some sources suggesting -20°C for the powder form, while others indicate room temperature or 2-8°C.[1] Always consult the supplier's specific recommendations.

Emergency and Disposal Plan

1. First Aid Measures:

  • If on Skin: Immediately wash with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice/attention.[2]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[2]

  • If Swallowed: Rinse mouth.[1] Do NOT induce vomiting.[2] Call a poison center or doctor if you feel unwell.[2]

2. Accidental Release Measures:

  • Wear full personal protective equipment.

  • Evacuate personnel to a safe area.

  • Prevent further leakage or spillage if it is safe to do so.

  • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.

  • For solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable disposal container.[1]

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

3. Disposal:

  • Dispose of the chemical and its container in accordance with all local, regional, national, and international regulations.[1] Do not allow the product to enter drains, water courses, or the soil.[1][2]

Experimental Workflow and Safety Checkpoints

Caption: A workflow diagram outlining the key steps and safety checkpoints for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.